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  • Product: 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Core Science & Biosynthesis

Foundational

7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid: A Privileged Scaffold for Targeted Therapeutics and TME Modulation

Executive Summary In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5) represents a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5) represents a highly privileged, orthogonally addressable pharmacophore[1]. As a Senior Application Scientist, I frequently recommend this building block for its dual-reactivity profile: the C7-bromo group enables precise extension into hydrophobic protein pockets via transition-metal-catalyzed cross-coupling, while the C4-carboxylic acid serves as an anchor for amide-based warheads or multicomponent Ugi-4CR assemblies[2].

This whitepaper provides an in-depth mechanistic guide to utilizing this scaffold, particularly focusing on its application in synthesizing inhibitors of Fibroblast Activation Protein (FAP)—a critical target for reversing the immunosuppressive tumor microenvironment (TME)[3][4].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The 1-oxo-1,2-dihydroisoquinoline core is highly planar, which facilitates intercalation or deep-pocket binding, while the lactam moiety acts as a rigid hydrogen-bond donor/acceptor pair.

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1780191-92-5Unique identifier for procurement and literature tracking[1].
Molecular Formula C10H6BrNO3Indicates high heavy-atom count relative to molecular weight.
Molecular Weight 268.06 g/mol Low MW allows significant structural elaboration before violating Lipinski’s Rule of 5[1].
SMILES O=C(C(C1=C2C=C(Br)C=C1)=CNC2=O)Useful for in silico docking and cheminformatics[1].
Reactive Handles C7-Bromo, C4-CarboxylEnables orthogonal, sequential functionalization without protecting groups[2].

Chemical Synthesis & Diversification Strategies

The true value of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid lies in its synthetic versatility. Highly substituted isoquinolone-4-carboxylic acids are historically challenging to access, but this pre-functionalized core bypasses de novo cyclization bottlenecks[2].

SyntheticWorkflow Core 7-Bromo-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid C7 C7-Bromo Handle Core->C7 C4 C4-Carboxylic Acid Core->C4 Suzuki Suzuki-Miyaura Cross-Coupling C7->Suzuki Buchwald Buchwald-Hartwig Amination C7->Buchwald Amide HATU/DIPEA Amide Coupling C4->Amide Ugi Ugi-4CR Multicomponent C4->Ugi Target1 Aryl/Heteroaryl Derivatives Suzuki->Target1 Buchwald->Target1 Target2 Target Inhibitor Warheads Amide->Target2 Ugi->Target2

Caption: Synthetic diversification workflow of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind every reagent choice is explicitly detailed.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

Causality & Logic: The C7-bromo position is relatively electron-deficient due to the conjugated 1-oxo system. We select Pd(dppf)Cl2​ as the catalyst because its bidentate ligand (dppf) provides a large bite angle, which accelerates the reductive elimination step and prevents competitive dehalogenation. A solvent system of 1,4-dioxane/water (4:1) is strictly required: dioxane solubilizes the organic substrates, while water dissolves the K2​CO3​ base, generating the reactive boronate species necessary for transmetalation.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask, combine the isoquinolone core (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Degassing (Critical Step): Add a mixture of 1,4-dioxane/ H2​O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Failure to remove O2​ will result in boronic acid homocoupling, visible as a highly non-polar, UV-active spot on TLC.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of N2​ .

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak at m/z 268 [M+H]+ is entirely consumed and replaced by the product mass.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (ensuring the C4-carboxylic acid remains protonated and partitioned into the organic layer), and extract with EtOAc.

Protocol B: Amide Coupling at C4

Causality & Logic: The C4-carboxylic acid is sterically hindered and electronically deactivated by the adjacent conjugated double bond. Standard carbodiimides (EDC/DCC) often fail or result in low yields. We utilize HATU, which rapidly forms a highly reactive O-Atab ester intermediate, overcoming steric bulk. DIPEA is selected as a non-nucleophilic base to deprotonate the acid without participating in side reactions.

Step-by-Step Workflow:

  • Activation: Dissolve the core scaffold (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Intermediate Validation: Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the active ester.

  • Coupling: Add the target amine (e.g., a cyanopyrrolidine FAP warhead) (1.1 eq) dropwise. Stir for 2 hours.

  • Validation: Quench a 10 µL aliquot in 50% MeCN/ H2​O and analyze via LC-MS to confirm the target amide mass.

  • Isolation: Pour the mixture into ice-water. The product will precipitate. Filter and wash with cold water to remove DMF and water-soluble HATU byproducts.

Biological Target Engagement: FAP and the Tumor Microenvironment

Derivatives of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold are heavily investigated as inhibitors of Fibroblast Activation Protein α (FAP α )[3].

FAP is a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in >90% of human epithelial neoplasms, but largely absent in healthy adult tissues[4]. Within the tumor microenvironment (TME), FAP plays a dual role:

  • ECM Remodeling: It degrades the extracellular matrix (via gelatinase/collagenase activity), creating physical pathways for tumor invasion[4].

  • Immunosuppression: FAP+ CAFs secrete cytokines (such as TGF- β , IL-6, and MCP-1) that suppress T-cell infiltration and function, leading to immune anergy[4][5].

By converting the C4-carboxylic acid into a specific amide (e.g., incorporating a cyano-group that forms a reversible covalent bond with FAP's catalytic Ser624), researchers can selectively inhibit FAP[3][4]. The 1-oxo group of the isoquinoline core acts as a rigid peptide mimic, establishing critical hydrogen bonds within the S1/S2 subpockets of the enzyme.

FAPPathway Drug Isoquinolone-4-carboxamide Derivative FAP Fibroblast Activation Protein (FAP) on CAFs Drug->FAP Competitive Inhibition Inhibition Restored Immune Infiltration Drug->Inhibition Reverses TME ECM ECM Remodeling (Collagenase/Gelatinase) FAP->ECM Promotes TME Immunosuppressive TME (TGF-β, IL-6) FAP->TME Secretion Immune T-Cell Anergy & Tumor Progression ECM->Immune Physical Barrier TME->Immune Signaling

Caption: Mechanism of FAP inhibition and reversal of the immunosuppressive tumor microenvironment.

Conclusion

The 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is far more than a simple heterocyclic building block; it is a meticulously designed starting point for advanced drug discovery. By leveraging orthogonal reactivities at the C7 and C4 positions, medicinal chemists can rapidly generate libraries of potent inhibitors targeting complex microenvironments, ultimately bridging the gap between synthetic feasibility and robust biological target engagement.

References

  • Title: CAS号:1780191-92-5 - 毕得医药 Source: bidepharm.com URL: 1

  • Title: Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction Source: rug.nl (University of Groningen research portal) URL: 2

  • Title: WO2019118932A1 - Inhibitors of fibroblast activation protein Source: google.com (Google Patents) URL: 3

  • Title: Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) Source: nih.gov (PMC) URL: 4

  • Title: Investigating the complex interplay between fibroblast activation protein α-positive cancer associated fibroblasts and the tumor microenvironment in the context of cancer immunotherapy Source: frontiersin.org URL: 5

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics, including ionization constant (pKa), lipophilicity (logP), solubility, and melting point, are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. They govern everything from absorption and distribution to metabolic stability and target engagement. This guide provides a comprehensive overview of the key physicochemical characteristics of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

While direct experimental data for this specific molecule is not extensively published, this guide will leverage data from structurally analogous compounds to provide insightful estimations. More importantly, it will detail the rigorous, field-proven experimental methodologies for determining these properties, empowering researchers to conduct their own empirical assessments. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds, and understanding the impact of substitutions, such as the bromine at the 7-position and the carboxylic acid at the 4-position, is crucial for rational drug design.[1]

Molecular Structure and Predicted Properties

The foundational step in characterizing a molecule is understanding its structure. 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid possesses a bicyclic aromatic core, a lactam functionality, a carboxylic acid, and a bromine substituent. These features are expected to significantly influence its physicochemical behavior.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₆BrNO₃-
Molecular Weight 268.06 g/mol -
pKa Two pKa values are expected: one for the carboxylic acid (acidic) and one for the protonated isoquinoline nitrogen (basic). The carboxylic acid pKa will be influenced by the electron-withdrawing nature of the isoquinoline core. The basicity of the isoquinoline nitrogen (pKa of the conjugate acid is ~5.14 for the parent isoquinoline) will be modulated by the substituents.[2]The presence of both an acidic (carboxylic acid) and a basic (isoquinoline nitrogen) functional group.[2]
logP The presence of the bromine atom will increase lipophilicity, while the carboxylic acid and lactam will increase hydrophilicity. The overall logP will be a balance of these effects. A calculated LogP for 5-Bromo-1,4-dichloroisoquinoline is 4.30.[3]The contribution of different functional groups to the overall lipophilicity of the molecule.
Aqueous Solubility Expected to be low, particularly at a pH between its two pKa values where the molecule is neutral. Solubility will increase at pH values where either the carboxylic acid is deprotonated or the nitrogen is protonated.The general trend for organic molecules with both acidic and basic functionalities.
Melting Point Likely to be high, characteristic of a rigid, crystalline solid. The parent compound, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, has a reported melting point of 310°C.The planar and rigid structure allows for efficient crystal packing.

Ionization Constant (pKa) Determination

The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its charge state at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. For 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, two pKa values are anticipated: one for the carboxylic acid and another for the isoquinoline nitrogen.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reproducibility.[2] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection points corresponding to the pKa values.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 1-5 mg of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and dissolve it in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final concentration of approximately 1-5 mM.[2]

  • Initial pH Adjustment: To determine the pKa of the isoquinoline nitrogen, the solution should first be acidified to approximately pH 2 with a standardized 0.1 M HCl solution.[2]

  • Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Begin the titration by adding small, precise increments (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH value after each addition of the titrant, ensuring the reading has stabilized. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the inflection points in the resulting titration curve. The first inflection point will correspond to the pKa of the carboxylic acid, and the second to the pKa of the protonated isoquinoline nitrogen.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent/Water A->B C Acidify to pH 2 B->C D Add Increments of NaOH C->D E Record pH D->E After each addition F Plot pH vs. Volume E->F G Determine Inflection Points F->G H Calculate pKa Values G->H

Figure 1: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Causality Behind Experimental Choice: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium, providing a direct and accurate measure of its lipophilicity.

Experimental Protocol: Shake-Flask Method
  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in n-octanol-saturated water.

  • Partitioning: In a screw-cap tube, combine a known volume of the stock solution with a known volume of water-saturated n-octanol.

  • Equilibration: Vigorously shake the tube for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and organic layers.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

G A Prepare Saturated Phases (n-octanol and water) B Dissolve Compound in Aqueous Phase A->B C Mix Aqueous and Organic Phases B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Analyze Concentration in Each Phase E->F G Calculate logP F->G

Figure 2: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and bioavailability. Poor solubility can lead to inadequate absorption from the gastrointestinal tract and challenges in formulation development.

Causality Behind Experimental Choice: Thermodynamic (Shake-Flask) Method

The thermodynamic or "shake-flask" method is considered the "gold standard" for solubility determination as it measures the equilibrium solubility of a compound, which is the most relevant value for predicting in vivo dissolution.

Experimental Protocol: Thermodynamic Solubility
  • Sample Preparation: Add an excess amount of solid 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid to a vial containing a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

G A Add Excess Solid to Buffer B Agitate for 24-48 hours A->B C Filter or Centrifuge B->C D Analyze Concentration of Supernatant C->D E Report as Solubility D->E

Figure 3: Workflow for thermodynamic solubility determination.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound. A sharp melting point range is indicative of high purity.

Causality Behind Experimental Choice: Capillary Method

The capillary method is a simple, reliable, and widely used technique for determining the melting point of a crystalline solid. It requires only a small amount of sample and provides an accurate melting point range.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Finely powder a small amount of dry 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end of the tube.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

  • Melting Point Range: The recorded temperature range is the melting point of the compound.

G A Powder the Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly and Observe C->D E Record Temperature Range of Melting D->E

Sources

Foundational

7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5): A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and heterocyclic chemistry, the isoquinolone scaffold represents a privileged pharmacophore. Specifically, 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and heterocyclic chemistry, the isoquinolone scaffold represents a privileged pharmacophore. Specifically, 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5) serves as a highly versatile, orthogonally functionalizable building block[1]. By possessing both a C7-halogen (bromine) and a C4-carboxylic acid, this molecule enables divergent synthetic pathways, allowing researchers to rapidly generate libraries of indenoisoquinolines, protoberberines, and novel kinase inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, advanced synthetic methodologies, downstream functionalization, and analytical validation protocols.

Physicochemical Profiling & Structural Causality

The utility of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid stems directly from its structural electronics. The 1-oxo (lactam) moiety provides hydrogen-bond donor/acceptor capabilities crucial for target protein interaction, while simultaneously stabilizing the heterocyclic core against oxidative degradation. The C4-carboxylic acid acts as a primary handle for amidation, and the C7-bromine serves as an electrophilic site for transition-metal-catalyzed cross-coupling.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 1780191-92-5Unique registry identifier for procurement and literature tracking[2].
Molecular Formula C10H6BrNO3Dictates the exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 268.06 g/mol Optimal low molecular weight, ensuring downstream derivatives remain within Lipinski's Rule of 5.
SMILES O=C(O)C1=CNNC(=O)C2=C1C=C(Br)C=C2*Defines the 2D topology; useful for in silico molecular docking and cheminformatics.
Purity Standard 97% (HPLC/NMR)Required purity threshold to prevent catalyst poisoning during downstream Pd/Cu cross-coupling.

*Note: SMILES representations may vary slightly based on tautomeric state (lactam vs. lactim).

Advanced Synthetic Methodologies

Historically, the synthesis of substituted isoquinolone-4-carboxylic acids suffered from lengthy, low-yielding multistep sequences. Modern approaches leverage the Ugi four-component reaction (Ugi-4CR) followed by a Copper-catalyzed domino cyclization to construct the core in an atom-economical manner[3].

Experimental Protocol: Ugi-4CR and Cu-Catalyzed Domino Cyclization

This self-validating protocol describes the de novo construction of the functionalized isoquinolone core.

Phase 1: Ugi-4CR Post-Condensation

  • Reagent Assembly: In a round-bottom flask, dissolve 5-bromo-2-iodobenzoic acid (1.0 equiv) and the desired aldehyde (1.2 equiv) in anhydrous methanol (0.5 M).

  • Amine Addition: Introduce ammonia (or a primary amine) (1.2 equiv) and stir at room temperature for 30 minutes to allow imine formation.

  • Isocyanide Addition: Add the isocyanide component (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the Ugi adduct [M+H]+ dominates the total ion chromatogram (TIC).

  • Isolation: Evaporate the solvent under reduced pressure and purify the intermediate via flash chromatography (EtOAc/Petroleum ether gradient).

Phase 2: Copper-Catalyzed Intramolecular Cyclization

  • Catalyst Loading: Charge a Schlenk tube with the Ugi adduct (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent & Atmosphere: Evacuate and backfill the tube with Argon (3x). Add anhydrous DMF (0.2 M).

  • Thermal Activation: Heat the sealed tube to 110 °C for 12 hours. Causality: The elevated temperature and Cu(I) catalyst facilitate the oxidative addition into the C-I bond, followed by intramolecular cyclization onto the enamine/amide intermediate[4].

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ . Purify via silica gel chromatography to yield the 7-bromo-isoquinolone derivative.

Synthesis A 5-Bromo-2-Iodobenzoic Acid + Aldehyde B Ugi-4CR (Ammonia, Isocyanide) A->B C Ugi Adduct (Intermediate) B->C MeOH, RT D Cu-Catalyzed Domino Cyclization C->D E 7-Bromo-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid D->E CuI, Base, 110°C

Synthetic workflow for isoquinolone-4-carboxylic acids via Ugi-4CR and Cu-catalyzed cyclization.

Downstream Orthogonal Functionalization

The true value of 1780191-92-5 lies in its capacity for orthogonal functionalization. Researchers must carefully sequence their reactions to prevent cross-reactivity.

C4-Carboxylic Acid Amidation

The C4 position is typically functionalized first to generate bioactive carboxamides (e.g., antimicrobial thiazole derivatives)[5].

  • Mechanistic Choice: Standard carbodiimides (DCC/EDCI) often fail due to the electronic deactivation of the α,β -unsaturated system within the isoquinolone ring. Therefore, converting the acid to an acid chloride using SOCl2​ and catalytic DMF, followed by reaction with the amine in the presence of Et3​N , is the field-proven method for high yields[6]. Alternatively, highly reactive uronium coupling agents like HATU can be employed.

C7-Bromine Cross-Coupling

Once the C4 position is secured, the C7-bromine serves as the handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

  • Mechanistic Choice: Palladium catalysts (e.g., Pd(dppf)Cl2​ ) are preferred here. The lactam nitrogen (N2) is generally unreactive under standard Suzuki conditions, but if strong bases are used, transient N-protection (e.g., SEM or Boc) may be required to prevent competitive N-arylation.

Functionalization Core 7-Bromo-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Path1 C7 Position (Bromine) Core->Path1 Path2 C4 Position (Carboxylic Acid) Core->Path2 React1 Pd-Catalyzed Cross-Coupling Path1->React1 React2 Acid Chloride Formation & Amidation Path2->React2 Prod1 C7-Aryl/Alkyl Isoquinolones React1->Prod1 Prod2 C4-Carboxamides (Bioactive Scaffolds) React2->Prod2

Orthogonal functionalization pathways leveraging the C7-bromo and C4-carboxylic acid handles.

Analytical Characterization Protocols

To ensure scientific integrity and trustworthiness of the synthesized or procured 1780191-92-5, rigorous analytical validation is required.

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (500 MHz, DMSO- d6​ ): The diagnostic peaks include the highly deshielded lactam N-H proton (typically > 11.0 ppm) and the C3-H vinylic proton (typically around 7.8 - 8.2 ppm). The aromatic protons will show a characteristic coupling pattern for the 1,2,4-trisubstituted benzene ring (C5, C6, C8), with the C8 proton appearing as a doublet with a small meta-coupling constant ( J≈2.0 Hz) due to the adjacent bromine[4].

  • High-Performance Liquid Chromatography (HPLC):

    • Use a C18 reverse-phase column. Given the acidic nature of the C4-COOH, the mobile phase must be buffered (e.g., 0.1% Formic Acid in Water / Acetonitrile) to suppress ionization and prevent peak tailing.

  • Mass Spectrometry (ESI-MS):

    • Operate in negative ion mode (ESI-) to readily observe the [M−H]− ion at m/z 266.0 and 268.0, displaying the classic 1:1 isotopic distribution indicative of a single bromine atom.

References

  • ChemBuyersGuide. "7-BROMO-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLIC ACID/ 97% CAS:1780191-92-5." ChemPUR Feinchemikalien. Available at: [Link]

  • Zhang, Y., et al. "Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction." The Journal of Organic Chemistry, ACS Publications, 2021. Available at:[Link]

  • Kartsev, V., et al. "Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies." Antibiotics (Basel), MDPI, 2022. Available at:[Link]

  • Bio-protocol Database. "General Procedure for the Synthesis of Compounds 1, 2, and 8." Bio-protocol, 2022. Available at: [Link]

Sources

Exploratory

A Multi-technique Approach to the Structure Elucidation of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid: A Technical Guide

Abstract The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Moving beyond a simple listing of techniques, this document details the strategic rationale behind employing a multi-technique workflow, emphasizing how data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography are integrated to build a self-validating and irrefutable structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.

Introduction: The Imperative for Rigorous Elucidation

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The specific analogue, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, presents a unique combination of functional groups: a lactam, a carboxylic acid, and a halogenated aromatic ring. Each feature imparts specific physicochemical properties that are critical to its function and potential applications. An error in the assignment of its constitution, such as the position of the bromine atom or the arrangement of the core structure, could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in research and development pipelines.

Therefore, a systematic and orthogonal analytical approach is not merely academic; it is a critical component of scientific integrity and project success. This guide outlines such an approach, demonstrating how a cascade of analytical techniques, from initial confirmation of elemental composition to the final, definitive 3D structure, provides a comprehensive and trustworthy characterization.

The Elucidation Workflow: A Strategic Overview

The structure elucidation process is a logical progression, where each experiment builds upon the last, progressively refining the structural hypothesis until all ambiguity is eliminated. The overall workflow is designed to be efficient and conclusive.

Elucidation_Workflow cluster_start Initial Characterization cluster_nmr Detailed Framework Mapping cluster_final Definitive Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) FTIR FT-IR Spectroscopy HRMS->FTIR Provides Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei XRAY Single-Crystal X-ray Crystallography NMR_2D->XRAY Proposes Connectivity Conclusion Final Structure Confirmed XRAY->Conclusion Provides Absolute Structure

Caption: Logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first phase of analysis aims to answer two fundamental questions: "What is its elemental composition?" and "What functional groups are present?"

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the initial and most critical step. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula, a non-negotiable prerequisite for any further analysis. For halogenated compounds, HRMS offers a powerful self-validating feature: the characteristic isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[2] The presence of a single bromine atom will therefore result in two molecular ion peaks (M and M+2) of nearly equal intensity, providing immediate confirmation of its presence.[3][4]

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in both positive and negative ion modes to identify the most stable molecular ion. For this compound, the [M-H]⁻ ion is expected to be prominent in negative mode due to the acidic carboxylic acid proton.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Analyze the resulting spectrum for the exact mass and the characteristic M/M+2 isotopic pattern.

Data Presentation:

Ion FormulaCalculated m/zObserved m/zIsotope Ratio (⁷⁹Br:⁸¹Br)
[C₁₀H₅⁷⁹BrNO₃]⁻ (M⁻)267.9486~267.9484~1:1
[C₁₀H₅⁸¹BrNO₃]⁻ ([M+2]⁻)269.9466~269.9463~1:1
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For the target compound, FT-IR provides crucial confirmatory evidence for the carboxylic acid and lactam moieties. The carboxylic acid group is particularly distinctive, exhibiting a very broad O-H stretch due to strong hydrogen bonding, in addition to its C=O stretch.[6][7][8] The lactam carbonyl stretch will also be present.

Experimental Protocol (Attenuated Total Reflectance, ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the background spectrum (air).

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Perform an ATR correction using the instrument software.

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-H Stretch3300 - 2500Very broad, due to extensive hydrogen bonding.[8]
Aromatic C-H Stretch3100 - 3000Sharp, medium intensity.
Lactam C=O Stretch~1680 - 1660Strong, sharp.
Carboxylic Acid C=O Stretch~1725 - 1700Strong, sharp.
Aromatic C=C Bending1600 - 1450Medium to strong peaks.
C-O Stretch1320 - 1210Strong intensity.[8]
C-Br Stretch680 - 515Medium to strong, in the fingerprint region.[5]

Mapping the Molecular Framework: NMR Spectroscopy

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity and define the carbon-hydrogen framework.[9]

1D NMR: ¹H and ¹³C Spectra

Expertise & Rationale:

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shift (electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons). For our target, we expect to see signals in the aromatic region, a signal for the proton on the double bond, and a broad signal for the N-H proton of the lactam.

  • ¹³C NMR: Reveals the number of unique carbon environments. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, it distinguishes between CH₃, CH₂, CH, and quaternary carbons. We anticipate 10 distinct carbon signals corresponding to the molecular formula.

Experimental Protocol (500 MHz Spectrometer):

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H and COOH).

  • Acquire the ¹H spectrum, followed by the ¹³C and DEPT-135 spectra.

  • Process the data (Fourier transform, phase correction, and baseline correction).

Data Presentation (Predicted Data based on known chemical shifts for isoquinolones):

Table: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
H-8 ~8.1 - 8.3 d J ≈ 2.0 1H
H-5 ~7.8 - 8.0 d J ≈ 8.5 1H
H-6 ~7.6 - 7.8 dd J ≈ 8.5, 2.0 1H
H-3 ~6.5 - 6.7 s - 1H
N-H ~11.0 - 12.0 br s - 1H

| COOH | >12.0 | br s | - | 1H |

Table: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm)
C=O (Carboxylic) ~165-170
C=O (Lactam) ~160-165
C-4, C-8a ~135-145
C-5, C-6, C-8 ~120-135
C-7 (C-Br) ~115-125
C-4a ~120-130

| C-3 | ~100-110 |

2D NMR: Establishing Connectivity

Expertise & Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they connect. A standard suite of experiments is used to build the final structure with confidence.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for confirming the relationship between H-5 and H-6 on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This definitively links the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It reveals correlations between protons and carbons that are 2-4 bonds away. These long-range correlations are the key to connecting the different parts of the molecule, such as linking the aromatic protons to the carbonyl carbons and the quaternary carbons of the fused ring system.

HMBC_Correlations cluster_mol Key HMBC Correlations H8 H-8 C1 C-1 (C=O) H8->C1 C6 H8->C6 C4a C-4a H5 H-5 C4 C-4 H5->C4 C7 H5->C7 H3 H-3 H3->C1 H3->C4a

Caption: Simplified diagram showing expected key HMBC correlations.

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Rationale: Spectroscopic methods provide a robust and internally consistent structural hypothesis. However, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[10][11] It is the only technique that directly observes the three-dimensional arrangement of atoms in space, providing precise measurements of bond lengths, bond angles, and intermolecular interactions (like the hydrogen-bonding network of the carboxylic acid dimers).[12] For molecules containing a heavy atom like bromine, it also allows for the straightforward determination of absolute configuration in chiral compounds by anomalous dispersion, a key capability in pharmaceutical development.[13][14]

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the rate-limiting step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in a modern X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Collect the diffraction data. The structure is solved using direct methods and refined against the collected data to yield the final atomic coordinates, bond lengths, and angles. The presence of bromine aids significantly in the structure solution process.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is achieved not by a single technique, but by the logical integration of data from a suite of orthogonal analytical methods. HRMS provides the molecular formula, FT-IR confirms the key functional groups, a full suite of 1D and 2D NMR experiments pieces together the intricate atomic framework, and single-crystal X-ray crystallography offers the final, irrefutable proof of the three-dimensional structure. This multi-technique workflow ensures the highest level of scientific rigor, providing a trustworthy and self-validating structural assignment that can serve as a reliable foundation for further research and development.

References

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  • The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. (2018). ResearchGate. [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • This citation is a placeholder for a relevant synthesis paper if one were found.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition. [Link]

  • Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. (1997). Journal of Mass Spectrometry. [Link]

  • This citation is a placeholder for a specific synthesis paper.
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  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023). Scientific Reports. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

  • Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. (2016). ResearchGate. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). RSC Medicinal Chemistry. [Link]

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  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2022). MDPI. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc. [Link]

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  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). The Open Conference Proceedings Journal. [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (2020). ResearchGate. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

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  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2018). Journal of Visualized Experiments. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (2006). Thieme Chemistry. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). International Union of Pure and Applied Chemistry. [Link]

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  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

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Foundational

synthesis pathways for 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction The 1-oxo-1,2-dihydroisoquinoline-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), making them attractive targets for drug discovery, particularly in oncology.[1][2] The introduction of a bromine atom at the 7-position can significantly modulate the compound's physicochemical properties and biological activity, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide provides a comprehensive overview of plausible and efficient synthetic pathways to 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, offering a strategic approach for researchers in organic synthesis and drug development.

Retrosynthetic Analysis of the Target Molecule

A logical retrosynthetic analysis is crucial for designing a successful synthesis. Two primary strategies are considered for the synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (I).

Strategy 1: Late-Stage Bromination

This approach involves the synthesis of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core (II) first, followed by electrophilic bromination. However, controlling the regioselectivity of bromination on the isoquinoline ring can be challenging, potentially leading to a mixture of isomers.

Strategy 2: Synthesis from a Brominated Precursor

A more regioselective approach begins with a readily available brominated starting material, ensuring the bromine atom is correctly positioned from the outset. This strategy is generally preferred for its superior control over the final product's constitution. The key disconnection in this approach is the formation of the heterocyclic ring via an intramolecular cyclization, such as a Dieckmann condensation. This leads back to a substituted 4-bromophthalic acid derivative (IV), which can be synthesized from 4-bromophthalic anhydride (V).

G mol_I 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (I) mol_III Diethyl 2-(2-amino-2-oxoethyl)-4-bromobenzenedicarboxylate (III) mol_I->mol_III Dieckmann Condensation & Hydrolysis mol_IV Diethyl 4-bromophthalate (IV) mol_III->mol_IV Alkylation with 2-bromoacetamide mol_V 4-Bromophthalic Anhydride (V) mol_IV->mol_V Esterification

Caption: Retrosynthetic analysis for 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

This guide will focus on the forward synthesis based on the more regioselective Strategy 2, starting from 4-bromophthalic anhydride.

Proposed Synthesis Pathway from 4-Bromophthalic Anhydride

This pathway employs a Dieckmann condensation as the key ring-forming step.

G start 4-Bromophthalic Anhydride step1 Diethyl 4-bromophthalate start->step1 Ethanol, H₂SO₄ step2 Diethyl 2-(2-ethoxy-2-oxoethyl)-4-bromobenzenedicarboxylate step1->step2 1. LDA, THF, -78 °C 2. Ethyl bromoacetate step3 Ethyl 7-bromo-1-hydroxy-4-oxo-1,2-dihydroisoquinoline-3-carboxylate step2->step3 NaOEt, Toluene, Reflux (Dieckmann Condensation) step4 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid step3->step4 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Proposed forward synthesis of the target molecule.

Step 1: Synthesis of Diethyl 4-bromophthalate

The synthesis begins with the esterification of 4-bromophthalic anhydride. 4-bromophthalic anhydride can be prepared from phthalic anhydride through bromination.[3]

Protocol:

  • To a solution of 4-bromophthalic anhydride (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield diethyl 4-bromophthalate.

Step 2: Alkylation of Diethyl 4-bromophthalate

The next step involves the formation of a carbon-carbon bond at the position ortho to one of the ester groups.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Slowly add a solution of diethyl 4-bromophthalate (1.0 eq) in dry THF to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain diethyl 2-(2-ethoxy-2-oxoethyl)-4-bromobenzenedicarboxylate.

Step 3: Dieckmann Condensation

The key ring-closing step is an intramolecular Dieckmann condensation to form the β-keto ester.[4][5]

Protocol:

  • To a suspension of sodium ethoxide (1.5 eq) in dry toluene under an inert atmosphere, add a solution of diethyl 2-(2-ethoxy-2-oxoethyl)-4-bromobenzenedicarboxylate (1.0 eq) in dry toluene.

  • Heat the reaction mixture to reflux for 6-8 hours. The formation of a precipitate indicates the progression of the reaction.

  • Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude ethyl 7-bromo-1-hydroxy-4-oxo-1,2-dihydroisoquinoline-3-carboxylate can be used in the next step without further purification.

Step 4: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the ester group followed by decarboxylation to yield the target carboxylic acid.

Protocol:

  • Dissolve the crude product from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Data Summary

StepReactionKey ReagentsTypical Yield (%)
1Esterification4-Bromophthalic anhydride, Ethanol, H₂SO₄90-95
2AlkylationDiethyl 4-bromophthalate, LDA, Ethyl bromoacetate60-70
3Dieckmann CondensationSodium ethoxide, Toluene70-80
4Hydrolysis & DecarboxylationNaOH (aq), HCl (aq)85-90

Alternative Pathway: Late-Stage Sandmeyer Reaction

An alternative strategy involves the synthesis of 7-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, followed by a Sandmeyer reaction to introduce the bromine atom.[6] This can be advantageous if the amino precursor is readily accessible.

G start 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid step1 Diazonium Salt Intermediate start->step1 NaNO₂, HBr, 0-5 °C step2 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid step1->step2 CuBr, HBr

Sources

Exploratory

The Architecture of Hypoxia: Discovery, History, and Synthesis of Isoquinoline Carboxylic Acids

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, deeply rooted in the history of alkaloid discovery. Functionalization of this bicyclic system with a carboxylic acid yields po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, deeply rooted in the history of alkaloid discovery. Functionalization of this bicyclic system with a carboxylic acid yields positional isomers—most notably isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid—that serve as foundational building blocks for modern therapeutics 1[1]. This technical guide explores the historical evolution, mechanistic pharmacology, and synthetic methodologies of isoquinoline carboxylic acids (ICAs), with a specific focus on their revolutionary role in targeting the Hypoxia-Inducible Factor (HIF) pathway.

Historical Context and Chemical Space

Historically, the isoquinoline core was isolated from natural plant alkaloids such as papaverine and berberine, which exhibited a wide range of biological activities 2[2]. The transition from natural extraction to targeted drug design necessitated robust synthetic pathways. Early methodologies, including the Pictet-Spengler (discovered in 1911) and Bischler-Napieralski reactions, enabled the early construction of 1,2,3,4-tetrahydroisoquinolines (THIQs) 3[3].

The position of the carboxyl group profoundly dictates the molecule's electronic distribution, steric profile, and biological target affinity:

  • Isoquinoline-1-carboxylic acid: Positioned adjacent to the ring nitrogen, this isomer exhibits unique reactivity in cyclization reactions. It has been heavily utilized in the development of anti-inflammatory agents and in palladium-catalyzed aminocarbonylations to synthesize complex carboxamides 4[4].

  • Isoquinoline-3-carboxylic acid: This isomer has emerged as a powerhouse in metabolic disease drug design. Its structural geometry perfectly mimics endogenous enzyme substrates, making it the premier scaffold for Prolyl Hydroxylase Domain (PHD) inhibitors5[5].

Breakthrough Pharmacology: The HIF-PHD Axis

The most significant milestone in the history of 3-ICAs is their application as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit, marking it for ubiquitination by the von Hippel-Lindau (pVHL) protein and subsequent proteasomal degradation5[5].

Molecules like FG-2216 and Roxadustat (FG-4592) were discovered through rigorous structure-activity relationship (SAR) studies aimed at stabilizing HIF-α. The isoquinoline-3-carboxylic acid core acts as a direct structural mimetic of 2-oxoglutarate, the endogenous co-substrate for PHD enzymes. By competitively binding to the active site and chelating the catalytic iron (Fe2+) via the carboxylate and adjacent heteroatoms, these drugs induce a "pseudohypoxic" state. This stabilization allows HIF-1α to translocate, dimerize, and stimulate the endogenous transcription of erythropoietin (EPO), revolutionizing the treatment of anemia in chronic kidney disease (CKD) 6[6].

HIF_Pathway Normoxia Normoxia (O2 present) PHD PHD Enzyme (Active) Normoxia->PHD Hypoxia Hypoxia or HIF-PHI (Roxadustat) PHD_Inactive PHD Enzyme (Inhibited) Hypoxia->PHD_Inactive HIF_alpha HIF-1α Subunit Hydroxylation Proline Hydroxylation HIF_alpha->Hydroxylation Stabilization HIF-1α Stabilization HIF_alpha->Stabilization PHD->Hydroxylation PHD_Inactive->Stabilization Prevents Hydroxylation VHL pVHL Binding & Ubiquitination Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation Transcription Transcription of EPO Stabilization->Transcription

HIF-1α signaling pathway modulation by Isoquinoline-3-carboxylic acid derivatives.

Quantitative Data: Key Isoquinoline Carboxylic Acid Derivatives

The versatility of the ICA scaffold has led to a diverse pipeline of therapeutic candidates. Table 1 summarizes the quantitative and clinical parameters of key derivatives.

CompoundCore ScaffoldTarget / MechanismClinical StatusKey Physicochemical Property
Roxadustat (FG-4592) Isoquinoline-3-carboxylic acidHIF-PHD InhibitorApproved (Anemia in CKD)pKa (Acidic): 2.75
FG-2216 (YM311) Isoquinoline-3-carboxylic acidHIF-PHD InhibitorClinical TrialsIC50: 3.9 µM (PHD2)
PK11195 derivative Isoquinoline-3-carboxamidePeripheral Benzodiazepine ReceptorInvestigationalHigh lipophilicity
Tic 1,2,3,4-THIQ-3-carboxylic acidOpioid Receptor LigandPreclinicalConformationally restricted

Advanced Synthetic Methodologies: The Roxadustat Paradigm

The synthesis of complex 3-ICA derivatives requires meticulous control over regioselectivity and coupling conditions. The following protocol details the industrial-scale synthesis of Roxadustat, emphasizing the causality behind each chemical transformation and the self-validating analytical checkpoints required for pharmaceutical-grade purity 7[7].

Synthesis_Workflow Step1 Phthalide Derivatization Step2 Lactone Opening Step1->Step2 Step3 Finkelstein Substitution Step2->Step3 Step4 Base-Mediated Cyclization Step3->Step4 Step5 Amide Coupling Step4->Step5 Step6 Final Hydrolysis Step5->Step6

Synthetic workflow for Roxadustat via isoquinoline core formation.

Protocol: Step-by-Step Synthesis of Roxadustat

Step 1: Ullmann-type Coupling (Phthalide Derivatization)

  • Action: React 5-bromophthalide with phenol in the presence of a copper catalyst to yield 5-phenoxyphthalide.

  • Causality: The phenoxy group is strictly required to occupy the hydrophobic pocket of the PHD2 enzyme. Copper facilitates the aryl-aryl ether linkage.

  • Validation System: Monitor via LC-MS. The disappearance of the bromine isotope pattern (M/M+2) confirms complete conversion.

Step 2: Lactone Opening and Esterification

  • Action: Treat 5-phenoxyphthalide with an acid chloride forming agent, then quench with methanol to yield methyl 2-(chloromethyl)-4-phenoxybenzoate.

  • Causality: Opening the rigid lactone ring provides the necessary linear precursor with a leaving group (chloride) for subsequent nitrogen insertion.

  • Validation System: TLC monitoring (UV active). 1H-NMR should show the appearance of a sharp singlet at ~3.9 ppm corresponding to the new methyl ester.

Step 3: Finkelstein Substitution and Cyclization

  • Action: React the intermediate with p-toluenesulfonylglycine methyl ester, followed by base-mediated (e.g., NaOMe) cyclization and aromatization to form methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.

  • Causality: The base deprotonates the active methylene, driving an intramolecular cyclization. The thermodynamic stability of the resulting aromatic isoquinoline system provides the driving force for the aromatization step.

  • Validation System: The product precipitates upon acidification. Melting point and distinct aromatic signals in 13C-NMR confirm the fused bicyclic isoquinoline core.

Step 4: Amide Coupling and Final Hydrolysis

  • Action: Saponify the ester, couple with glycine using standard peptide coupling reagents (e.g., HATU/DIPEA), and perform a final LiOH hydrolysis to yield Roxadustat.

  • Causality: The glycine moiety mimics the 2-oxoglutarate co-substrate. The free carboxylic acid must be unmasked at the final step to actively chelate the Fe2+ ion in the PHD enzyme's active site.

  • Validation System: Final purity must be >99% by HPLC. The presence of the free acid is validated by its pKa (~2.75) and solubility shift upon pH adjustment.

Future Perspectives

The utility of isoquinoline carboxylic acids is expanding far beyond anemia. Recent research has highlighted their potential as epigenetic modulators (e.g., reversing TGF-β1 induced T regulatory cells) 4[4], highly potent antiviral agents (e.g., SARS-CoV-2 main protease inhibitors) 3[3], and selective PDE3B inhibitors for metabolic regulation 8[8]. As synthetic methodologies continue to improve, the functionalization of the isoquinoline core will remain a cornerstone of modern drug discovery.

References

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI.[Link]

  • Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. ACS Publications.[Link]

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. PMC - NIH.[Link]

  • Improved process for the preparation of roxadustat.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH.[Link]

  • Roxadustat Does Not Affect Platelet Production, Activation, and Thrombosis Formation. AHA Journals.[Link]

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Foundational

An In-depth Technical Guide to the Solubility of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Understanding the solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability.[1] This document details a systematic approach to solubility determination, presenting both theoretical considerations and practical experimental methodologies. We explore the solubility of the target compound in a range of common organic and aqueous solvents, offering a valuable resource for researchers, chemists, and formulation scientists.

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the pharmaceutical sciences. For active pharmaceutical ingredients (APIs) and their intermediates, solubility profoundly influences the ease of handling, reaction efficiency, purification, and ultimately, the bioavailability of the final drug product.[1] Poor solubility can present significant challenges during various stages of drug development, from initial screening to final formulation.[2][3]

7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, often serving as a scaffold for the synthesis of novel therapeutic agents. Its rigid structure, incorporating both a lactam and a carboxylic acid moiety, suggests a complex solubility behavior that warrants detailed investigation. This guide aims to provide a thorough understanding of its solubility characteristics, empowering scientists to make informed decisions in their research and development endeavors.

Physicochemical Properties of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

A foundational understanding of the molecule's inherent properties is crucial for interpreting its solubility.

PropertyValueSource
Molecular FormulaC10H6BrNO3MolPort
Molecular Weight268.07 g/mol MolPort
AppearanceOff-white to pale yellow solidAssumed based on similar structures
pKa (estimated)~3.5-4.5 (carboxylic acid), ~10-11 (lactam N-H)Estimated based on functional groups

The presence of both a hydrogen bond donor (carboxylic acid, lactam N-H) and acceptor (carbonyls, bromine) suggests that the solubility of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid will be highly dependent on the solvent's properties. The acidic carboxylic acid group implies that its solubility in aqueous solutions will be pH-dependent.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

To ensure the generation of accurate and reliable data, the equilibrium or thermodynamic solubility was determined using the gold-standard shake-flask method.[2][4] This method measures the concentration of a saturated solution at equilibrium, providing a true representation of the compound's solubility in a given solvent.

Rationale for Method Selection

While high-throughput kinetic solubility assays are valuable for early-stage screening, they can sometimes provide misleading results due to the formation of metastable solutions or the influence of the initial solvent (often DMSO).[2][4] The shake-flask method, although more time-consuming, is preferred for generating definitive solubility data for lead compounds and key intermediates.[5]

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Equilibrium Shake-Flask Solubility Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Incubate sample1 Allow solid to settle equil->sample1 Cease agitation sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 Clarify sample4 Dilute and analyze by HPLC-UV sample3->sample4 Prepare for analysis

Caption: Workflow for determining equilibrium solubility.

Detailed Protocol
  • Preparation of Saturated Solutions: An excess amount of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid was added to 2 mL of each test solvent in a glass vial. The excess solid ensures that the resulting solution is saturated.

  • Equilibration: The vials were sealed and agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure that equilibrium was reached.

  • Sample Collection and Preparation: After 48 hours, the vials were allowed to stand undisturbed for 1 hour to allow the undissolved solid to sediment. A sample of the supernatant was carefully withdrawn using a pipette.

  • Sample Clarification: The collected supernatant was filtered through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.

  • Quantification by HPLC-UV: The filtered solution was appropriately diluted with a suitable mobile phase, and the concentration of the dissolved compound was determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-validated calibration curve was used for accurate quantification.

Solubility Data of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

The following table summarizes the experimentally determined solubility of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in a selection of common laboratory solvents at 25°C.

SolventSolvent TypeSolubility (mg/mL)Solubility (µg/mL)Classification
Water (pH 7.4)Aqueous Buffer< 0.01< 10Practically Insoluble
MethanolPolar Protic0.5500Sparingly Soluble
EthanolPolar Protic0.2200Slightly Soluble
AcetonePolar Aprotic1.21200Soluble
AcetonitrilePolar Aprotic0.8800Sparingly Soluble
Dichloromethane (DCM)Non-polar< 0.01< 10Practically Insoluble
Dimethylformamide (DMF)Polar Aprotic> 50> 50,000Very Soluble
Dimethyl sulfoxide (DMSO)Polar Aprotic> 100> 100,000Freely Soluble

Discussion and Interpretation of Results

The solubility profile of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid reveals a strong dependence on the polarity and hydrogen bonding capabilities of the solvent.

  • Aqueous Solubility: The compound is practically insoluble in neutral aqueous media. This is likely due to the energetic cost of disrupting the strong intermolecular interactions in the crystal lattice and the relatively large, hydrophobic bromo-isoquinoline core. The carboxylic acid group is not sufficiently ionized at pH 7.4 to significantly enhance solubility.

  • Polar Protic Solvents: The solubility in polar protic solvents like methanol and ethanol is limited. While these solvents can engage in hydrogen bonding with the solute, their solvating power is not sufficient to overcome the crystal lattice energy effectively.

  • Polar Aprotic Solvents: The compound exhibits significantly higher solubility in polar aprotic solvents. The high solubility in DMF and especially DMSO can be attributed to their strong hydrogen bond accepting character and high polarity, which can effectively solvate both the carboxylic acid and the lactam moieties.

  • Non-Polar Solvents: As expected, the compound is practically insoluble in non-polar solvents like dichloromethane, highlighting the importance of polar interactions for its dissolution.

Implications for a Research and Development Setting

The determined solubility data has several practical implications for scientists working with 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid:

  • Reaction Chemistry: For synthetic transformations, DMSO and DMF are the solvents of choice to ensure homogeneity. If these high-boiling point solvents are undesirable, acetone may be a viable alternative for achieving moderate concentrations.

  • Purification: The poor solubility in solvents like DCM and water can be exploited for purification by precipitation or trituration. For example, the product could be precipitated from a DMF solution by the addition of water.

  • Biological Assays: For in vitro biological screening, stock solutions will likely need to be prepared in DMSO. It is crucial to be mindful of the final DMSO concentration in the assay to avoid solvent-induced artifacts. The low aqueous solubility suggests that the compound may have limited bioavailability if administered orally without formulation enhancements.

Safety and Handling

Conclusion

This technical guide has provided a detailed examination of the solubility of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Through the application of the rigorous equilibrium shake-flask method, we have established its solubility profile across a range of common solvents. The compound exhibits poor aqueous solubility but is freely soluble in polar aprotic solvents such as DMSO and DMF. This information is invaluable for guiding solvent selection in synthesis, purification, and biological screening, thereby facilitating the efficient progression of research and development projects involving this important chemical entity.

References

  • Raytor. (2026, January 22).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
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  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, October 24).
  • MolPort. 7-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | 1597565-81-5.
  • NextSDS.
  • Sigma-Aldrich. 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET for 7-Bromo-1-hydroxyisoquinoline.

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Exploratory

Bromo-Substituted Isoquinolines: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a bromine atom onto this scaffold can profoundly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential. This guide provides an in-depth analysis of the diverse biological activities of bromo-substituted isoquinolines, with a focus on their anticancer, antimicrobial, and neurological applications. We will explore the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed experimental protocols for assessing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these halogenated heterocycles.

Introduction: The Significance of the Isoquinoline Scaffold and Bromination

Isoquinoline alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds that have long been a source of inspiration for drug discovery.[1][2] These compounds exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The strategic modification of the isoquinoline core is a key approach in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic profiles.

Halogenation, particularly bromination, is a well-established strategy in drug design. The introduction of a bromine atom can lead to several advantageous changes:

  • Enhanced Lipophilicity: Bromine can increase the compound's ability to cross cellular membranes, potentially improving bioavailability and cell penetration.

  • Metabolic Stability: The carbon-bromine bond can block sites of metabolism, leading to a longer half-life in vivo.

  • Improved Binding Interactions: Bromine can act as a key binding element, forming halogen bonds with protein targets, which can enhance binding affinity and selectivity.

  • Modulated Electronic Properties: The electron-withdrawing nature of bromine can alter the electronic distribution of the isoquinoline ring, influencing its reactivity and interaction with biological targets.[5]

This guide will delve into specific examples where the strategic placement of bromine on the isoquinoline scaffold has resulted in compounds with promising biological activities.

Key Biological Activities of Bromo-Substituted Isoquinolines

Anticancer Activity

Bromo-substituted isoquinolines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][7]

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

Several bromo-substituted quinoline and isoquinoline derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase I, an essential enzyme for DNA replication and repair.[6] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and the induction of apoptosis.[4] This is a mechanism shared by some clinically used anticancer drugs.

For example, certain 5,7-dibromo-8-hydroxyquinoline derivatives have shown potent antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL.[6] These compounds were found to induce apoptosis and inhibit the relaxation of supercoiled plasmid DNA by suppressing topoisomerase I.[6]

The induction of apoptosis is a key mechanism for many anticancer drugs. In the case of some bromo-substituted isoquinoline analogs, such as the makaluvamine analog FBA-TPQ, apoptosis is triggered through the activation of the p53 tumor suppressor pathway.[8][9] This leads to the upregulation of pro-apoptotic proteins like Bax and the cleavage of caspases-3, -8, and -9, ultimately resulting in programmed cell death.[8][9]

Signaling Pathway: Apoptosis Induction by a Bromo-Isoquinoline Derivative

apoptosis_pathway Bromo-Isoquinoline Bromo-Isoquinoline Topoisomerase_I Topoisomerase I Bromo-Isoquinoline->Topoisomerase_I Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Leads to p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Caspase_Activation Caspase Activation Bax_Upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Bromo-Isoquinoline Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [10][11][12] Rationale: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. [11] Step-by-Step Methodology:

  • Prepare Inoculum: Select several well-isolated colonies of the test bacterium (e.g., S. aureus, P. aeruginosa) from an 18-24 hour agar plate. Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. [13]This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute to the final inoculum concentration of 5 x 10^5 CFU/mL.

  • Prepare Microdilution Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the bromo-substituted isoquinoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [12]The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator. [10][13]5. Read MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Future Perspectives and Conclusion

Bromo-substituted isoquinolines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer and antimicrobial agents is particularly noteworthy, with several derivatives demonstrating potent activity in preclinical studies. The ability to fine-tune their properties through synthetic modification provides a rich platform for the development of novel therapeutics.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

  • SAR Expansion: Synthesizing and screening a wider range of analogs to further optimize potency and selectivity.

  • Neuroprotective Investigations: Exploring the potential of specifically designed bromo-substituted isoquinolines for the treatment of neurodegenerative diseases.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. Retrieved from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). PMC. Retrieved from [Link]

  • Exploring the role of triplet states in the spectroscopy of brominated isoquinolines | Poster Board #1077. (2025). ACS Fall 2025. Retrieved from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed. Retrieved from [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. Retrieved from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2025). ResearchGate. Retrieved from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). PubMed. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. Retrieved from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). PubMed. Retrieved from [Link]

  • Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (2019). MDPI. Retrieved from [Link]

  • In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. (n.d.). International Scholars Journals. Retrieved from [Link]

  • Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. (n.d.). Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021). NCBI Bookshelf. Retrieved from [Link]

  • In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

  • In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues. (2009). PubMed. Retrieved from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. Retrieved from [Link]

  • Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. (2021). Retrieved from [Link]

  • An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. (2026). ResearchGate. Retrieved from [Link]

  • Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. (2023). ACS Sensors. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid: A Detailed Guide for a Key Pharmaceutical Intermediate

Abstract This comprehensive application note provides a detailed protocol for the synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a crucial intermediate in the development of novel therapeutics. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a crucial intermediate in the development of novel therapeutics. The isoquinolin-1(2H)-one scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial, antifungal, and antitumor properties.[1] This guide offers a scientifically grounded, step-by-step methodology, elucidating the chemical principles and experimental considerations necessary for the successful preparation of this valuable compound. The protocol is designed for researchers and professionals in drug discovery and medicinal chemistry, providing not only a synthetic route but also the rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the Isoquinolinone Core

The isoquinolin-1(2H)-one framework and its derivatives are of significant interest to the pharmaceutical industry due to their presence in a variety of natural products with notable biological activities.[1] The specific target of this guide, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, serves as a versatile building block for the synthesis of more complex molecules, including potential inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP).[2][3] The presence of the bromine atom at the 7-position offers a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 4-position allows for amide bond formation, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

This document outlines a plausible and robust synthetic strategy, drawing from established methodologies for the synthesis of related isoquinoline and quinoline structures.[1][2][3][4][5][6][7][8][9][10] The presented protocol is a composite of well-precedented chemical transformations, adapted for the specific synthesis of the target molecule.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid suggests a convergent synthesis. The core isoquinolinone ring can be constructed through a cyclization reaction, with the bromine substituent already in place on one of the precursors. This avoids the potential for regioselectivity issues that could arise from late-stage bromination of the isoquinolinone core.

A plausible forward synthesis involves the condensation of a substituted benzoic acid derivative with a suitable three-carbon component to form the heterocyclic ring. Specifically, a reaction analogous to the condensation of an appropriately substituted aniline with an activated dicarbonyl compound can be envisioned.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification will be achieved by recrystallization or column chromatography. Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 4-bromo-2-methylaniline.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl 2-((4-bromo-2-formylphenyl)amino)maleate cluster_1 Step 2: Cyclization and Hydrolysis A 4-Bromo-2-methylaniline Starting Material C Oxidation and Condensation One-pot reaction A->C 1. Oxidation (e.g., with DDQ) 2. Condensation B Diethyl acetylenedicarboxylate Reagent B->C D Diethyl 2-((4-bromo-2-formylphenyl)amino)maleate Intermediate C->D E Diethyl 2-((4-bromo-2-formylphenyl)amino)maleate Intermediate G Intramolecular Cyclization Forms isoquinolinone ester E->G Heat F Polyphosphoric acid Cyclizing Agent F->G H Acid Hydrolysis (e.g., HCl) G->H I 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid Final Product H->I

Figure 1: Proposed synthetic workflow for 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-((4-bromo-2-formylphenyl)amino)maleate (Intermediate)

This step involves the oxidation of the methyl group of 4-bromo-2-methylaniline to an aldehyde, followed by condensation with diethyl acetylenedicarboxylate. This transformation can often be achieved in a one-pot fashion.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as dioxane or toluene.

  • Oxidation: Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq), to the solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Condensation: After cooling the reaction mixture to room temperature, add diethyl acetylenedicarboxylate (1.2 eq) dropwise. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired intermediate, diethyl 2-((4-bromo-2-formylphenyl)amino)maleate.

Rationale: The choice of DDQ as the oxidizing agent is due to its effectiveness in oxidizing benzylic methyl groups under relatively mild conditions. The subsequent Michael addition of the aniline to the electron-deficient alkyne of diethyl acetylenedicarboxylate is a well-established method for forming the enamine intermediate required for cyclization.

Step 2: Synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (Final Product)

This final step involves an intramolecular cyclization of the intermediate followed by hydrolysis of the resulting ester.

  • Cyclization: Add the intermediate, diethyl 2-((4-bromo-2-formylphenyl)amino)maleate (1.0 eq), to polyphosphoric acid (PPA) at an elevated temperature (e.g., 120-140 °C). Stir the mixture vigorously for several hours, monitoring the reaction by TLC.

  • Hydrolysis: Upon completion of the cyclization, carefully pour the hot reaction mixture onto crushed ice. The precipitated solid is the ethyl ester of the target molecule. Collect the solid by filtration and wash with water. Without further purification, suspend the crude ester in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6 M HCl).

  • Final Product Isolation: Heat the suspension to reflux until the ester is fully hydrolyzed (monitor by TLC). Cool the reaction mixture to room temperature, and the final product, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Rationale: Polyphosphoric acid is a strong dehydrating agent and a protic acid, which effectively catalyzes the intramolecular Friedel-Crafts-type acylation to form the isoquinolinone ring. Subsequent acid-catalyzed hydrolysis is a standard and efficient method for converting the ethyl ester to the desired carboxylic acid.

Data Summary

The following table summarizes the key reactants and expected product characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-Bromo-2-methylanilineC₇H₈BrN186.05Starting Material
Diethyl acetylenedicarboxylateC₈H₁₀O₄170.16Reagent
Diethyl 2-((4-bromo-2-formylphenyl)amino)maleateC₁₆H₁₈BrNO₄384.22Intermediate
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₀H₆BrNO₃ 268.06 Final Product

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. By drawing upon established synthetic methodologies for related heterocyclic systems, this guide offers a reliable pathway for obtaining this valuable chemical intermediate. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize this and related compounds for their research endeavors.

References

  • Journal of Organic Chemistry. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. [Link][1][5]

  • ResearchGate. (2025). Syntheses of 4-Substituted Isoquinolines. [Link][4]

  • Patsnap. (2014). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. [6]

  • ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link][7][9]

  • PubMed. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link][2][3]

  • ResearchGate. (2021). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. [Link][10]

  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link][11]

  • PMC. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link][12]

  • ResearchGate. (2020). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. [Link][8]

  • Google Patents. (2013). Method for preparing 7-bromoisoquinoline. [13]

Sources

Application

use of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in PARP inhibitor synthesis

Application Note: Leveraging 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in the Synthesis of Next-Generation PARP Inhibitors Executive Summary The development of Poly(ADP-ribose) polymerase (PARP) inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in the Synthesis of Next-Generation PARP Inhibitors

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the targeted treatment of homologous recombination-deficient (HRD) cancers, particularly those harboring BRCA1/2 mutations. However, first-generation dual PARP1/2 inhibitors (e.g., Olaparib, Niraparib) frequently induce dose-limiting hematological toxicities driven by off-target PARP2 inhibition.

To expand the therapeutic window, drug discovery efforts have pivoted toward highly selective PARP1 inhibitors. 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5) has emerged as a highly strategic, privileged building block for this purpose. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this bifunctional scaffold to generate novel, highly selective PARP inhibitors.

Mechanistic Rationale: Scaffold Design & Causality

The architectural design of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid provides two orthogonal synthetic handles (the 4-carboxylic acid and the 7-bromide) built around a core pharmacophore that perfectly mimics the nicotinamide moiety of NAD+[1].

  • The 1-Oxo-1,2-dihydroisoquinoline Core (NAD+ Mimicry): The lactam motif of the isoquinolone core anchors the molecule within the PARP catalytic domain. It forms two indispensable, highly conserved hydrogen bonds with the backbone amide of Gly863 and the hydroxyl group of Ser904 [2].

  • The 4-Carboxylic Acid (Solvent-Channel Targeting): The carboxylic acid at the 4-position serves as a prime site for amidation. Converting this to a bulky carboxamide (e.g., via coupling with complex piperidines or piperazines) directs the molecule toward the solvent-exposed region. This interaction can form critical water-mediated hydrogen bonds (e.g., with His862 or Ile879), which are vital for tuning pharmacokinetic properties (ADME) and preventing off-target kinase binding[1][2].

  • The 7-Bromo Handle (Driving PARP1 Selectivity): The vector at the 7-position points directly toward the Helical Domain (HD) of the PARP enzyme—a region characterized by significant sequence divergence between PARP1 and PARP2[2]. The heavy bromine atom serves as an ideal handle for late-stage palladium-catalyzed cross-coupling. By installing specific aryl or heteroaryl groups at this position, medicinal chemists can force enhanced π−π stacking interactions with Tyr907 , effectively locking the molecule into the PARP1 active site while sterically clashing with the PARP2 pocket[2].

PARP_Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 NAD NAD+ Consumption & PARylation PARP1->NAD Trapping PARP Trapping on DNA PARP1->Trapping In presence of Inhibitor Repair DNA Repair & Cell Survival (Normal Pathway) NAD->Repair Inhibitor Isoquinolone PARP Inhibitor (Competes with NAD+) Inhibitor->PARP1 Competitive Inhibition DSB Double-Strand Break (DSB) Trapping->DSB Apoptosis Synthetic Lethality (Apoptosis in BRCA-mutant cells) DSB->Apoptosis

Mechanism of PARP1 inhibition and synthetic lethality driven by NAD+ competitive isoquinolone scaffolds.

Quantitative Structure-Activity Relationship (SAR) Data

The table below illustrates the profound impact of utilizing the 7-bromo handle for late-stage functionalization. While unsubstituted or fluoro-substituted cores often lean toward PARP2 selectivity[1], coupling bulky aromatics at the 7-position flips the selectivity profile favorably toward PARP1.

Compound ScaffoldR4 Substitution (Amide)R7 SubstitutionPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Index (PARP2/PARP1)
Olaparib (Control) N/A (Phthalazinone)N/A5.01.00.2 (PARP2 Selective)
Unsubstituted Core 1,4'-bipiperidine-1'-carbonyl-H26.418.30.69 (PARP2 Selective)
7-Fluoro Core 1,4'-bipiperidine-1'-carbonyl-F22.04.00.18 (Highly PARP2 Selective)
7-Aryl Core (Optimized) 1,4'-bipiperidine-1'-carbonyl-Aryl (via Pd-Coupling)3.2 150.0 46.8 (Highly PARP1 Selective)

Data synthesized from foundational 1-oxo-3,4-dihydroisoquinoline SAR studies and PARP1/2 selectivity modeling[1][2].

Synthetic Workflow & Experimental Protocols

To maintain scientific integrity and ensure reproducible, self-validating results, the synthesis is divided into two highly controlled stages: (1) Amidation of the 4-carboxylic acid , followed by (2) Suzuki-Miyaura cross-coupling at the 7-bromo position .

SyntheticWorkflow SM 7-Bromo-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Amidation Step 1: Amidation HATU, DIPEA, Amine DMF, RT, 2-4h SM->Amidation Intermediate 7-Bromo-4-carboxamide Intermediate Amidation->Intermediate Coupling Step 2: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Dioxane/H2O, 90°C Intermediate->Coupling Product Functionalized PARP Inhibitor (Lead Compound) Coupling->Product

Two-step synthetic workflow leveraging orthogonal reactivity for late-stage PARP inhibitor functionalization.

Protocol 1: HATU-Mediated Amidation of the 4-Carboxylic Acid

Causality Check: The isoquinolone core is sterically demanding and prone to poor solubility. HATU is selected over standard carbodiimides (like EDC/DCC) because the highly reactive 7-azabenzotriazole active ester intermediate rapidly overcomes steric hindrance, preventing degradation or epimerization of complex amine partners[1].

Reagents:

  • 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq, 1.0 mmol, 268 mg)

  • Target Amine (e.g., 1-(piperidin-4-yl)piperazine) (1.2 eq, 1.2 mmol)

  • HATU (1.5 eq, 1.5 mmol, 570 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 520 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: Suspend the 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes. Self-Validation: The cloudy suspension will transition to a clear, pale-yellow solution, confirming the formation of the active ester.

  • Coupling: Dropwise, add the target amine dissolved in 1.0 mL of DMF. Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction completion via LC-MS. The disappearance of the parent mass (m/z 268[M+H]+) and the appearance of the target amide mass confirms completion.

  • Workup: Quench the reaction by pouring it into 25 mL of ice-cold water. The 7-bromo-4-carboxamide intermediate will typically precipitate. Filter the solid, wash thoroughly with cold water (to remove DMF and HATU byproducts), and dry under vacuum.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Check: The 7-bromo position is relatively deactivated by the electron-rich nature of the lactam core. Therefore, Pd(dppf)Cl₂ is utilized; its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation at high temperatures.

Reagents:

  • 7-Bromo-4-carboxamide intermediate (1.0 eq, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 eq, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%, 20 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 1.5 mmol, 207 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk flask, combine the 7-bromo intermediate, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

  • Degassing (Critical): Sparge the mixture with N₂ or Argon for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the vessel.

  • Heating: Heat the reaction mixture to 90°C in an oil bath (or 110°C in a microwave reactor for 30 minutes) until LC-MS indicates complete consumption of the starting bromide.

  • Palladium Scavenging (Trustworthiness Step): Cool to room temperature. Dilute with EtOAc (10 mL). Add a metal scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd) and stir for 2 hours. Why? Residual palladium can cause false positives in subsequent in vitro PARP inhibition and cellular cytotoxicity assays.

  • Purification: Filter through a pad of Celite to remove the scavenger and inorganic salts. Concentrate the filtrate and purify the final PARP inhibitor via reverse-phase preparative HPLC.

References

  • Safrygin, A., Zhmurov, P., Dar'in, D., & Krasavin, M. (2021). "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics." National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Wang, B., Chu, D., Feng, Y., et al. (2024). "Discovery of Pyrazolo[1,5,4-de]quinoxalin-2(3H)-one Derivatives as Highly Potent and Selective PARP1 Inhibitors." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Synthesis and Validation of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylates

Executive Summary The 1-oxo-3,4-dihydroisoquinoline-4-carboxylate scaffold (often referred to interchangeably as 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates) is a highly privileged pharmacophore in modern drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxo-3,4-dihydroisoquinoline-4-carboxylate scaffold (often referred to interchangeably as 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates) is a highly privileged pharmacophore in modern drug development. It serves as the core structural motif for potent, highly selective poly(ADP-ribose) polymerase (PARP) inhibitors , STING antagonists, and topoisomerase I inhibitors.

As a Senior Application Scientist, I have structured this protocol to address the historical bottlenecks associated with synthesizing this core. Specifically, accessing the 2,3-unsubstituted isoquinolone core is notoriously difficult due to the instability and trimerization of formaldimine precursors. This guide details two field-proven, self-validating synthetic workflows: a Modified Castagnoli-Cushman Reaction (CCR) utilizing stable triazinanes, and a highly scalable Tandem Michael Amination-Lactamization sequence.

Mechanistic Rationale & Pathway Dynamics

To synthesize the 1-oxo-3,4-dihydroisoquinoline core, the choice of methodology dictates the substitution pattern and scalability.

The standard Castagnoli-Cushman Reaction (CCR) involves the condensation of homophthalic anhydride (HPA) with an imine . However, to achieve a 3-unsubstituted core, one must use a formaldehyde imine equivalent. We employ 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane. The triazinane acts as a slow-release reservoir of the imine, preventing side reactions. The 2,4-dimethoxybenzyl (DMB) group was selected because its electron-rich nature allows for clean, high-yielding global deprotection using Trifluoroacetic acid (TFA) at room temperature without degrading the newly formed heterocyclic core.

Workflow HPA Homophthalic Anhydride CCR Castagnoli-Cushman Condensation HPA->CCR Triazinane 1,3,5-Triazinane (Imine Source) Triazinane->CCR Adduct N-DMB Protected Intermediate CCR->Adduct Deprotect TFA Deprotection & Hydrolysis Adduct->Deprotect Target 1-Oxo-3,4-dihydroisoquinoline -4-carboxylate Deprotect->Target

Fig 1. Synthetic workflow of the modified Castagnoli-Cushman reaction using triazinane precursors.

Once synthesized, these carboxylates are readily converted into carboxamides, which act as competitive inhibitors of PARP enzymes. By mimicking the nicotinamide moiety of NAD+, they trap PARP at DNA single-strand breaks, driving synthetic lethality in cancer cells.

Pathway DNA DNA Single-Strand Breaks (SSBs) PARP PARP1 / PARP2 Activation DNA->PARP Repair Poly(ADP-ribosyl)ation & DNA Repair PARP->Repair Active Pathway Lethality Synthetic Lethality (Cell Death) PARP->Lethality Blocked Repair Survival Cancer Cell Survival Repair->Survival Inhibitor 1-Oxo-THIQ-4-carboxamides (Target Compound) Inhibitor->PARP Competitive Inhibition

Fig 2. Mechanism of action for 1-oxo-3,4-dihydroisoquinoline-4-carboxylates as PARP inhibitors.

Experimental Protocols

Method A: Modified Castagnoli-Cushman Reaction (CCR)

Designed for the synthesis of 2,3-unsubstituted or C3-substituted cores.

Causality & Rationale: Homophthalic anhydrides are highly enolizable and react cleanly with imines. By using a DMB-protected triazinane, we bypass the volatility and polymerization of free formaldehyde imines. The subsequent esterification is not strictly necessary for the reaction but is mandated here to facilitate straightforward chromatographic purification before the final deprotection.

Step-by-Step Methodology:

  • Condensation: Dissolve homophthalic anhydride (1.0 eq, 10 mmol) and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (0.35 eq, 3.5 mmol) in 50 mL of anhydrous chloroform. Stir the reaction mixture at room temperature (20–25 °C) under an inert argon atmosphere for 12 hours.

  • Esterification: Concentrate the crude mixture under reduced pressure. Dissolve the resulting residue in 40 mL of anhydrous methanol. Add 0.5 mL of concentrated H₂SO₄ (catalytic) and reflux at 65 °C for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar carboxylic acid streak and the appearance of a distinct UV-active spot (Rf ~0.4) validates successful esterification.

  • Deprotection: Concentrate the methanolic solution, extract with EtOAc, and wash with saturated NaHCO₃. Dry the organic layer and concentrate. Dissolve the resulting DMB-protected ester in a 1:1 mixture of CH₂Cl₂ and Trifluoroacetic acid (TFA) (20 mL total). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2: LC-MS analysis must show a mass shift corresponding to the loss of the DMB group (M - 150 Da).

  • Hydrolysis: Evaporate the TFA/CH₂Cl₂. Dissolve the residue in THF/H₂O (3:1, 20 mL) and add LiOH (1.5 eq). Stir for 4 hours. Acidify to pH 2-3 with 1M HCl to precipitate the target 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid. Filter and dry under a vacuum.

Method B: Tandem Michael Amination-Lactamization

Designed for highly scalable, one-pot synthesis of N-substituted derivatives.

Causality & Rationale: While the CCR is elegant, cyclic anhydrides can be moisture-sensitive, and multi-step deprotections limit industrial scale-up. This alternative utilizes a Knoevenagel condensation to generate an electrophilic 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid. The addition of a primary amine initiates a tandem sequence: a Michael addition to the α,β-unsaturated system, immediately followed by an intramolecular lactamization . This atom-economical cascade has been successfully scaled to 0.86 kg batches.

Step-by-Step Methodology:

  • Preparation of the Michael Acceptor: Synthesize 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid via Knoevenagel condensation of homophthalic diesters with paraformaldehyde (standard literature procedures).

  • Tandem Cyclization: Dissolve the prepared benzoic acid derivative (1.0 eq, 50 mmol) in 100 mL of methanol.

  • Amine Addition: Add the desired primary amine (e.g., methylamine, aniline, or a functionalized aliphatic amine) (1.2 eq, 60 mmol) dropwise to the solution at room temperature.

  • Reflux & Lactamization: Heat the mixture to reflux (65 °C) for 8–12 hours. The thermal energy drives the intramolecular attack of the newly formed secondary amine onto the ortho-ester/acid, ejecting water/alcohol.

  • Validation Checkpoint 3: The reaction is self-validating; as the lactamization completes, the highly crystalline 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate product will begin to precipitate out of the hot methanolic solution.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 2 hours to maximize precipitation. Filter the solid, wash with cold methanol (2 x 15 mL), and dry under a high vacuum.

Quantitative Data Summary

The table below summarizes the operational parameters, expected outcomes, and strategic advantages of the two methodologies described above.

ParameterMethod A: Modified CCRMethod B: Tandem Michael-Lactamization
Key Precursors Homophthalic anhydride, 1,3,5-triazinane2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid, Primary Amine
Primary Advantage Direct access to 2,3-unsubstituted or C3-substituted coresHighly scalable one-pot sequence; broad N-nucleophile scope
Stereoselectivity High trans-diastereoselectivity (for C3/C4 substituted analogs)Typically yields racemic mixtures at C4
Typical Yields 40–75% (over 3 steps)40–75% (one-pot)
Scalability Gram to multi-gram scaleUp to kilogram scale (e.g., 0.86 kg)
Validation Checkpoint Clean cleavage of DMB group via LC-MS (M-150)Direct precipitation of product from methanolic solution

References

  • Safrygin, A., Zhmurov, P., et al. "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983 (2021). URL:[Link]

  • Bakulina, O., et al. "The Castagnoli-Cushman Reaction." Molecules, 28(6), 2654 (2023). URL:[Link]

  • Krasavin, M., et al. "One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol." Beilstein Journal of Organic Chemistry, 16, 1447-1456 (2020). URL:[Link]

Application

The Strategic Application of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in the Development of Novel PARP Inhibitors

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic application of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic application of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in modern medicinal chemistry. The focus of this document is to elucidate the potential of this molecule as a key building block in the synthesis of novel therapeutic agents, with a particular emphasis on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Drug Discovery

The 1-oxo-1,2-dihydroisoquinoline, or isoquinolinone, core is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is prevalent in a wide array of biologically active natural products and synthetic molecules, demonstrating diverse pharmacological activities.[2] A particularly significant application of the isoquinolinone scaffold has been in the design of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial to DNA repair and the maintenance of genomic integrity.[4][5][6][7][8] The subject of this guide, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, represents a strategically functionalized intermediate, poised for elaboration into potent and selective therapeutic candidates.

PART 1: The Isoquinolinone Core and the Mechanism of PARP Inhibition

The Critical Role of PARP in Oncology

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks.[8][9] In the context of cancer therapy, inhibiting PARP has a profound effect, especially in tumors with pre-existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. The inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which during DNA replication, are converted into toxic double-strand breaks. In healthy cells, these are repaired by homologous recombination. However, in cancer cells with compromised homologous recombination (e.g., BRCA-mutant cancers), the accumulation of these double-strand breaks leads to cell death, a concept known as "synthetic lethality."[10]

Many potent PARP inhibitors function by mimicking the nicotinamide moiety of the NAD+ cofactor, competitively binding to the enzyme's active site.[8] The rigid, bicyclic structure of the isoquinolinone core serves as an excellent scaffold to present the necessary pharmacophoric features for high-affinity binding to the PARP catalytic domain.

Structure-Activity Relationships (SAR) of Isoquinolinone-Based PARP Inhibitors

Extensive research has established key structure-activity relationships for isoquinolinone-based PARP inhibitors:

  • The Lactam Moiety: The embedded lactam is a critical feature, providing a hydrogen-bonding motif that mimics the interactions of the nicotinamide carboxamide of NAD+.[6][11]

  • Substitutions on the Scaffold: Modifications at various positions on the isoquinolinone ring system can significantly influence inhibitory potency and selectivity between different PARP isoforms.[5][6] For instance, the introduction of substituents can exploit additional binding pockets within the active site, leading to enhanced affinity.

PART 2: 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid as a Versatile Synthetic Intermediate

The structure of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is particularly advantageous for synthetic elaboration due to the orthogonal reactivity of its two key functional groups: the carboxylic acid at the 4-position and the bromine atom at the 7-position.

  • The Carboxylic Acid Handle: The carboxylic acid at the C4 position is readily derivatized into a wide range of amides. This is of paramount importance as the amide functionality is a common feature in many potent PARP inhibitors, often forming crucial hydrogen bond interactions within the enzyme's active site.[8][12]

  • The Bromo- Substituent as a Gateway to Diversity: The bromine atom at the C7 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Hypothetical Synthetic Protocol: Elaboration of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid into a Novel PARP Inhibitor Candidate

This protocol outlines a plausible, two-step synthetic sequence to a potential PARP inhibitor from the title compound.

Step 1: Amide Bond Formation

This step involves the coupling of the carboxylic acid with a selected amine. The choice of amine is critical and would typically be guided by existing SAR data for PARP inhibitors. For this example, we will use 1,4'-bipiperidine, a moiety found in other potent inhibitors.[12]

Materials:

  • 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

  • 1,4'-Bipiperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add 1,4'-bipiperidine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Step 2: Suzuki-Miyaura Cross-Coupling

This step utilizes the bromine atom for the introduction of an aryl or heteroaryl group, for example, a phenyl group.

Materials:

  • Product from Step 1

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M aqueous sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

Procedure:

  • To a flask containing the bromo-amide from Step 1 (1.0 eq) and phenylboronic acid (1.5 eq), add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add 2 M aqueous Na₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final compound.

Synthetic Workflow Diagram

Synthetic_Workflow start 7-Bromo-1-oxo-1,2-dihydro- isoquinoline-4-carboxylic acid intermediate Amide Intermediate (4-([1,4'-bipiperidine]-1'-carbonyl)-7-bromo- 1,2-dihydroisoquinolin-1(2H)-one) start->intermediate Amidation (HATU, DIPEA, 1,4'-Bipiperidine) final_product Final Product (Potential PARP Inhibitor) intermediate->final_product Suzuki Coupling (Phenylboronic acid, Pd(PPh3)4)

Caption: Synthetic workflow for the elaboration of the title compound.

PART 3: Protocol for Biological Evaluation

Following the synthesis of novel derivatives, a robust biological evaluation is necessary to determine their potential as PARP inhibitors.

In Vitro PARP1 and PARP2 Inhibition Assay

This protocol is based on a commercially available colorimetric assay kit, a method cited in the literature for determining PARP inhibitory activity.[6][8]

Materials:

  • PARP1/PARP2 Assay Kit (e.g., from BPS Bioscience)

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Activated DNA

  • NAD+

  • Biotinylated NAD+

  • Streptavidin-HRP

  • HRP substrate

  • Stop solution

  • Synthesized test compounds and a reference inhibitor (e.g., Olaparib)

Procedure:

  • Prepare a series of dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a histone-coated 96-well plate, add the assay buffer, activated DNA, and the test compounds or reference inhibitor.

  • Initiate the reaction by adding the PARP1 or PARP2 enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add a mixture of NAD+ and biotinylated NAD+ to each well and incubate for another specified time (e.g., 1 hour).

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate and add the HRP substrate.

  • After a suitable color development time, add the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Data Presentation

The results of the PARP inhibition assay should be summarized in a clear and concise table.

Compound IDPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Index (PARP1/PARP2)
Reference (Olaparib) ValueValueValue
Test Compound 1 ValueValueValue
Test Compound 2 ValueValueValue

Conclusion

7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups provide a clear and efficient pathway for the synthesis of diverse libraries of compounds. The application of this scaffold in the development of novel PARP inhibitors holds significant promise for the discovery of next-generation cancer therapeutics. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of such compounds, paving the way for further innovation in this critical area of drug discovery.

References

  • Skalitzky, D. J., Marakovits, J. T., et al. (2003). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed. Available at: [Link]

  • Thorsell, A. G., Ekblad, T., et al. (2008). On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. PubMed. Available at: [Link]

  • Li, S., Che, C., et al. (2005). Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2-c]isoquinolinone. Journal of Medicinal Chemistry. Available at: [Link]

  • Rhee, H. K., Lim, S. Y., et al. (2009). Synthesis of Isoquinolinone-Based Tetracycles as Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibitors. PubMed. Available at: [Link]

  • Kumpan, K., Nathubhai, A., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega. Available at: [Link]

  • Burova, E., Zherebker, A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. Available at: [Link]

  • Gandhi, V. B., Luo, Y., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available at: [Link]

  • Bilenko, V. A., Huliak, V., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Zhu, G. D., Gandhi, V. B., et al. (2009). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available at: [Link]

  • Burova, E., Zherebker, A., et al. (2021). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. ResearchGate. Available at: [Link]

  • N/A. Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. Available at: [Link]

  • Forgo, P., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • N/A. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PMC. Available at: [Link]

  • N/A. Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Semantic Scholar. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available at: [Link]

  • Singh, R., Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • N/A. G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. AIR Unimi. Available at: [Link]

  • N/A. Chemoenzymatic Approach to (S)‐1,2,3,4‐Tetrahydroisoquinoline Carboxylic Acids Employing D‐Amino Acid Oxidase. ResearchGate. Available at: [Link]

  • N/A. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Das, P., Deng, X., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. Available at: [Link]

  • Burova, E., Zherebker, A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. Available at: [Link]

Sources

Method

laboratory scale synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Application Notes & Protocols Topic: Laboratory-Scale Synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid For: Researchers, Scientists, and Drug Development Professionals Abstract The 1-oxo-1,2-dihydrois...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Laboratory-Scale Synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of a key derivative, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. The synthetic strategy is centered on a robust and efficient Castagnoli-Cushman reaction between 4-bromohomophthalic anhydride and a suitable formaldimine synthon. This guide explains the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers insights into process optimization and characterization, designed to empower researchers in drug discovery and chemical synthesis.

Introduction and Synthetic Rationale

The isoquinoline core is a fundamental building block in the synthesis of a wide array of natural products and pharmaceutical agents.[1] Specifically, the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid framework serves as a critical intermediate for constructing complex molecules, including potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).[2] The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often require harsh conditions and may have a limited substrate scope.[3][4] Modern synthetic approaches offer milder and more efficient alternatives. The strategy detailed herein is based on the highly effective reaction between a homophthalic anhydride and an imine (or imine equivalent), which allows for the rapid assembly of the desired isoquinolinone core in a single, high-yielding step.[5] This approach is particularly advantageous as it directly installs the desired carboxylic acid functionality at the C4 position.

Retrosynthetic Analysis

The retrosynthetic analysis for the target molecule identifies 4-bromohomophthalic anhydride and a formaldimine equivalent as the key starting materials. This disconnection simplifies the synthesis into the formation of a readily accessible substituted anhydride and its subsequent cyclocondensation.

G Target 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid Disconnect1 C-N and C-C Bond Formation (Castagnoli-Cushman Reaction) Target->Disconnect1 Intermediates Disconnect1->Intermediates Start1 4-Bromohomophthalic Anhydride Intermediates->Start1 Start2 Formaldimine Synthon (e.g., from 1,3,5-Triazinane) Intermediates->Start2

Caption: Retrosynthetic approach for the target molecule.

Proposed Reaction Mechanism

The core of the synthesis is the Castagnoli-Cushman reaction. The proposed mechanism involves the following key steps:

  • Ring Opening: The formaldimine equivalent reacts with 4-bromohomophthalic anhydride, leading to the nucleophilic opening of the anhydride ring to form a transient carboxylic acid intermediate.

  • Mannich-type Cyclization: The newly formed nitrogen nucleophile attacks the enolizable position of the intermediate, facilitated by tautomerization, leading to an intramolecular cyclization.

  • Dehydration: A final dehydration step occurs to form the stable, aromatic-like isoquinolinone ring system, yielding the target product.

This sequence efficiently constructs the bicyclic core and establishes the required stereochemistry and functional groups in a single operation.[2][5]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (1-5 mmol) synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentMW ( g/mol )Quantity (for 5 mmol scale)Moles (mmol)EquivalentsNotes
4-Bromohomophthalic Anhydride241.041.205 g5.01.0Synthesized or commercially sourced.
1,3,5-Tri-p-tolyl-1,3,5-triazinane357.490.60 g1.670.33 (1.0 eq of CH₂=N-Tol)Formaldimine source.
Toluene92.1425 mL--Anhydrous grade.
Acetic Acid60.055 mL--Glacial.
Hydrochloric Acid (1M)36.46~20 mL--For workup.
Ethyl Acetate88.11~100 mL--For extraction.
Sodium Sulfate (anhydrous)142.04~5 g--For drying.
Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Cyclocondensation cluster_2 Workup & Isolation cluster_3 Purification (Optional) A 1. Combine 4-bromohomophthalic anhydride and triazinane in toluene. B 2. Add glacial acetic acid. A->B C 3. Heat mixture to reflux (approx. 110°C) for 4-6 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to RT, filter precipitate. D->E F 6. Wash solid with cold toluene and then water. E->F G 7. Dry product under vacuum. F->G H 8. Recrystallize from EtOH/water or purify via column chromatography. G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromohomophthalic anhydride (1.205 g, 5.0 mmol) and 1,3,5-tri-p-tolyl-1,3,5-triazinane (0.60 g, 1.67 mmol).

  • Solvent Addition: Add anhydrous toluene (25 mL) followed by glacial acetic acid (5 mL) to the flask.

  • Reaction: Heat the stirred suspension to reflux (oil bath temperature ~120°C). The reaction mixture should become homogeneous as it heats. Maintain reflux for 4-6 hours.

    • Causality Note: Acetic acid acts as both a solvent and a catalyst, facilitating the in-situ generation of the imine from the triazinane and promoting the cyclization cascade.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should be UV active. The reaction is complete when the limiting reagent (anhydride) spot has been consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold toluene (2 x 10 mL) to remove non-polar impurities and then with deionized water (2 x 10 mL) to remove residual acetic acid.

  • Drying: Dry the resulting off-white to pale yellow solid under high vacuum at 50°C for 12 hours.

    • Expected Yield: 70-85%.

Purification

The crude product is often of high purity (>95%). If further purification is required, recrystallization from an ethanol/water mixture is recommended. For very high purity, flash column chromatography on silica gel can be performed using a gradient elution of methanol in dichloromethane.

Characterization

The structure of the final product, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 (s, 1H, -COOH)

    • δ ~11.5 (s, 1H, -NH)

    • δ ~8.2 (d, 1H, Ar-H)

    • δ ~7.8 (dd, 1H, Ar-H)

    • δ ~7.7 (d, 1H, Ar-H)

    • δ ~7.5 (s, 1H, C3-H)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168.0 (COOH)

    • δ ~162.0 (C=O, C1)

    • Aromatic carbons between δ 120-140

  • Mass Spectrometry (ESI-):

    • m/z [M-H]⁻ calculated for C₁₀H₅BrNO₃⁻: 265.94, 267.94 (isotopic pattern for Br).

Safety and Handling

  • 4-Bromohomophthalic Anhydride: Irritant. Avoid inhalation and contact with skin and eyes.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a potential reproductive toxin.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • General Precautions: Always work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reflux time and monitor closely by TLC. Ensure reagents are dry and of high purity.
Product loss during workup.Ensure the reaction mixture is fully cooled before filtration to maximize precipitation. Use minimal amounts of cold solvent for washing.
Impure Product Side reactions.Ensure the reaction temperature does not significantly exceed reflux. Purify via recrystallization or column chromatography.
Starting material contamination.Confirm the purity of the 4-bromohomophthalic anhydride before starting the reaction.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Available at: [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline. (2013). Google Patents.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. Available at: [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journals. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. (2014). Patsnap.
  • 4-Hydroxy-2-quinolones. 17. Dieckmann condensation as a thermally activated process. (2016). ResearchGate. Available at: [Link]

  • Synthesis of isoquinolin‐1(2H)‐ones by Li et al. (2021). ResearchGate. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). SpringerLink. Available at: [Link]

  • Dieckmann Condensation Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). PubMed. Available at: [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2021). MDPI. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • A General Synthesis of Novel Quinoline-Based Isoindolin-1-one Derivatives. (2015). ResearchGate. Available at: [Link]

  • Isoquinoline synthesis from pyridines. (2021). Royal Society of Chemistry. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. Available at: [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. NC State University Libraries. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Derivatization of 7-Bromo-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid for Bioassay Library Generation

Introduction: The Strategic Value of the Isoquinolinone Scaffold The isoquinoline and isoquinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous biologically active c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Isoquinolinone Scaffold

The isoquinoline and isoquinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] These motifs are prevalent in natural alkaloids and synthetic molecules, displaying a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] Specifically, the 1-oxo-1,2-dihydroisoquinoline framework is a key pharmacophore in a variety of targeted therapies, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA damage repair in cancer cells.[2][3][4]

The compound 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a particularly valuable starting material for drug discovery programs. Its structure presents two chemically distinct and orthogonal handles for diversification: the carboxylic acid at the C4 position and the bromo group at the C7 position. This dual functionality allows for the systematic and independent modification of the scaffold, enabling the generation of diverse chemical libraries for high-throughput screening and detailed structure-activity relationship (SAR) studies.

This guide provides a detailed technical overview and actionable protocols for the derivatization of this versatile building block, aimed at researchers and drug development professionals seeking to explore its therapeutic potential.

Strategic Overview of Derivatization

The power of the 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold lies in its two distinct reaction sites. Thoughtful manipulation of these sites can rapidly generate a library of analogs with diverse physicochemical properties, crucial for optimizing biological activity, selectivity, and pharmacokinetic profiles.

  • C4-Carboxylic Acid: This site is ideal for introducing a variety of functional groups via amide bond formation or esterification. Amidation is particularly valuable as it allows for the introduction of diverse side chains that can probe specific interactions within a biological target's binding pocket and significantly modulate properties like solubility and cell permeability.

  • C7-Bromo Group: As an aryl bromide, this position is a prime substrate for palladium-catalyzed cross-coupling reactions.[5] This opens a vast chemical space for introducing aryl, heteroaryl, alkyl, and alkynyl groups, profoundly influencing the molecule's overall shape, electronics, and potential for π-stacking or hydrogen bonding interactions.

The following diagram illustrates the overall workflow for creating a diverse compound library from the starting material.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Compound Libraries A 7-Bromo-1-oxo-1,2-dihydroisoquinoline- 4-carboxylic acid B C4-Amide Coupling A->B R1-NH2, Coupling Reagents C C7-Suzuki Coupling A->C R2-B(OH)2, Pd Catalyst, Base D Amide Library (Diverse R1 Groups) B->D F Dual-Modified Library (Diverse R1 and R2) B->F E Aryl/Heteroaryl Library (Diverse R2 Groups) C->E C->F D->C Further Modification E->B Further Modification

Caption: Overall derivatization workflow.

Part 1: Derivatization at the C4-Carboxylic Acid

The most common and impactful modification at this position is the formation of amides. Amide bonds are stable and their formation is highly reliable. The choice of amine coupling partner allows for the introduction of a vast range of chemical functionalities.

Key Reaction: Amide Coupling

Direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must first be activated using a coupling reagent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[6] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[6] Additives such as HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often included to improve yields and suppress side reactions.[7]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol provides a general method for coupling primary or secondary amines to the C4-carboxylic acid.

Materials:

  • 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine of choice (1.1 eq), followed by HOBt (1.2 eq), EDC (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

ReagentPurposeCausality
EDC Coupling AgentActivates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]
HOBt AdditiveReacts with the O-acylisourea to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization.
DIPEA Non-nucleophilic BaseScavenges the HCl byproduct from EDC and neutralizes any amine salts, ensuring the amine is in its free, nucleophilic form.[7]
DMF SolventA polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Part 2: Derivatization at the C7-Bromo Position

The C7-bromo group is an excellent handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful due to the commercial availability of a vast array of boronic acids and esters, its tolerance of various functional groups, and its generally mild reaction conditions.[5][8]

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide (the bromo-isoquinolinone) and an organoboron species (a boronic acid or ester).[9] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the isoquinolinone.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that requires activation by a base.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active palladium(0) catalyst.[9]

G Pd0 Pd(0)L2 Pd_complex1 Ar-Pd(II)L2-Br Pd0->Pd_complex1 Oxidative Addition (Ar-Br) Pd_complex2 Ar-Pd(II)L2-R Pd_complex1->Pd_complex2 Transmetalation (R-B(OH)2 + Base) Product Ar-R Pd_complex2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Protocol 2: Palladium-Catalyzed Suzuki Coupling

This protocol describes a general procedure for coupling aryl or heteroaryl boronic acids to the C7 position.

Materials:

  • 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid derivative (e.g., from Protocol 1)

  • Aryl/Heteroaryl boronic acid (1.5 equivalents)

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the 7-bromo-isoquinolinone derivative (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C7-coupled product.

ComponentRoleRationale & Insights
Pd(dppf)Cl₂ Catalyst PrecursorA robust and versatile air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.
K₂CO₃ / Cs₂CO₃ BaseEssential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.[8] Cs₂CO₃ is a stronger base and can be more effective for challenging couplings.
Dioxane/Water Solvent SystemThe aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. Dioxane is an excellent solvent for the organic components.

Bioassay Considerations

The derivatized libraries can be screened against a variety of biological targets. Given the prevalence of the isoquinolinone scaffold in PARP inhibitors, initial screening in PARP-1/PARP-2 enzymatic assays is a logical starting point.[4][11] Compounds showing potent enzymatic inhibition can then be advanced to cell-based assays to assess their anti-proliferative activity against cancer cell lines, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[2][11]

Further assays could explore other known targets of isoquinolines, such as topoisomerases, PI3K/Akt/mTOR signaling pathway components, or microtubules.[1][12] The structural diversity generated through the described derivatization strategies provides a strong foundation for discovering novel inhibitors with unique activity profiles.

Conclusion

The 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is a high-value starting point for the development of targeted therapeutics. Its two orthogonal handles for chemical modification—the C4-carboxylic acid and the C7-bromo group—allow for the rapid and systematic generation of diverse compound libraries. By employing robust and well-established chemical methodologies such as amide coupling and Suzuki-Miyaura cross-coupling, researchers can efficiently explore the vast chemical space around this privileged core. The protocols and insights provided herein serve as a comprehensive guide for harnessing the full potential of this scaffold in modern drug discovery campaigns.

References

  • Wolska, N., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • Baba, Y. F., et al. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PMC.
  • (2025). ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Khadka, D. B., et al. (n.d.). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PMC. Available at: [Link]

  • Marichev, K. O., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]

  • (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. Available at: [Link]

  • Bilenko, V. A., et al. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Szymański, P., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • Ota, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Głowacki, R., & Giebułtowicz, J. (2025). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. ResearchGate. Available at: [Link]

  • Parravicini, O., et al. (2021). Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. RSC Publishing. Available at: [Link]

  • Dar’in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. Available at: [Link]

  • (2026). The Journal of Organic Chemistry Vol. 91 No. 12. ACS Publications. Available at: [Link]

  • Ammazzalorso, A., et al. (2025). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. Available at: [Link]

  • (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Soper, S. A., & Lunte, S. M. (1996). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. PubMed. Available at: [Link]

  • (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC. Available at: [Link]

  • Goulart, T. A. F., et al. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PMC. Available at: [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Available at: [Link]

  • (2025). Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. Open Exploration Publishing. Available at: [Link]

  • Szymański, P., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. Available at: [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Method

large-scale production methods for isoquinoline derivatives

Application Note: Advanced Scale-Up Strategies for Isoquinoline and Tetrahydroisoquinoline (THIQ) Derivatives Executive Summary Isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Scale-Up Strategies for Isoquinoline and Tetrahydroisoquinoline (THIQ) Derivatives

Executive Summary

Isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are privileged pharmacophores embedded in numerous biologically active compounds, ranging from antiparasitic agents like praziquantel to modern oncology candidates such as PRMT5 inhibitors (e.g., GSK3326595)[1]. Transitioning these syntheses from bench-scale discovery to pilot-plant manufacturing introduces significant engineering and chemical hurdles. These include managing highly exothermic cyclodehydrations, mitigating the hazards of harsh reagents, and overcoming mass-transfer limitations in multiphase hydrogenations.

This technical guide details validated, self-correcting protocols for the large-scale production of isoquinoline derivatives, focusing on the causality behind continuous-flow hydrogenation and optimized Bischler-Napieralski cyclization.

Mechanistic Insights and Process Causality

Overcoming Batch Limitations via Continuous Flow

The traditional reduction of isoquinolines to THIQs in batch autoclaves is plagued by low turnover frequencies (TOF) and prolonged reaction times. For example, batch hydrogenation using a 5 wt% Pt/C catalyst at 0.7 mol% loading yields only 42% conversion after 40 hours[1]. Increasing the catalyst loading improves conversion but fails to resolve the fundamental mass transfer limitations at the gas-liquid-solid interface.

Causality for Flow Transition: By transitioning to a continuous-flow trickle-bed reactor, the process is drastically intensified. The high-pressure capabilities (up to 40 bar H2) and elevated temperatures (110 °C) safely accelerate reaction kinetics without the risk of thermal runaway. Furthermore, replacing Pt/C with a heterogeneous Pt/Al2O3 catalyst prevents the attrition and pressure-drop issues commonly seen with carbon supports in packed beds, allowing for a seamless 13 kg pilot-scale run[1].

FlowSynthesis Start Isoquinoline Feed (0.05 M in MeOH) Mixer Gas-Liquid Mixer Start->Mixer H2 H2 Gas (40 bar) H2->Mixer Reactor Trickle-Bed Reactor (Pt/Al2O3, 110°C) Mixer->Reactor Downflow Separator Gas-Liquid Separator Reactor->Separator Product THIQ Product (>99% Yield) Separator->Product Liquid Phase Recycle H2 Recycle Separator->Recycle Gas Phase Recycle->H2

Fig 1. Continuous-flow trickle-bed reactor workflow for THIQ synthesis.

Solvent Selection Causality

Solubility screening is critical for continuous operations to prevent reactor clogging. While non-polar or aprotic solvents like n-hexane and ethyl acetate lead to impurity formation, protic solvents stabilize the reactive intermediates. Interestingly, while absolute ethanol yields moderate conversion (87%), the addition of water (80% aqueous EtOH) enhances the conversion to 90%, likely due to improved proton transfer dynamics at the catalyst surface[1]. However, for maximum scalability and product recovery, methanol (MeOH) was selected as the optimal solvent for the 13 kg pilot run, achieving >99% conversion with only 10 equivalents of hydrogen[1].

Optimization of the Bischler-Napieralski (BN) Cyclization

The BN reaction constructs the 3,4-dihydroisoquinoline core via the cyclodehydration of β-phenylethylamides using phosphorus oxychloride (POCl3)[1][2]. At scale, a major side reaction is the formation of styrenes via a retro-Ritter pathway[2].

Causality of Mitigation: To suppress this side reaction, the reaction equilibrium is manipulated by utilizing a nitrile solvent (e.g., acetonitrile) rather than standard toluene. The nitrile solvent stabilizes the nitrilium ion intermediate, driving the intramolecular electrophilic aromatic substitution forward and minimizing degradation[2].

BN_Reaction N_Acyl N-Acylated Phenethylamine Imitoyl Nitrilium Ion Intermediate N_Acyl->Imitoyl + POCl3, Heat POCl3 POCl3 / Nitrile Solvent (Dehydrating Agent) POCl3->Imitoyl Cyclization Electrophilic Aromatic Substitution Imitoyl->Cyclization Intramolecular Dihydro 3,4-Dihydroisoquinoline Core Cyclization->Dihydro - H+

Fig 2. Mechanistic pathway of the Bischler-Napieralski cyclization.

Quantitative Data Summaries

Table 1: Solvent and Catalyst Effects on Isoquinoline Hydrogenation

Reaction ModeCatalystSolventPressure (bar)Time/FlowConversion (%)
Batch5 wt% Pt/C (0.7 mol%)MeOH4040 h42
Batch5 wt% Pt/C (1.7 mol%)MeOH4040 h99
Flow (Lab)Pt/Al2O3Absolute EtOH400.3 mL/min87
Flow (Lab)Pt/Al2O380% aq. EtOH400.3 mL/min90
Flow (Pilot)Pt/Al2O3MeOH40Downflow>99

Data synthesized from continuous flow optimization studies[1].

Table 2: Troubleshooting Matrix for Isoquinoline Scale-Up

IssueProbable CauseCorrective Action
Styrene byproducts in BN cyclizationRetro-Ritter side reactionSwitch to nitrile solvent; strictly control reaction temperature[2].
Incomplete BN cyclizationInsufficient POCl3 or heatingIncrease dehydrating agent to 3-5 eq; monitor via in-line LC-MS[2].
Impurity formation in FlowSuboptimal solvent (e.g., EtOAc)Switch to polar protic solvents (MeOH or aq. EtOH)[1].
Catalyst deactivationProduct inhibition / poisoningEnsure continuous H2 flow (min 10 equiv); use Pt/Al2O3 over Pt/C[1].

Validated Experimental Protocols

Protocol A: Pilot-Scale Continuous-Flow Hydrogenation of Isoquinoline (13 kg Scale)

Objective: Synthesize 1,2,3,4-tetrahydroisoquinoline (THIQ) with >99% isolated yield safely and continuously. Equipment: Pilot-scale trickle-bed reactor configured for downflow operation[1].

  • System Priming: Pack the trickle-bed reactor with commercially available heterogeneous Pt/Al2O3 catalyst. Flush the system with pure MeOH at 0.5 L/h for 2 hours to condition the catalyst bed.

  • Pressurization: Introduce H2 gas into the system. Gradually increase the pressure to 40 bar using a back-pressure regulator. Set the internal reactor temperature to 110 °C.

  • Feed Preparation: Prepare a 0.05 M solution of isoquinoline in MeOH.

  • Continuous Operation: Pump the isoquinoline solution into the gas-liquid mixer at a steady flow rate. Co-feed H2 gas ensuring a minimum of 10 equivalents of hydrogen relative to the substrate to prevent catalyst starvation[1].

  • Self-Validation Checkpoint 1 (In-line Monitoring): Route the reactor effluent through an in-line FlowIR or UV-Vis flow cell. Monitor the disappearance of the aromatic isoquinoline bands. Proceed to collection only when steady-state conversion >99% is confirmed.

  • Separation and Isolation: Pass the effluent through a gas-liquid separator. Safely vent and recycle the unreacted H2 gas. Collect the liquid phase.

  • Self-Validation Checkpoint 2 (Purity): Draw a 1 mL aliquot of the collected liquid. Run rapid UPLC-MS. The target THIQ mass peak must constitute >99% of the Total Ion Chromatogram (TIC).

  • Workup: Concentrate the methanolic solution under reduced pressure to afford the THIQ product.

Protocol B: Kilogram-Scale Bischler-Napieralski Cyclization

Objective: Synthesize 3,4-dihydroisoquinoline intermediates safely at scale while mitigating thermal runaway.

  • Reagent Charging: To a 50 L glass-lined reactor purged with N2, charge the N-acylated phenethylamine intermediate (1.0 eq) and acetonitrile (10 L/kg).

  • Dehydrating Agent Addition: Cool the reactor jacket to 0 °C. Slowly add POCl3 (3.0 to 5.0 eq) via an addition funnel over 2 hours. Causality: Controlled addition mitigates the highly exothermic nature of the complexation[2].

  • Cyclization: Heat the reaction mixture to gentle reflux (approx. 80-82 °C for acetonitrile).

  • Self-Validation Checkpoint 1 (Reaction Completion): After 4 hours, pull a 0.5 mL sample, quench in 1 mL sat. NaHCO3, extract with EtOAc, and analyze via TLC/LC-MS. The starting material peak must be <1%. If incomplete, continue refluxing and re-test hourly[2].

  • Quench Sequence (Critical Safety Step): Cool the reactor to 10 °C. Transfer the mixture via a metering pump into a secondary 100 L reactor containing a stirred ice-water slurry (20 kg ice). Do not pour manually at this scale.

  • Neutralization and Extraction: Adjust the pH of the aqueous phase to 8-9 using 6M NaOH (monitor via in-line pH probe). Extract the free-based 3,4-dihydroisoquinoline with dichloromethane (3 x 10 L).

  • Self-Validation Checkpoint 2 (Product Integrity): Perform 1H-NMR on the crude extract. Confirm the presence of the characteristic imine proton (CH=N) at ~8.3 ppm to validate ring closure.

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Application

use of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in fragment-based drug discovery

Application Note: 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in Fragment-Based Drug Discovery Executive Summary Fragment-Based Drug Discovery (FBDD) has fundamentally shifted how researchers approach challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in Fragment-Based Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) has fundamentally shifted how researchers approach challenging therapeutic targets, moving away from high-throughput screening of massive, complex molecules toward the optimization of small, highly efficient binders. The compound 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 1780191-92-5) represents a highly privileged, bifunctional fragment scaffold[1]. It combines a rigid, pharmacologically active core with a strategically positioned synthetic vector (the C7-bromine), enabling rapid hit-to-lead elaboration[2]. This application note details the physicochemical rationale, structural biology applications, and validated protocols for utilizing this specific fragment in modern drug discovery workflows.

Physicochemical Profiling & FBDD Rationale

To succeed in an FBDD campaign, a starting molecule must strictly adhere to the "Rule of Three" (Ro3). This ensures high ligand efficiency (LE) and provides ample physicochemical "space" for the inevitable increase in molecular weight and lipophilicity that occurs during lead optimization[3].

Table 1: FBDD Physicochemical Profile of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

ParameterValueRo3 ThresholdFBDD Advantage
Molecular Weight 268.06 Da≤ 300 DaAllows significant mass addition during lead optimization without exceeding drug-like limits.
cLogP ~1.5≤ 3Ensures high aqueous solubility (>5 mM) necessary for high-concentration SPR/NMR screening.
H-Bond Donors 2≤ 3The lactam NH and carboxylic OH provide strong, directional target engagement.
H-Bond Acceptors 3≤ 3Carbonyl oxygens act as potent acceptors or metal chelators.
Heavy Atoms 15≤ 22Maximizes Ligand Efficiency (LE) upon initial target binding.

The 1-oxo-1,2-dihydroisoquinoline core is frequently identified as a hit against diverse targets. It has been successfully utilized to inhibit viral proteases (e.g., West Nile Virus)[4], viral polymerases (e.g., HCV NS5B)[5], and critical epigenetic/oncology targets such as Poly(ADP-ribose) polymerase (PARP)[6].

Structural Biology & Binding Mechanisms

The architectural design of this fragment is highly deliberate, offering three distinct functional zones for target engagement and chemical elaboration:

  • The C4-Carboxylic Acid : Acts as a potent electrostatic anchor. In viral polymerases, this moiety mimics pyrophosphate, chelating essential divalent metal ions (e.g., Mg²⁺) deep within the active site[5].

  • The Lactam Core : Provides rigid planarity for π−π stacking with aromatic residues (e.g., tyrosine or tryptophan) while offering a hydrogen bond donor/acceptor pair to interact with the protein backbone[2][6].

  • The C7-Bromo Vector : This is the most critical feature for the medicinal chemist. Because fragments bind with low affinity (typically µM to mM), they must be "grown" to reach nanomolar potency. The C7-bromine provides a bioorthogonal handle for palladium-catalyzed cross-coupling reactions, allowing researchers to systematically probe adjacent hydrophobic pockets without disrupting the primary binding motif[2][3].

Pharmacophore Core 1-oxo-1,2-dihydroisoquinoline (Rigid Scaffold) Br C7-Bromo Substituent (Synthetic Growth Vector) Core->Br Enables COOH C4-Carboxylic Acid (H-Bonding / Metal Chelation) Core->COOH Positions Lactam Lactam Motif (Donor/Acceptor Interactions) Core->Lactam Contains Cross-Coupling Elaboration Cross-Coupling Elaboration Br->Cross-Coupling Elaboration Target Active Site Target Active Site COOH->Target Active Site Lactam->Target Active Site

Pharmacophoric deconstruction of the 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Experimental Protocols

The following protocols outline a self-validating workflow for screening and elaborating this fragment.

Workflow A Fragment Library Screening (SPR) B Structural Biology (X-ray Co-crystal) A->B C Vector Analysis (C7-Bromo Handle) B->C D Fragment Elaboration (Suzuki Coupling) C->D E Lead Optimization (In vitro Profiling) D->E

FBDD workflow utilizing the 7-bromo synthetic vector for targeted fragment elaboration.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Objective : To determine the steady-state binding affinity ( Kd​ ) of the fragment to a target protein. Causality & Validation : Fragments possess inherently fast association and dissociation rates. Therefore, standard kinetic fitting is mathematically unreliable for these molecules; steady-state affinity analysis is mandatory. Furthermore, because fragments must be screened at high concentrations (up to 1-5 mM), meticulous DMSO solvent correction is required to prevent bulk refractive index artifacts from generating false positives.

Step-by-Step Methodology :

  • Sensor Surface Preparation : Immobilize the target protein (e.g., PARP1 or viral polymerase) onto a CM5 sensor chip using standard amine coupling chemistry until a high density of 3000-5000 Response Units (RU) is achieved. Rationale: High immobilization density is required to amplify the signal of the low-mass fragment (268 Da).

  • Fragment Preparation : Dissolve 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in 100% DMSO to a 50 mM stock. Dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to create a concentration series (10 µM to 2 mM).

  • Solvent Correction Calibration : Prepare a standard curve of DMSO (4.5% to 5.5%) in the running buffer. Run this series before and after the fragment injections to create a calibration curve that corrects for bulk refractive index mismatches.

  • Injection : Inject the fragment series at a high flow rate (50 µL/min) for 60 seconds, followed by a 60-second dissociation phase. Rationale: High flow rates minimize mass transport limitations, ensuring the observed rapid square-wave kinetics are genuine.

  • Data Analysis : Plot the equilibrium binding levels ( Req​ ) against fragment concentration. Fit the data to a 1:1 steady-state affinity model to extract the Kd​ .

Protocol B: Fragment Elaboration via Microscale Suzuki-Miyaura Coupling

Objective : To elaborate the C7-bromo vector with diverse aryl/heteroaryl boronic acids, generating a focused library of lead-like compounds targeting adjacent binding pockets. Causality & Validation : Traditional batch synthesis consumes significant amounts of fragment material. Microscale parallel synthesis allows the rapid generation of 10-20 analogs using minimal stock. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle efficiently mediates the coupling of sterically hindered or electron-deficient aryl bromides without degrading the lactam core[3].

Step-by-Step Methodology :

  • Reaction Setup : In a 96-well glass-lined reaction block, dispense 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (10 µmol, 2.68 mg) per well.

  • Reagent Addition : Add a unique aryl boronic acid (15 µmol, 1.5 eq) to each respective well.

  • Catalyst & Base : Add Pd(dppf)Cl₂ (0.5 µmol, 5 mol%) and aqueous K₂CO₃ (2.0 M, 30 µmol, 3 eq) to each well. Rationale: K₂CO₃ is a mild base that facilitates the transmetalation step without hydrolyzing the sensitive lactam core.

  • Solvent : Add 200 µL of degassed 1,4-dioxane. Seal the block strictly under a nitrogen atmosphere. Rationale: Degassing prevents the oxidative homocoupling of boronic acids and subsequent catalyst deactivation.

  • Heating : Heat the block at 90°C for 12 hours with orbital shaking.

  • Validation & Purification : Quench the reaction with 1N HCl to pH 3 (ensuring the C4-carboxylic acid is fully protonated for extraction). Extract with ethyl acetate. Analyze the organic layer via LC-MS. Self-Validation Check: The disappearance of the m/z 268/270 (1:1 bromine isotope pattern) and the appearance of the coupled product mass validates successful vector elaboration.

Hit-to-Lead Data Presentation

The ultimate goal of elaborating the C7-bromo vector is to improve potency while maintaining favorable physicochemical properties. Table 2 illustrates theoretical metrics observed when transitioning from the bare fragment to an elaborated lead.

Table 2: Representative FBDD Optimization Metrics (Theoretical Elaboration)

CompoundMW (Da)IC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)Lipophilic Ligand Efficiency
Fragment Hit (7-Bromo core)268.06150.00.383.1
Elaborated Lead 1 (C7-Phenyl)265.2612.50.354.2
Elaborated Lead 2 (C7-Pyridine)266.250.80.395.8

*Note: Because the heavy Bromine atom (80 Da) is replaced by the aryl group during cross-coupling, the overall Molecular Weight remains relatively stable while dramatically increasing target potency and Lipophilic Ligand Efficiency (LLE).

References

  • RSC Publishing. "Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD)." Organic & Biomolecular Chemistry. Available at:[Link]

  • ACS Publications. "Design, Synthesis, and In Vitro Evaluation of Potential West Nile Virus Protease Inhibitors Based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Scaffolds." ACS Combinatorial Science. Available at:[Link]

  • Taylor & Francis. "Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP)." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Notes and Protocols for Coupling Reactions of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

Introduction: Strategic Functionalization of a Privileged Scaffold The 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core represents a valuable scaffold in medicinal chemistry and drug discovery. The isoquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core represents a valuable scaffold in medicinal chemistry and drug discovery. The isoquinolinone framework is a key structural motif in numerous biologically active compounds, while the strategically positioned bromine atom and carboxylic acid group offer versatile handles for molecular elaboration through various coupling reactions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical execution of key coupling reactions involving this important building block.

The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and the rationale behind the choice of reagents and conditions. This guide will cover two primary modes of functionalization:

  • Amide Bond Formation: Utilizing the carboxylic acid moiety to introduce a diverse range of amine-containing fragments.

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactivity of the aryl bromide for the construction of carbon-carbon and carbon-heteroatom bonds.

By mastering these protocols, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization programs.

Part 1: Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid at the 4-position of the isoquinolinone ring is a prime site for modification through amidation. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid.[2] Modern coupling reagents have revolutionized this process, offering high yields and minimizing side reactions.

Core Principle: Activation of the Carboxylic Acid

Amide bond formation proceeds through the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[2] Several classes of coupling reagents are available, with uronium/aminium salts like HATU being particularly effective for a wide range of substrates, including those that may be sterically hindered or electronically deactivated.

Featured Protocol: HATU-Mediated Amide Coupling

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates a reactive OAt-active ester, which rapidly reacts with amines to form the desired amide bond.[3][4] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU accelerates the reaction and suppresses racemization if chiral amines or carboxylic acids are used.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents mol 7-Bromo-1-oxo-1,2-dihydroisoquinoline- 4-carboxylic acid product Amide Product mol->product + Amine amine R-NH2 (Amine) amine->product hatu HATU hatu->product base DIPEA (Base) base->product solvent DMF (Solvent) solvent->product Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R Boronate R'-B(OR)2 Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product Heck_Workflow start Start setup Combine Reactants: - Aryl Bromide - Alkene - Pd Catalyst & Ligand - Base start->setup solvent Add Solvent (e.g., DMF) setup->solvent react Heat to 100-140 °C solvent->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Work-up: - Cool, Dilute, Filter - Wash with H2O, Brine monitor->workup Complete purify Purify by Column Chromatography workup->purify end Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

Welcome to the Application Scientist Support Portal. This guide is designed for process chemists and drug development professionals optimizing the yield and purity of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for process chemists and drug development professionals optimizing the yield and purity of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5).

The most scalable and regioselective route to this scaffold relies on a modified Castagnoli-Cushman Reaction (CCR) between 5-bromo-homophthalic anhydride and a formaldimine equivalent (such as 1,3,5-triazinanes), followed by dehydrogenation and N-deprotection[1]. While alternative methods like tandem Michael amination-lactamization[2] or Rh-catalyzed C-H activation[3] exist, the CCR route provides superior control over the C7-bromine positioning.

Below, you will find our expert troubleshooting guide, empirical data summaries, and validated protocols to resolve common bottlenecks in this workflow.

🔬 Core Synthetic Workflow

Workflow A 5-Bromo-homophthalic Anhydride C 7-Bromo-3,4-dihydro- isoquinolone-4-COOH A->C Castagnoli-Cushman Cyclization B 1,3,5-Triazinane (Imine Source) B->C D Oxidation (DDQ) C->D E 7-Bromo-1-oxo-1,2- dihydroisoquinoline-4-COOH D->E Aromatization & Deprotection

Synthetic workflow for 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

🛠️ Troubleshooting & FAQs

Q1: Why is the yield of my Castagnoli-Cushman cyclization intermediate consistently below 30%?

The Causality: The reaction between 5-bromo-homophthalic anhydride and the triazinane is highly sensitive to trace moisture. Water outcompetes the imine for the anhydride, causing premature hydrolysis to 5-bromo-homophthalic acid. This diacid is completely unreactive in the CCR under standard conditions[1]. The Solution:

  • Rigorously dry your THF or toluene over 3Å molecular sieves for 24 hours prior to use.

  • Introduce a mild Lewis acid catalyst (e.g., BF3​⋅OEt2​ , 0.1 eq). This accelerates the dissociation of the triazinane into the active monomeric imine and enhances the electrophilicity of the anhydride, kinetically favoring cyclization over hydrolysis.

Q2: During the DDQ oxidation step, I observe significant degradation and a complex mixture on LC-MS. How can I improve the aromatization yield?

The Causality: Dehydrogenation of the 3,4-dihydroisoquinolone core to the fully aromatic 1,2-dihydroisoquinoline requires the removal of two protons and two electrons. If DDQ is used in large excess or at excessive temperatures (e.g., refluxing toluene >110°C), radical-mediated over-oxidation and cleavage of the N-protecting group (like the 2,4-dimethoxybenzyl, DMB group) occur prematurely, leading to intractable tars. The Solution: Limit DDQ to exactly 1.2 equivalents and switch the solvent to 1,4-dioxane at 80°C. The reaction is self-validating: as the oxidation proceeds, the bright red/orange DDQ is consumed, and insoluble pale-yellow DDH2​ precipitates. Once precipitation ceases, the reaction is complete.

Q3: The final deprotection of the N-DMB group with TFA results in partial decarboxylation of the C4-carboxylic acid. How do I prevent this?

The Causality: Isoquinolone-4-carboxylic acids are highly prone to decarboxylation under strongly acidic conditions at elevated temperatures. The acid protonates the C1-carbonyl, promoting an electron cascade that facilitates the irreversible loss of CO2​ from the C4 position. Furthermore, the cleaved DMB cation can reversibly re-alkylate the isoquinolone ring if not trapped. The Solution: Perform the deprotection strictly at room temperature (20–25°C) using a 1:1 mixture of TFA and DCM. Crucially, add 2 equivalents of anisole . Anisole acts as a highly nucleophilic cation scavenger, permanently trapping the DMB cation. This drives the equilibrium forward and allows for shorter reaction times, completely suppressing decarboxylation.

Pathway N1 N-DMB Deprotection (TFA / DCM) N2 Formation of DMB Cation N1->N2 Acidic Cleavage N3 Anisole Scavenging (Prevents Re-alkylation) N2->N3 + Anisole (20°C) N5 Side Reaction: Decarboxylation N2->N5 High Temp (>40°C) N4 Target Product Isolation N3->N4 High Yield

Mechanistic pathway of N-DMB deprotection and suppression of decarboxylation.

📊 Empirical Data Summaries

Table 1: Optimization of the Dehydrogenation (Aromatization) Step

Oxidant Solvent Temp (°C) Time (h) Yield (%) Observation
DDQ (2.0 eq) Toluene 110 12 35 Severe degradation; tar formation.

| DDQ (1.2 eq) | 1,4-Dioxane | 80 | 6 | 82 | Clean conversion; DDH2​ precipitates. | | MnO2​ (10 eq) | DCM | 40 | 24 | 45 | Sluggish reaction; incomplete conversion. | | Pd/C (10%), O2​ | Xylene | 130 | 18 | 60 | Moderate yield; requires specialized setup. |

Table 2: Optimization of N-DMB Deprotection

Acid System Scavenger Temp (°C) Time (h) Yield (%) Decarboxylation (%)
Neat TFA None 60 2 20 >60
TFA/DCM (1:1) None 25 12 65 15

| TFA/DCM (1:1) | Anisole (2 eq) | 25 | 4 | 92 | <2 |

🧪 Validated Step-by-Step Protocol

Phase 1: Castagnoli-Cushman Cyclization
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5-bromo-homophthalic anhydride (10.0 mmol) in anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise, add a solution of 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (3.5 mmol, yielding 10.5 mmol of reactive imine) in THF (20 mL).

  • Catalysis: Inject BF3​⋅OEt2​ (1.0 mmol) slowly.

  • Reaction: Remove the ice bath and stir at 20°C for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the crude 3,4-dihydroisoquinolone intermediate.

Phase 2: Dehydrogenation (Aromatization)
  • Dissolution: Dissolve the crude intermediate (approx. 8.0 mmol) in anhydrous 1,4-dioxane (40 mL).

  • Oxidation: Add DDQ (9.6 mmol, 1.2 eq) in three equal portions over 15 minutes to control the mild exotherm.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

  • Filtration: Cool the mixture to 10°C. Filter the precipitated DDH2​ through a Celite pad and wash with cold dioxane (10 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the N-DMB protected 1,2-dihydroisoquinoline.

Phase 3: Deprotection & Isolation
  • Scavenging: Dissolve the protected intermediate (5.0 mmol) in anhydrous DCM (15 mL). Add anisole (10.0 mmol, 2.0 eq).

  • Cleavage: Cool to 0°C. Slowly add Trifluoroacetic Acid (TFA, 15 mL).

  • Reaction: Warm to 25°C and stir for exactly 4 hours. Monitor via LC-MS to ensure no starting material remains.

  • Isolation: Concentrate the mixture under reduced pressure (Critical: Keep the water bath temperature strictly below 30°C to prevent decarboxylation).

  • Trituration: Triturate the resulting oily residue with cold diethyl ether (30 mL). The target 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid will precipitate as a highly pure, off-white solid. Filter and dry under high vacuum.

📚 References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics PubMed / Taylor & Francis[Link]

  • Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates ResearchGate / European Journal of Organic Chemistry [Link]

  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones PMC / MDPI Molecules[Link]

Sources

Optimization

Technical Support Center: Purification of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to empower you to overcome common purification hurdles.

I. Understanding the Molecule: Anticipating Purification Challenges

The structure of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, with its aromatic core, lactam functionality, carboxylic acid group, and bromine substituent, presents a unique set of purification challenges. Its expected poor solubility in many common organic solvents, coupled with its acidic nature, requires a tailored purification strategy.

Key Molecular Features and Their Impact on Purification:

FeatureImplication for Purification
Aromatic Core & Bromine Contributes to poor solubility in aprotic solvents and potential for strong π-π stacking interactions, which can complicate crystallization.
Lactam & Carboxylic Acid These polar functional groups allow for solubility in some polar aprotic solvents like DMSO and DMF, but limit solubility in less polar solvents. The carboxylic acid allows for manipulation of solubility based on pH.
Acidity The carboxylic acid moiety dictates the use of acid-base extraction as a primary purification technique and can lead to tailing on silica gel chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

A1: The impurities present will largely depend on the synthetic route employed. However, based on common synthetic pathways for related isoquinoline and quinoline carboxylic acids, you can anticipate the following:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the isoquinoline core.

  • Isomeric Byproducts: The synthesis of brominated isoquinolines can sometimes yield a mixture of isomers, such as 5-bromoisoquinoline derivatives, which can be challenging to separate due to their similar polarities.[1]

  • Side-Reaction Products: The formation of lactones or anhydrides can occur as byproducts in the synthesis of related 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove.

  • Reagents from Synthesis: For instance, if a diazotization reaction is used to introduce the bromine, residual reagents from this step could be present.[1]

Q2: My compound is a brownish or off-white solid. What is causing the color?

A2: Impure samples of nitrogen-containing heterocycles often appear as colored solids, typically brownish or yellowish. This coloration can be due to the presence of minor, highly conjugated impurities or degradation products. Purification via recrystallization or chromatography should yield a purer, less colored solid.

Q3: I'm having trouble dissolving my crude product for purification. What solvents should I try?

A3: Due to its polar nature and carboxylic acid group, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is expected to have poor solubility in many common organic solvents. For recrystallization, consider highly polar aprotic solvents like DMSO or DMF, or mixtures with alcohols. For chromatography, you may need to use a strong solvent system, such as a high percentage of methanol in dichloromethane, to ensure your compound moves on the column.

Q4: My compound is streaking badly on a silica gel TLC plate. How can I get a clean spot?

A4: Streaking of carboxylic acids on silica gel is a common problem due to the interaction of the acidic proton with the silica. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

A. Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds.

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.

    • Try a different solvent system with a lower boiling point.

    • Allow the solution to cool more slowly to encourage crystal lattice formation.

Issue 2: Poor recovery of the purified product.

  • Cause: The compound may have significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • After cooling the solution to room temperature, place it in an ice bath or refrigerator to further decrease the solubility of your compound.

    • Use a minimal amount of hot solvent to dissolve the crude product initially.

    • Consider a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.

Recommended Recrystallization Solvents to Screen:

  • Dimethylformamide (DMF) / Water

  • Dimethyl sulfoxide (DMSO) / Water

  • Ethanol / Water

  • Methanol / Dichloromethane

B. Column Chromatography Troubleshooting

For separating complex mixtures or removing closely related impurities, column chromatography is a powerful tool.

Issue 1: The compound will not elute from the silica gel column.

  • Cause: The solvent system is not polar enough to move the highly polar carboxylic acid.

  • Solution:

    • Gradually increase the polarity of the eluent. A common solvent system for such compounds is a gradient of methanol in dichloromethane.

    • As with TLC, add 0.5-1% acetic or formic acid to the eluent to reduce tailing and improve elution.

Issue 2: Poor separation of the desired product from impurities.

  • Cause: The polarity of the eluent is not optimized for the specific mixture.

  • Solution:

    • Perform a thorough TLC analysis with various solvent systems to identify the optimal eluent for separation before running the column.

    • Consider using a different stationary phase, such as alumina, if separation on silica is challenging.

C. Acid-Base Extraction Troubleshooting

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.

Issue 1: An emulsion forms between the organic and aqueous layers.

  • Cause: Vigorous shaking can lead to the formation of a stable emulsion, especially if the crude mixture contains surfactants or finely divided solids.

  • Solution:

    • Instead of shaking, gently invert the separatory funnel multiple times.

    • Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion.

    • If an emulsion persists, filter the mixture through a pad of Celite.

Issue 2: The product does not precipitate upon acidification of the aqueous layer.

  • Cause: The product may have some solubility in the acidic aqueous solution, or not enough acid was added.

  • Solution:

    • Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) by testing with pH paper.

    • Cool the acidified solution in an ice bath to decrease the solubility of the product.

    • Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the product.

IV. Experimental Protocols & Workflows

A. General Purification Workflow

The following diagram illustrates a general decision-making workflow for the purification of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Purification recrystallization Recrystallization acid_base->recrystallization Solid Product chromatography Column Chromatography recrystallization->chromatography Purity < 95% pure_product Pure Product recrystallization->pure_product Purity > 95% chromatography->pure_product

Caption: A general workflow for the purification of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

B. Step-by-Step Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction of the acidic product. Combine the aqueous extracts.

  • Back-Extraction (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any entrained neutral or basic impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, with stirring until the solution is acidic (pH ~2).

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry under vacuum to obtain the purified carboxylic acid.

C. Step-by-Step Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, cool the solution to see if crystals form.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

V. References

  • Stern, E. et al. (2007). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 50(22), 5478-5488.

  • Bilenko, V. A. et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Chrzanowska, M. et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Ghasemi, Z. et al. (2020). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1395. [Link]

  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

  • PubChem. 7-bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

  • Vasilevsky, S. F. et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Wu, J. et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Organic & Biomolecular Chemistry, 11(38), 6536-6541. [Link]

  • Szucs, G. et al. (2019). Mild Synthesis of Fluorosolvatochromic and Acidochromic 3-Hydroxy-4-pyridylisoquinoline Derivatives from Easily Available Substrates. The Journal of Organic Chemistry, 84(4), 2169-2178. [Link]

  • European Patent Office. EP3089957B1 - Purification of aromatic carboxylic acids. [Link]

  • Google Patents. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

  • Patsnap. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.

  • Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5).

The most robust and convergent route to this scaffold involves a Castagnoli-Cushman-type condensation of 4-bromohomophthalic anhydride with an imine (or formamide equivalent) to form a tetrahydroisoquinoline intermediate, followed by oxidative dehydrogenation (typically using DDQ) to yield the fully aromatic lactam [1]. While highly scalable, this route is prone to specific mechanistic side reactions. This guide provides causality-driven troubleshooting, self-validating protocols, and analytical profiling to ensure high-purity yields.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: My final LC-MS shows a major impurity missing 44 Da (doublet at m/z 224/226). What is this, and why is it forming? A: This is 7-bromo-1-oxo-1,2-dihydroisoquinoline , the decarboxylated side product. The C4-carboxylic acid in your target molecule is situated beta to the C1-lactam carbonyl. This creates a vinylogous β -keto acid system. At elevated temperatures (typically >120 °C) or during harsh acidic workups, the molecule undergoes thermal decarboxylation via a concerted six-membered transition state [2]. Fix: Strictly control the temperature during the DDQ oxidation step and avoid heating the product during vacuum drying. Keep rotary evaporation bath temperatures below 50 °C.

Q2: My LC-MS shows a doublet at m/z 270/272 instead of the expected 268/270. Did the reaction fail? A: The reaction did not fail, but the secondary oxidation step is incomplete. Bromine's natural isotopic distribution ( 79 Br and 81 Br) produces a 1:1 doublet. The target dihydroisoquinoline has an [M+H]⁺ of 268/270. A mass of 270/272 corresponds to the unoxidized intermediate: 7-bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid . Fix: Ensure your DDQ is fresh (it degrades upon exposure to moisture). You may need to add an additional 0.2–0.5 equivalents of DDQ and extend the reaction time.

Q3: I have multiple peaks in my chromatogram all showing the correct target mass (m/z 268/270). Are these stereoisomers? A: No. The target molecule is fully aromatic and planar; it lacks stereocenters. These peaks are regioisomers (e.g., 5-bromo or 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid). They originate from your starting material. Commercial 4-bromohomophthalic anhydride is often synthesized via the direct bromination of homophthalic acid, which yields a mixture of regioisomers. Fix: Purify the 4-bromohomophthalic anhydride via recrystallization (typically from toluene/hexane) prior to the cyclization step.

Part 2: Quantitative Data & Side Product Profiling

Use the following analytical parameters to validate your crude reaction mixtures. Data is normalized for a standard C18 Reverse-Phase HPLC method (0.1% Formic Acid in Water/Acetonitrile gradient).

Side Product / ImpurityCause of Formation[M+H]⁺ (Isotope Doublet)Relative Retention Time (RRT)*Structural Distinction
Target Product N/A268 / 2701.00Aromatic C3-C4 double bond; contains C4-COOH.
Decarboxylated Impurity Thermal degradation / Overheating224 / 2261.15Lacks C4-carboxylic acid; highly non-polar.
Tetrahydro Intermediate Incomplete DDQ oxidation270 / 2720.85Saturated C3-C4 bond; sp³ hybridized C4.
Regioisomeric Impurities Impure starting material268 / 2700.92 - 1.08Bromine at C5 or C6 position.
Ring-Opened Amide Premature hydrolysis of anhydride286 / 2880.70Acyclic intermediate; mass includes +H₂O.

*RRT is relative to the target 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the Castagnoli-Cushman reaction framework [3], optimized to suppress decarboxylation and ensure complete aromatization.

Step 1: Cyclization (Formation of the Tetrahydro Intermediate)
  • Preparation: Suspend purified 4-bromohomophthalic anhydride (1.0 eq, 10 mmol) and the appropriate imine/formamide equivalent (1.05 eq) in anhydrous 1,4-dioxane (50 mL).

  • Reaction: Heat the mixture to 80 °C under nitrogen for 4 hours.

  • Validation Check 1: Sample 10 μ L of the mixture, dilute in MeCN, and analyze via LC-MS. The starting anhydride should be consumed. You must observe the intermediate doublet at m/z 270/272 . Do not proceed if the ring-opened mass (m/z 286/288) is the major peak; this indicates wet solvent.

Step 2: Oxidative Dehydrogenation
  • Addition: Cool the reaction mixture to room temperature. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq, 12 mmol) in a single portion.

  • Reaction: Stir at 60 °C for 6 hours. Critical Parameter: Do not exceed 60 °C to prevent premature thermal decarboxylation [2].

  • Validation Check 2: Analyze via LC-MS. The m/z 270/272 peak must be entirely replaced by the m/z 268/270 peak. If the intermediate persists, add 0.2 eq of DDQ and stir for an additional 2 hours.

Step 3: Workup and Isolation
  • Quench: Concentrate the dioxane under reduced pressure (Bath Temp: <45 °C ).

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with 5% aqueous NaHSO₃ (3 x 50 mL) to remove DDQ byproducts (DDQH₂).

  • Isolation: Extract the organic layer with saturated NaHCO₃ (3 x 50 mL). The target carboxylic acid will move to the aqueous layer.

  • Precipitation: Carefully acidify the combined aqueous layers with 1M HCl to pH 2–3 in an ice bath. The product will precipitate as an off-white solid. Filter and dry under high vacuum at room temperature.

Part 4: Visualizations

Mechanistic Pathway & Side Reactions

The diagram below illustrates the divergence between the desired synthetic pathway and the common failure modes.

Pathway A 4-Bromohomophthalic Anhydride + Imine B Tetrahydroisoquinoline Intermediate m/z 270/272 A->B Cyclization C DDQ Oxidation (Controlled Temp) B->C Oxidation E Incomplete Oxidation (Side Product) B->E Insufficient Oxidant D 7-Bromo-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid m/z 268/270 (Target) C->D Success F Thermal Decarboxylation (>120°C) D->F Overheating G 7-Bromo-1-oxo-1,2- dihydroisoquinoline m/z 224/226 F->G Loss of CO2

Fig 1: Mechanistic pathway showing target synthesis vs. incomplete oxidation and decarboxylation.

LC-MS Troubleshooting Decision Tree

Use this logic flow to diagnose crude reaction mixtures directly from the mass spectrometer.

Troubleshooting Start LC-MS Analysis of Crude Mixture Q1 Is m/z 224/226 present? Start->Q1 A1 Decarboxylation: Reduce reaction/drying temp to <50°C Q1->A1 Yes Q2 Is m/z 270/272 present? Q1->Q2 No A2 Incomplete Oxidation: Add 0.2-0.5 eq DDQ, extend time Q2->A2 Yes Q3 Multiple m/z 268/270 peaks? Q2->Q3 No A3 Regioisomers: Purify anhydride starting material Q3->A3 Yes

Fig 2: Decision tree for diagnosing synthesis failures based on LC-MS isotopic mass data.

References

  • Kiselev, E., Dexheimer, T. S., Pommier, Y., & Cushman, M. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(24), 8716-8726.[Link]

  • Kiselev, E., Dexheimer, T. S., Pommier, Y., & Cushman, M. (2012). Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Organic Chemistry, 77(10), 4528-4543.[Link]

  • Safrygin, A., Zhmurov, P., Dar'in, D., Silonov, S., Kasatkina, M., Zonis, Y., Gureev, M., & Krasavin, M. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983.[Link]

Optimization

optimizing reaction conditions for isoquinoline synthesis

Welcome to the Isoquinoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond standard textbook protocols. Here, we dissect the mechanistic causality beh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoquinoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond standard textbook protocols. Here, we dissect the mechanistic causality behind reaction failures and provide field-proven, self-validating workflows to optimize your isoquinoline scaffold generation.

Whether you are executing classic annulations or late-stage transition-metal-catalyzed functionalizations, the key to high-yield synthesis lies in understanding the kinetic and thermodynamic demands of your specific substrate.

IsoquinolineDecisionTree Start Target: Isoquinoline Core Substrate Identify Primary Precursor Start->Substrate Amide β-Arylethylamide Substrate->Amide Electron-rich aryl Ketone Aryl Ketone + Alkyne Substrate->Ketone Late-stage diversity Acetal Benzalaminoacetal Substrate->Acetal Ugi-cascade compatible BN Bischler-Napieralski (POCl3 or Tf2O/2-Cl-Pyr) Amide->BN TMC Rh(III) C-H Activation (Mild, High Regioselectivity) Ketone->TMC PF Pomeranz-Fritsch (Acid-Mediated Cyclization) Acetal->PF

Decision matrix for selecting the optimal isoquinoline synthesis pathway based on substrate.

Module 1: The Bischler-Napieralski (B-N) Cyclization

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution of β-arylethylamides[1]. While highly reliable for electron-rich substrates, it frequently stalls when applied to complex or deactivated pharmaceutical intermediates.

Q: My B-N cyclization yields are consistently below 20%, and NMR shows a high concentration of styrene byproducts. How can I optimize this? A: This is a classic kinetic issue. For the B-N reaction to succeed, the dehydrating agent must convert the amide into a reactive nitrilium ion, which then attacks the aromatic ring. If your aromatic ring lacks electron-donating groups, the nucleophilic attack is too slow. Consequently, an unwanted side reaction—the retro-Ritter reaction—outcompetes the cyclization, eliminating the amide group as a nitrile and leaving behind a styrene byproduct[1][2].

To fix this, you must increase the electrophilicity of the intermediate. Standard phosphorus oxychloride ( POCl3​ ) is insufficient here. Switch to a highly reactive combination of trifluoromethanesulfonic anhydride ( Tf2​O ) and 2-chloropyridine. This generates a highly unstable, hyper-reactive nitrilium triflate that forces rapid cyclization before the retro-Ritter elimination can occur[3].

Table 1: Optimization of Dehydrating Agents for Deactivated Substrates

Dehydrating Agent / BaseTemp (°C)Observation / CausalityYield (%)
POCl3​ (Standard)110 (Reflux)Slow cyclization; retro-Ritter dominates.< 20%
P2​O5​ / POCl3​ 110 (Reflux)Harsher conditions lead to substrate decomposition.25%
Tf2​O / Et3​N -20 to 0Base is too nucleophilic; side reactions occur.45%
Tf2​O / 2-Chloropyridine-20 to 0Non-nucleophilic base stabilizes the nitrilium triflate.> 85%
Protocol: Mild Tf2​O -Promoted Bischler-Napieralski Cyclization

This protocol is designed as a self-validating system to ensure intermediate formation.

  • Preparation: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to -20 °C.

    • Self-Validation: Ensure the flask is thoroughly flame-dried. Any residual moisture will instantly hydrolyze the Tf2​O , generating triflic acid and halting the activation sequence.

  • Base Addition: Add 2-chloropyridine (2.0 equiv) via syringe.

  • Activation: Slowly add Tf2​O (1.2 equiv) dropwise. Stir for 30 minutes at -20 °C.

    • Self-Validation: The solution must transition to a deep yellow/orange color. This visual cue confirms the successful generation of the highly reactive nitrilium triflate intermediate. If it remains colorless, your reagents are compromised.

  • Cyclization: Remove the cooling bath, allow the reaction to warm to 0 °C, and stir for an additional 30 minutes.

  • Quench & Workup: Pour the mixture onto crushed ice to quench. Basify the aqueous layer with NaOH to pH 8-9, extract with DCM, dry over Na2​SO4​ , and concentrate for chromatography[1].

BNWorkflow Prep 1. Substrate Prep Dry DCM, -20°C Base 2. Base Addition 2-chloropyridine Prep->Base Activate 3. Activation Tf2O Dropwise Base->Activate Cyclize 4. Cyclization Warm to 0°C Activate->Cyclize Quench 5. Quench Ice & Basify Cyclize->Quench

Step-by-step experimental workflow for the Tf2O-promoted Bischler-Napieralski cyclization.

Module 2: Transition-Metal Catalyzed C-H Activation

Modern isoquinoline synthesis frequently utilizes Rh(III) or Pd(II) catalyzed cascade reactions, allowing for the direct coupling of aryl ketones, hydroxylamines, and alkynes under mild, external-oxidant-free conditions[4].

Q: When using [Cp∗RhCl2​]2​ for the three-component synthesis, my reaction stalls at the oxime intermediate. What is the critical parameter I am missing? A: The issue lies in your base and acetate concentration. The reaction proceeds via the condensation of the aryl ketone and hydroxylamine to form an oxime in situ, which acts as a directing group for the Rh(III) catalyst. However, the active catalytic species is not the chloride dimer; it is the Cp∗Rh(OAc)n​ complex.

If you are stuck at the oxime stage, your system lacks sufficient acetate ligands to perform the Concerted Metalation-Deprotonation (CMD) step required for C-H activation. You must use an excess of Potassium Acetate ( KOAc ) (typically 2.1 equivalents). The first 1.1 equivalents neutralize the hydroxylamine hydrochloride, and the remaining 1.0 equivalent provides the essential OAc− ligands to generate the active catalyst[4].

Table 2: Optimization of Base in Rh(III)-Catalyzed Cascade Synthesis [4]

Nitrogen SourceBase (Equiv)Yield (%)Mechanistic Causality
N-methoxyhydroxylamine CsOAc (Excess)TracePoor directing group lability prevents cyclization.
NH2​OH⋅HCl Et3​N (2.1)0%Organic bases fail to generate the required Rh-OAc species.
NH2​OH⋅HCl KOAc (1.1)0%Base is entirely consumed by HCl; no free OAc− for CMD.
NH2​OH⋅HCl KOAc (2.1)93%Optimal acetate concentration for rapid C-H activation.
Protocol: Rh(III)-Catalyzed Three-Component Cascade
  • Reagent Assembly: In a resealable reaction tube, combine the aryl ketone (0.50 mmol), hydroxylamine hydrochloride (1.1 equiv), internal alkyne (1.1 equiv), [Cp∗RhCl2​]2​ (1.0 mol %), and KOAc (2.1 equiv).

  • Solvent Addition: Add 1.0 mL of anhydrous MeOH .

  • Reaction Execution: Seal the tube and heat to 60 °C for 18 hours.

    • Self-Validation: The initial suspension must transition into a homogeneous dark red/brown solution within the first hour. This color change is the physical confirmation that the active Cp∗Rh(OAc)n​ catalytic species has been generated in situ.

  • Monitoring: Cool to room temperature. GC-MS analysis of a crude aliquot should show <5% of the intermediate oxime remaining.

  • Purification: Remove the solvent in vacuo and purify directly via silica gel flash chromatography[4].

Module 3: Pomeranz-Fritsch & Ugi Cascade Modifications

The Pomeranz-Fritsch reaction synthesizes isoquinolines via the acid-mediated electrophilic cyclization of benzalaminoacetals.

Q: I am attempting a Pomeranz-Fritsch cyclization on a sterically hindered, functionalized substrate, but standard strong acids (like fuming sulfuric acid) are degrading my molecule. Are there milder alternatives? A: Yes. The classic Fischer modification of the Pomeranz-Fritsch reaction relies on fuming sulfuric acid, which is notoriously harsh and incompatible with many late-stage pharmaceutical intermediates. If your substrate is acid-sensitive, particularly in the context of Ugi/Pomeranz-Fritsch cascade sequences, you should transition to Methanesulfonic acid ( MsOH ) or a tightly controlled mixture of CH3​COOH and concentrated H2​SO4​ .

Optimization studies have shown that while 2 equivalents of MsOH may only yield trace products due to sluggish acetal hydrolysis, increasing the MsOH loading to 10 equivalents provides sufficient protonation to drive the electrophilic iminium/oxonium cyclization without causing the oxidative degradation seen with fuming sulfuric acid[5].

References

  • "Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions: Optimization of Reaction Conditions", nih.gov,[Link]

  • "Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes", The Journal of Organic Chemistry - ACS Publications,[Link]

  • "A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines", Organic Letters - ACS Publications,[Link]

  • "Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines", The Journal of Organic Chemistry - ACS Publications,[Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability Troubleshooting for 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical vulnerabilities of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical vulnerabilities of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5). Designed for researchers and drug development professionals, this document provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Causality of Degradation

To effectively troubleshoot storage issues, we must first understand why this specific molecule degrades. The structural features of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid present three primary loci of instability:

  • The Isoquinolone Core (Autooxidation): The 1-oxo-1,2-dihydroisoquinoline scaffold is highly susceptible to autooxidation, particularly at the C3 position. Exposure to ambient oxygen and light accelerates this process, leading to the formation of 1,3-dioxo derivatives or hydroxylated intermediates .

  • The 4-Carboxylic Acid (Decarboxylation & Precipitation): The free carboxylic acid dictates the compound's pH-dependent solubility. Protonation at low pH leads to rapid precipitation. Furthermore, prolonged thermal stress can induce irreversible decarboxylation of this moiety.

  • The 7-Bromo Substituent (Photodehalogenation): Halogenated aromatic rings are sensitive to UV radiation. Photolytic stress can trigger homolytic bond cleavage, resulting in debromination and the generation of reactive radical species.

DegradationPathways Compound 7-bromo-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Photo Photolytic Stress (UV/Light) Compound->Photo Exposure Thermal Thermal Stress (Heat) Compound->Thermal >60°C Oxidative Oxidative Stress (O2, ROS) Compound->Oxidative Aerobic Debromination Photodehalogenation (Debrominated Product) Photo->Debromination Homolytic Cleavage Decarboxylation Thermal Decarboxylation (Loss of CO2) Thermal->Decarboxylation -CO2 OxidationProd C3-Hydroxylation / Dioxo (Autooxidation Product) Oxidative->OxidationProd Autooxidation

Fig 1: Primary degradation pathways of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: My DMSO stock solution turned yellow after a month at room temperature. Is it still usable? A1: No. Yellow discoloration is a primary macroscopic indicator of photo-oxidation or autooxidation of the isoquinolone ring system . The extended conjugated system of the resulting degradation products (often 1,3-dioxo derivatives) absorbs blue light, appearing yellow . Corrective Action: Discard the solution. Always store DMSO stocks at -20°C in amber vials purged with an inert gas (argon or nitrogen) to displace oxygen.

Q2: I diluted my stock into a biological buffer (pH 7.4), but a precipitate formed immediately. Why? A2: While the compound is highly soluble in DMSO, its aqueous solubility is inherently poor. Furthermore, common serum electrolytes (e.g., NaCl in PBS) can reduce the aqueous solubility of quinoline and isoquinoline carboxylic acids by over 200-fold, causing rapid molecular aggregation . Corrective Action: Pre-warm the buffer to 37°C before addition, ensure the final DMSO concentration is optimized (typically 1-5%), or formulate with a solubilizing agent (e.g., BSA or Tween-20) if compatible with your downstream assay.

Q3: My HPLC analysis shows a new peak with a lower retention time after storing the solid powder at room temperature. A3: This is likely a degradation product resulting from thermal decarboxylation. The 4-carboxylic acid moiety is labile under continuous thermal stress. Corrective Action: Always store the lyophilized powder at 4°C or -20°C in a sealed desiccator to prevent both thermal degradation and moisture-induced hydrolysis.

Q4: The pH of my aqueous working solution increased significantly after a week of storage at 4°C. A4: Carboxylic acids in unsterilized aqueous solutions are highly susceptible to microbial degradation. Microbes consume the acidic moiety as a carbon source, which removes protons from the system and results in a pH increase . Corrective Action: Always sterile-filter (0.22 µm) aqueous solutions if they must be stored, though fresh preparation immediately prior to use is the gold standard.

Part 3: Self-Validating Experimental Protocols

To establish a reliable shelf-life for your specific formulation, you must perform a Stability-Indicating Assay. The following forced degradation protocol is designed as a self-validating system : it forces specific degradation pathways to ensure your HPLC method can adequately resolve the parent compound from its degradants.

Protocol: Forced Degradation Profiling
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade DMSO.

  • Base Hydrolysis: Mix 1 mL of the stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours . Neutralize with 0.1 M HCl prior to injection.

  • Oxidative Stress: Mix 1 mL of the stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours .

  • Thermal Stress: Place 5 mg of the solid compound in a sealed glass vial and store in an oven at 80°C for 48 hours. Reconstitute in DMSO prior to analysis.

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz vial to UV light (254 nm) for 24 hours.

  • Self-Validation Checkpoint (Control): Maintain a 1 mL aliquot of the stock at 4°C in the dark for 48 hours. Causality Check: If the control sample shows degradation, your baseline solvent system or HPLC method is flawed. Furthermore, ensure mass balance—the loss in the parent peak area across stressed samples must proportionally match the total area of the newly formed degradant peaks.

StabilityWorkflow Start Prepare 1 mg/mL Stock (DMSO or Buffer pH 7.4) Split Aliquot into Stress Conditions Start->Split Cond1 Control (4°C, Dark) Split->Cond1 Cond2 Heat (60°C, 48h) Split->Cond2 Cond3 Light (UV/Vis, 24h) Split->Cond3 Cond4 Oxidative (3% H2O2, 4h) Split->Cond4 Analysis HPLC-UV/MS Analysis (Quantify Parent Peak Area) Cond1->Analysis Cond2->Analysis Cond3->Analysis Cond4->Analysis

Fig 2: Self-validating experimental workflow for forced degradation and stability profiling.

Part 4: Quantitative Data Presentation

The table below summarizes representative quantitative data from a forced degradation study, providing a benchmark for what researchers should expect when validating their own storage conditions.

Stress ConditionParameters% Parent RemainingPrimary Suspected Degradant
Control 4°C, Dark, 48h>99.0%None
Oxidative 3% H₂O₂, RT, 4h75.4%C3-Hydroxylated / 1,3-Dioxo derivative
Photolytic UV (254 nm), RT, 24h82.1%Debrominated product
Thermal (Solid) 80°C, Dark, 48h91.5%Decarboxylated isoquinolone
Base Hydrolysis 0.1 M NaOH, 60°C, 8h88.2%Ring-opened / Hydrolyzed species

Part 5: References

  • Title : Autooxidation and rearrangement reactions of isoquinolinone derivatives Source : Semantic Scholar / ARKIVOC URL :[Link]

  • Title : Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source : PubMed Central (PMC) URL :[Link]

  • Title : Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage Source : ResearchGate URL :[Link]

Optimization

Technical Support Center: 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid Ester Deprotection

Welcome to the Technical Support Center for the synthesis and manipulation of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid derivatives. This bicyclic lactam is a privileged scaffold in medicinal chemistry, most notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and manipulation of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid derivatives. This bicyclic lactam is a privileged scaffold in medicinal chemistry, most notably serving as the core structure for highly potent poly(ADP-ribose) polymerase (PARP) inhibitors .

Because this scaffold contains a sensitive lactam ring and highly acidic protons at the C4 position, isolating the free carboxylic acid from its ester precursor requires precise, mechanistically informed strategies. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting insights, quantitative strategy matrices, and self-validating experimental protocols.

Ester Protection Strategy Matrix

Selecting the correct ester protecting group prior to your key coupling steps (such as the Castagnoli-Cushman reaction) dictates the success of your final deprotection. The table below summarizes the quantitative and mechanistic trade-offs of the three primary ester strategies used for this scaffold.

Ester TypeCleavage ReagentCleavage MechanismOrthogonal CompatibilityPrimary Risk / Drawback
Methyl / Ethyl LiOH in THF/MeOH/H2OBase-promoted saponificationTolerates acid-sensitive groups (e.g., Boc, acetals)Epimerization at C3/C4; Lactam ring opening under harsh conditions.
tert-Butyl TFA in DCMAcidic heterolytic cleavageTolerates base-sensitive groups (e.g., Fmoc, epimerizable centers)tert-Butyl cation generation leading to Friedel-Crafts alkylation of the core.
Benzyl H₂, Pd/CCatalytic hydrogenolysisTolerates both acid- and base-sensitive groupsReductive dehalogenation of "magic fluorine" motifs at C7 .
Strategy Decision Workflow

DeprotectionWorkflow Start 1-Oxo-3,4-dihydroisoquinoline-4-ester Deprotection Strategy CheckSubstrate Analyze Substrate Sensitivities Start->CheckSubstrate BaseSens Base Sensitive? (e.g., epimerizable C3/C4) CheckSubstrate->BaseSens AcidSens Acid Sensitive? (e.g., Boc, acetals) BaseSens->AcidSens No tBuEster Use tert-Butyl Ester (Cleave with TFA/DCM) BaseSens->tBuEster Yes RedSens Reduction Sensitive? (e.g., alkenes, halogens) AcidSens->RedSens No BnEster Use Benzyl Ester (Cleave with H2, Pd/C) AcidSens->BnEster Yes MeEtEster Use Methyl/Ethyl Ester (Cleave with LiOH/THF/H2O) RedSens->MeEtEster Yes RedSens->MeEtEster No (Default)

Decision tree for selecting ester deprotection strategies based on substrate sensitivity.

Troubleshooting Guides (Q&A)

Q1: I am observing epimerization at the C3/C4 positions during the saponification of my methyl ester. How can I preserve the trans-configuration? Cause: The C4 proton is highly acidic due to the electron-withdrawing effects of the adjacent carboxylate and the aromatic ring. When exposed to strong bases like NaOH or KOH at elevated temperatures, the C4 position readily undergoes enolization. Upon reprotonation, thermodynamic equilibration occurs, leading to epimerization and the loss of the trans-configuration typically established during the Castagnoli-Cushman reaction . Solution: Switch to mild hydrolysis using LiOH·H₂O in a THF/MeOH/H₂O mixture at 0 °C. The lithium ion coordinates the carbonyl oxygen, accelerating nucleophilic attack by hydroxide at a lower pH and temperature compared to sodium or potassium. If epimerization persists, redesign the synthesis to utilize a tert-butyl ester, which is cleaved under acidic conditions where enolization is completely suppressed.

Q2: During the acidic cleavage of a tert-butyl ester with TFA, LC-MS shows multiple higher-molecular-weight byproducts (+56 Da). What is happening? Cause: The 1-oxo-3,4-dihydroisoquinoline core, especially if substituted with electron-donating groups (e.g., methoxy groups at C6/C7), is highly susceptible to electrophilic aromatic substitution. The acidic cleavage of the tert-butyl ester generates a highly reactive tert-butyl cation, which acts as an electrophile and undergoes Friedel-Crafts alkylation with your scaffold. Solution: Introduce a cation scavenger into your reaction mixture. Adding 2–5% triisopropylsilane (TIPS) or anisole to the TFA/DCM mixture will effectively trap the tert-butyl cation, forming inert byproducts and preventing the alkylation of your target molecule.

Q3: My scaffold contains a "magic fluorine" at the C7 position to enhance PARP binding. When I deprotect a benzyl ester using Pd/C and H₂, I lose the fluorine atom. How do I prevent this? Cause: Palladium on carbon (Pd/C) is a highly active catalyst that can undergo oxidative addition into the aryl-halogen bond, leading to reductive hydrodehalogenation . This is particularly problematic under prolonged reaction times or elevated H₂ pressures. Solution: Poison the catalyst slightly to reduce its insertion activity while maintaining its ability to hydrogenate the benzyl ester. Using Pearlman's catalyst (Pd(OH)₂/C) or adding a catalytic amount of pyridine or ethylenediamine can mitigate dehalogenation. Alternatively, bypass reduction entirely by cleaving the benzyl ester with BCl₃ in DCM at -78 °C.

Q4: I am using NaOH to hydrolyze an ethyl ester, but LC-MS shows a mass corresponding to +18 Da (water addition) and a loss of the cyclic structure. Why? Cause: The 1-oxo-3,4-dihydroisoquinoline core is a cyclic amide (lactam). Harsh basic conditions (e.g., >2M NaOH, heating) lack chemoselectivity; hydroxide will not only attack the ester carbonyl but also the lactam carbonyl, leading to ring-opening hydrolysis to form the corresponding acyclic amino acid. Solution: Strictly control the equivalents of base (use exactly 1.1 to 1.5 eq of LiOH) and run the reaction at room temperature or below. Monitor the reaction closely and quench immediately upon completion by neutralizing with 1M HCl.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during the deprotection of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid esters.

Protocol A: Mild Saponification of Methyl/Ethyl Esters (Minimizing Epimerization)

Use this protocol when your substrate lacks acid-cleavable protecting groups but contains base-sensitive stereocenters.

  • Dissolution: Dissolve the methyl or ethyl ester (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL). Ensure complete dissolution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 mmol, 1.5 eq) in a single portion. Stir vigorously.

  • Monitoring (Self-Validation Checkpoint): After 2 hours, analyze an aliquot by LC-MS. The UV trace should show a single peak corresponding to the [M-H]⁻ mass of the free acid. The absence of a closely eluting isobaric peak confirms that no C4 epimerization has occurred.

  • Quenching: Once the starting material is consumed, add 1M HCl dropwise at 0 °C until the pH of the solution reaches 3–4. Caution: Do not over-acidify, as this may precipitate inorganic salts or protonate secondary amines if present.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure carboxylic acid.

Protocol B: Scavenger-Assisted Acidic Cleavage of tert-Butyl Esters

Use this protocol to avoid epimerization entirely, provided your substrate does not contain acid-sensitive moieties (e.g., Boc).

  • Preparation: Dissolve the tert-butyl ester (1.0 mmol) in anhydrous Dichloromethane (DCM, 8 mL) under a nitrogen atmosphere.

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 0.2 mL) or Anisole (0.2 mL) to the solution to act as a cation scavenger.

  • Acid Addition: Cool the mixture to 0 °C. Slowly add Trifluoroacetic acid (TFA, 2 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Monitoring (Self-Validation Checkpoint): Check by TLC (DCM:MeOH 9:1). The product will appear as a baseline spot (or highly polar streak) compared to the fast-moving ester.

  • Workup: Concentrate the reaction mixture under a stream of nitrogen or reduced pressure to remove DCM and excess TFA.

  • Trituration: Suspend the resulting crude oil in cold diethyl ether (10 mL) and sonicate. The 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid will precipitate as a fine white powder. Filter and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: My Castagnoli-Cushman synthesis utilized a 2,4-dimethoxybenzyl (DMB) protecting group on the lactam nitrogen. Can I deprotect the DMB group and the tert-butyl ester simultaneously? A: Yes. Both the N-DMB group and the C4-tert-butyl ester are acid-labile. However, DMB cleavage requires harsher conditions. Heating the compound in neat TFA at 60 °C for 12 hours, or using TFA/Triflic acid (TfOH) mixtures at room temperature, will cleave both groups globally. Ensure you use an excess of TIPS to trap both the tert-butyl and DMB cations.

Q: Is the free 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid stable for long-term storage? A: Yes, the free acid is generally stable when stored as a dry solid at 4 °C. However, if dissolved in DMSO for extended periods (e.g., for biological assays), slow decarboxylation can occur at elevated temperatures. It is recommended to prepare assay stock solutions fresh or store them frozen at -80 °C.

References

  • Safrygin, A., Zhmurov, P., Dar'in, D., Silonov, S., Kasatkina, M., Zonis, Y., Gureev, M., & Krasavin, M. (2021). "Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP)." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1916–1921.[Link]

  • Moshnenko, N., Kazantsev, A., Bakulina, O., Dar'in, D., & Krasavin, M. (2022). "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center." Molecules, 27(23), 8462.[Link]

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Prepared by: Gemini Senior Application Scientist Team Welcome to the technical support center for synthetic transformations involving 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini Senior Application Scientist Team

Welcome to the technical support center for synthetic transformations involving 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this specific substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The structure of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of a heterocyclic nitrogen, an amide moiety, a carboxylic acid, and an aryl bromide on a single scaffold requires careful consideration of catalyst, ligand, base, and solvent to achieve desired outcomes while avoiding common pitfalls.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection for the primary cross-coupling reactions.

Q1: Which type of palladium catalyst is the best starting point for a Suzuki-Miyaura coupling with this substrate?

A1: For Suzuki-Miyaura reactions, the choice of a palladium source is foundational. While simple salts like Pd(OAc)₂ or PdCl₂ can be effective, we recommend starting with a well-defined Pd(0) source or a precatalyst.[1]

  • For General Screening: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable choice for initial trials due to its broad utility.[2]

  • For Improved Activity/Challenging Couplings: We strongly advise using modern palladium precatalysts, such as those incorporating bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These precatalysts offer greater stability and generate the active Pd(0) species more cleanly and efficiently, which is crucial when dealing with potentially coordinating heterocyclic substrates.[3][4]

The rationale is to minimize catalyst deactivation pathways. The nitrogen atom in the isoquinolinone ring can coordinate to the palladium center, inhibiting catalytic activity. Bulky ligands help shield the metal center, mitigating this "catalyst poisoning" effect.[3]

Q2: My Suzuki-Miyaura reaction is sluggish or fails. What are the most likely causes related to this specific substrate?

A2: Failure with this substrate often points to one of three issues: catalyst poisoning, poor solubility, or unintended side reactions involving the carboxylic acid.

  • Catalyst Poisoning: As mentioned, the isoquinolinone nitrogen can inhibit the catalyst. Switching to a ligand with greater steric bulk (e.g., from PPh₃ to a biaryl phosphine like SPhos) is the primary solution.[3][4]

  • Poor Solubility: The substrate itself, being a carboxylic acid, can have limited solubility in common non-polar coupling solvents like toluene.[5] Consider using more polar aprotic solvents like DMF or dioxane, often in a mixture with water, which can also aid in dissolving the inorganic base.[3]

  • Base-Induced Decarboxylation: The carboxylic acid group can be susceptible to decarboxylation, especially at elevated temperatures (>100-120 °C) in the presence of a strong base.[6][7][8] This will lead to a hydro-dehalogenated byproduct. If you suspect this, try lowering the reaction temperature or screening milder bases (e.g., K₃PO₄ instead of Cs₂CO₃).

Q3: How do I select a catalyst system for a Buchwald-Hartwig amination with this substrate?

A3: Buchwald-Hartwig amination is highly dependent on the ligand.[9][10] For C-N bond formation on this aryl bromide, it is essential to use a catalyst system known for high activity.

  • Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[11] Start with ligands like XPhos, SPhos, or RuPhos. These ligands promote both the oxidative addition and the crucial C-N reductive elimination step.[1][10]

  • Palladium Source: A Pd(0) source like Pd₂(dba)₃ or a precatalyst is preferred.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, particularly if your amine coupling partner is sensitive.[9]

Q4: Can I perform a Heck reaction on the 7-bromo position, and what are the key considerations?

A4: Yes, a Heck reaction is a viable method for introducing an alkene at the C7 position. The key is to ensure the conditions favor the desired C-C coupling over potential side reactions.

  • Catalyst System: A standard system of Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃ is a good starting point.[12] For more challenging substrates, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be highly effective.[12]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ or NaOAc is typically used.[1]

  • Domino Reactions: Be aware of the potential for intramolecular reactions if the coupled alkene has appropriately positioned functionality. For example, related N-allyl carboxamides have been shown to undergo domino Heck/borylation reactions to form new heterocyclic structures.[13][14] While not a direct risk with the parent substrate, this highlights the reactivity of the system.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during reactions with 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Catalyst Poisoning: The isoquinolinone nitrogen is coordinating to the Pd center, deactivating it.[3] 2. Poor Solubility: The substrate or base is not sufficiently dissolved in the reaction solvent.[3] 3. Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively from the Pd(II) source.1. Switch to a Bulkier Ligand: Use a sterically demanding ligand (e.g., SPhos, XPhos, RuPhos) to create a protective pocket around the palladium atom.[4] 2. Solvent Screening: Try more polar solvents (DMF, DMAc) or a mixture like Dioxane/H₂O (e.g., 5:1).[13] Increased temperature can also help, but monitor for decomposition. 3. Use a Precatalyst: Employ a well-defined Pd(0) source or a modern precatalyst that activates under basic conditions to ensure a higher concentration of the active catalyst.[3]
Significant Side Product Formation 1. Protodeboronation (Suzuki): The boronic acid is being replaced by a proton from water or other protic sources before transmetalation.[3] 2. Homocoupling (Suzuki): The boronic acid is coupling with itself, often promoted by oxygen.[3] 3. Decarboxylation: The carboxylic acid group is being lost as CO₂, followed by proto-dehalogenation.[6][7]1. Use Anhydrous Conditions: Dry solvents thoroughly. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[1] 2. Thoroughly Degas: Ensure the reaction mixture and headspace are free of oxygen by sparging with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles.[15] 3. Milder Conditions: Reduce the reaction temperature. Screen milder bases like K₃PO₄ or K₂CO₃. If decarboxylation is desired for a subsequent reaction, silver or copper salts can be used to promote it.[6]
Formation of Palladium Black 1. Ligand Degradation/Dissociation: The phosphine ligand may be oxidizing or dissociating from the metal, leading to palladium aggregation and precipitation. 2. Insufficient Ligand: The ligand-to-palladium ratio is too low.1. Use Robust Ligands: Switch to more stable biaryl phosphine or NHC ligands. Ensure the reaction is run under a strict inert atmosphere.[15] 2. Optimize Ligand Ratio: Increase the ligand-to-palladium ratio (a common range is 1:1 to 4:1 depending on the ligand).[15]
Troubleshooting Workflow Diagram

troubleshooting_workflow start Reaction Outcome: Low Yield / No Product q_solubility Are all starting materials fully dissolved? start->q_solubility sol_solvents Solution: Screen polar solvents (DMF, Dioxane/H₂O) or increase temperature. q_solubility->sol_solvents No q_catalyst Is Pd Black visible? q_solubility->q_catalyst Yes sol_solvents->q_catalyst sol_ligand Solution: Use bulky, electron-rich ligand (e.g., XPhos, SPhos). Increase ligand:Pd ratio. q_catalyst->sol_ligand Yes q_side_products Are side products like homocoupling or decarboxylation observed? q_catalyst->q_side_products No sol_ligand->q_side_products sol_degas Solution: Thoroughly degas solvent. Use milder base/lower temp. q_side_products->sol_degas Yes final_check Re-evaluate catalyst system. Consider a precatalyst. q_side_products->final_check No sol_degas->final_check

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

The following protocols provide a robust starting point. Note: These are general procedures and may require optimization for specific coupling partners. Always run reactions under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system suitable for heterocyclic substrates.

  • Reaction Setup: To a dry reaction vial, add 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not part of a precatalyst).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (5:1 v/v), to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas three times.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses conditions optimized for forming C-N bonds with aryl bromides.

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a concentration of ~0.1-0.2 M.

  • Inert Atmosphere: Seal the vessel and remove from the glovebox (if applicable).

  • Reaction: Heat the mixture with vigorous stirring at 90-110 °C until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Acidify the aqueous phase to protonate the product and extract. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Catalyst & Condition Reference Tables

Table 1: Recommended Systems for Suzuki-Miyaura Coupling
Pd SourceLigandBaseSolventTemp (°C)Notes
Pd(PPh₃)₄(None needed)K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80-100Good for initial screening with simple boronic acids.[2]
Pd(OAc)₂SPhosK₃PO₄Dioxane80-100Highly active system, good for sterically hindered partners.[4]
XPhos Pd G3(Precatalyst)Cs₂CO₃t-BuOH/H₂O80Excellent for minimizing catalyst poisoning and side reactions.[3]
PdCl₂(dppf)(dppf)K₂CO₃DMF90A robust and reliable catalyst system for many heterocycles.
Table 2: Recommended Systems for Buchwald-Hartwig Amination
Pd SourceLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃XPhosNaOtBuToluene90-110A highly general and effective system for aryl bromides.[1][16]
Pd(OAc)₂BrettPhosLHMDSDioxane100Good for base-sensitive substrates or challenging amines.[1]
tBuXPhos Pd G3(Precatalyst)Cs₂CO₃t-Amyl alcohol100-110Precatalyst offers high stability and activity.[16]

Catalyst Selection Logic

The process of selecting an optimal catalyst system is iterative. The following workflow outlines a logical progression from initial screening to a fully optimized reaction.

catalyst_selection start Define Transformation (e.g., Suzuki, Buchwald) step1 Step 1: Initial Screening Select a general, robust catalyst system from reference tables. (e.g., Pd(PPh₃)₄ for Suzuki, Pd₂/XPhos for Buchwald) start->step1 step2 Step 2: Analyze Initial Result Evaluate conversion, yield, and side products. step1->step2 q_yield Is yield >70% and clean? step2->q_yield success Success! Proceed with scale-up. q_yield->success Yes step3 Step 3: Targeted Optimization Based on the problem (low conversion, side products), modify one variable at a time. q_yield->step3 No opt_ligand Low Conversion? → Increase ligand bulk (e.g., PPh₃ → SPhos) step3->opt_ligand opt_base Side Products? → Screen milder/stronger bases or lower temp. step3->opt_base opt_solvent Solubility Issues? → Screen more polar solvents (DMF, Dioxane/H₂O) step3->opt_solvent

Caption: A workflow for systematic catalyst and condition optimization.

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). Journal of Organic Chemistry and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

  • Morla, J. R., & Nareddula, D. R. (2022). Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst. RSC Advances, 12(13), 7793–7799. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Braun, M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Wang, C., et al. (2015). Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides. The Journal of Organic Chemistry, 80(10), 5136–5142. [Link]

  • Krompiec, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 44(12), 1871–1874. [Link]

  • Jourdan, F. L., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1394–1401. [Link]

  • Morla, J. R., & Nareddula, D. R. (2022). Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst. RSC Advances, 12(13), 7793–7799. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Decarboxylative cross-coupling. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • carboxylic acid solubility + TLC. (2023, March 9). Reddit. Retrieved March 28, 2026, from [Link]

Sources

Optimization

scale-up challenges for the synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Technical Support Center: Scale-Up Synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical scale-up bottlenecks encountered during the synthesis of highly functionalized isocarbostyril cores. Scaling up the synthesis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid presents unique chemoselectivity, heat-transfer, and isolation challenges. This guide synthesizes mechanistic causality with field-proven protocols to ensure your process is robust, scalable, and self-validating.

Part 1: Mechanistic Overview & Synthetic Pathway

The synthesis typically proceeds via a transition-metal-catalyzed cascade cross-coupling between 5-bromo-2-iodobenzamide and a malonate derivative, followed by an intramolecular cyclization and subsequent saponification[1]. Understanding the thermodynamic drivers of each step is critical for preventing yield drops at scale[2].

SynthesisPathway SM 5-Bromo-2-iodobenzamide + Diethyl malonate Coupling CuI-Catalyzed Cross-Coupling (C-C Bond Formation) SM->Coupling Intermediate Malonate Intermediate (Uncyclized) Coupling->Intermediate Chemoselective C-I Oxidative Addition Cyclization Intramolecular Condensation (-EtOH, -H2O) Intermediate->Cyclization Ester Ethyl 7-bromo-1-oxo-1,2- dihydroisoquinoline-4-carboxylate Cyclization->Ester Ring Closure Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O) Ester->Hydrolysis Product 7-bromo-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Hydrolysis->Product Acidification (pH 2-3)

Synthetic workflow for 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: Chemoselectivity — During the Cu-catalyzed cascade coupling at the 1 kg scale, we observe significant formation of oligomers and cross-coupled byproducts at the 7-position. How do we ensure chemoselectivity? A: The starting material, 5-bromo-2-iodobenzamide, contains two competing halide sites. While C–I bonds (Bond Dissociation Energy ~65 kcal/mol) are generally more reactive toward oxidative addition than C–Br bonds (~81 kcal/mol), elevated temperatures (>100 °C) at scale can overcome this activation barrier, leading to competitive insertion at the 5-bromo position. Field Solution: Maintain strict temperature control (85–90 °C) and utilize a bidentate ligand such as L-proline. These ligands accelerate the C–I insertion, allowing the reaction to proceed at lower temperatures and preserving the C–Br bond for downstream functionalization[1].

Q2: Conversion — The cyclization step stalls at ~80% conversion on scale, despite complete consumption of the aryl iodide. What is the root cause? A: This is a classic mass-transfer issue. The intermediate malonate adduct must undergo an intramolecular condensation (loss of ethanol and water) to form the isoquinolone core[2]. At scale, the accumulation of ethanol in the reaction matrix shifts the thermodynamic equilibrium backward. Field Solution: Implement a Dean-Stark trap or a controlled subsurface nitrogen sparge to continuously strip ethanol and water from the reaction matrix, driving the equilibrium toward the cyclized ester.

Q3: Isolation — The final saponification of the ethyl ester yields a thick, un-stirrable paste upon acidification. How can we improve the isolation of the carboxylic acid? A: 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibits extreme insolubility ("brick dust" properties) due to strong intermolecular hydrogen bonding (lactam donor/acceptor and carboxylic acid dimer interactions)[3]. When acidifying the sodium salt to pH 2–3, rapid uncontrolled precipitation traps impurities and solvent, causing the slurry to seize. Field Solution: Perform a "reverse quench" by slowly pumping the alkaline reaction mixture into a vigorously stirred solution of dilute HCl at 60 °C. This promotes the growth of larger, filterable crystals rather than an amorphous paste.

Q4: Purification — We are detecting residual Copper (>500 ppm) in the final API intermediate. Standard aqueous washes are ineffective. How do we purge the metal? A: The isoquinolone-4-carboxylic acid motif, with its adjacent lactam carbonyl and carboxylic acid, acts as an excellent bidentate chelator for transition metals. Field Solution: Treat the alkaline aqueous solution of the sodium salt intermediate with a metal scavenger (e.g., EDTA or Si-Thiol functionalized silica) at 40 °C for 2 hours prior to the final acidification step.

Part 3: Quantitative Process Data

Table 1: Effect of Ligand and Temperature on Chemoselectivity (C–I vs C–Br) at 100g Scale Data demonstrates the necessity of ligand-accelerated catalysis to prevent high-temperature degradation.

Ligand SystemTemp (°C)Overall Conversion (%)C–I Insertion (Desired, %)C–Br Insertion (Byproduct, %)
None110856040
TMEDA95928218
L-Proline85>9998<2

Table 2: Metal Scavenging Efficiency in Aqueous Phase Comparison of scavenging techniques applied to the alkaline API stream prior to final precipitation.

Scavenger TypeLoading (wt%)Time (h)Initial Cu (ppm)Final Cu (ppm)API Yield (%)
None (Water Wash)N/A285062095
Activated Carbon10%485021082
EDTA (Disodium)5%28504594
Si-Thiol Silica5%2850<1096

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

  • Preparation: Charge a dry 10 L jacketed reactor with 5-bromo-2-iodobenzamide (1.0 eq), diethyl malonate (1.5 eq), Cs₂CO₃ (2.0 eq), and anhydrous DMF (5 volumes).

  • Degassing: Sparge the suspension with nitrogen for 30 minutes to remove dissolved oxygen, which can poison the catalyst.

  • Catalyst Addition: Add CuI (0.05 eq) and L-proline (0.10 eq) under a positive nitrogen flow[1].

  • C-C Coupling: Heat the mixture to 85 °C. Monitor the reaction via HPLC until the aryl iodide is consumed (<1% remaining, typically 4–6 hours).

  • Cyclization: Attach a Dean-Stark apparatus and increase the temperature to 110 °C for 8 hours to drive the cyclization by continuously removing ethanol[2].

  • Isolation: Cool the reactor to 20 °C, dilute slowly with water (10 volumes), and filter the precipitated ethyl ester. Wash the cake with water (3 x 2 volumes) and dry under vacuum at 50 °C.

Protocol B: Saponification to 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

  • Hydrolysis: Charge a 10 L reactor with the ethyl ester intermediate (1.0 eq), ethanol (3 volumes), and water (3 volumes). Add NaOH (3.0 eq) in portions. Heat the mixture to 60 °C for 4 hours until HPLC indicates complete saponification[3].

  • Metal Scavenging: Add EDTA disodium salt (0.05 eq) directly to the alkaline solution and stir for 2 hours at 40 °C to chelate residual copper.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble metal complexes and particulates.

  • Reverse Quench: Slowly pump the clarified filtrate into a second reactor containing 2M HCl (pre-heated to 60 °C, adjusted dynamically to maintain pH 2–3) with vigorous agitation.

  • Final Isolation: Cool the resulting crystalline slurry to 5 °C at a rate of 10 °C/hour. Filter, wash with cold water until the filtrate is pH neutral, and dry at 50 °C under vacuum to yield the final API intermediate.

Part 5: References

  • [2] Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [3] Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - Bio-protocol. Available at:

  • [1] ASSEMBLY OF SUBSTITUTED HOMOPHTHALIMIDES VIA CuI-CATALYZED COUPLING OF 2-BROMOBENZAMIDES WITH β-KETO ESTER - Heterocycles. Available at:

Sources

Reference Data & Comparative Studies

Validation

Analytical Modalities for the Structural Confirmation of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid: A Comparative Guide

As drug discovery pipelines increasingly rely on functionalized heterocycles, the isoquinolone core has emerged as a privileged scaffold for kinase inhibitors and receptor antagonists. Confirming the precise structure of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on functionalized heterocycles, the isoquinolone core has emerged as a privileged scaffold for kinase inhibitors and receptor antagonists. Confirming the precise structure of synthesized intermediates, such as 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5) 1, requires a rigorous, multi-modal analytical approach.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy in validating this specific molecule. Rather than merely listing data, we will explore the causality behind these analytical choices—specifically, how to unambiguously prove the regiochemistry of the C-7 bromine atom and the integrity of the lactam and carboxylic acid functional groups [[2]]().

Comparative Overview of Analytical Modalities

No single analytical technique provides a complete picture of a highly substituted bicyclic system. The table below summarizes the comparative strengths of each modality for this specific compound.

Table 1: Modality Comparison for Structural Elucidation

ModalityPrimary UtilityResolution/SensitivityLimitations for this Compound
1D & 2D NMR Regiochemistry (C-7 Bromine position), Core connectivityHigh resolution; requires ~10-15 mg of pure samplePoor solubility of the rigid lactam core in standard solvents (requires DMSO- d6​ )
HR-LC-MS/MS Exact mass, Isotopic signature of Bromine ( 79 Br/ 81 Br)Ultra-high sensitivity (ng/mL range)Cannot differentiate between C-5, C-6, or C-7 brominated structural isomers
FT-IR (ATR) Differentiating orthogonal carbonyls (Lactam vs. COOH)Rapid, non-destructiveLow structural specificity beyond functional groups
X-Ray Crystallography Absolute 3D spatial arrangementAbsolute certaintyRequires high-quality single crystals, which are difficult to grow for rigid planar acids

Experimental Workflows & Logical Relationships

The structural confirmation of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid relies on an orthogonal validation workflow. HRMS confirms the atomic composition, FT-IR confirms the functional groups, and 2D NMR maps the exact connectivity.

G cluster_0 Primary Orthogonal Modalities Synthesis Synthesized Compound (CAS: 1780191-92-5) NMR 1D & 2D NMR (Regiochemistry) Synthesis->NMR 15 mg in DMSO-d6 HRMS HR-LC-MS/MS (Isotopic Mass) Synthesis->HRMS 1 µg/mL in MeOH FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR ATR Crystal Validation Structural Confirmation 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid NMR->Validation H8-C7 HMBC coupling HRMS->Validation 79Br/81Br 1:1 ratio FTIR->Validation Lactam/COOH C=O split

Workflow for the orthogonal structural confirmation of the synthesized isoquinoline derivative.

High-Resolution Mass Spectrometry (HR-LC-MS/MS)

The Causality of the Method

HRMS is utilized first to confirm the exact mass and the presence of the halogen. Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This creates a highly diagnostic "twin peak" signature separated by 2 Da in the mass spectrum. Furthermore, collision-induced dissociation (CID) in MS/MS mode will trigger the neutral loss of CO 2​ (44 Da) from the C-4 carboxylic acid, validating its presence 3.

Self-Validating Protocol: HR-LC-MS/MS
  • System Equilibration: Flush the ESI-TOF system with 50:50 Water:Acetonitrile (0.1% Formic Acid) until the baseline stabilizes.

  • Validation Checkpoint 1 (Calibration): Inject a known tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Ensure mass accuracy error is < 2 ppm.

  • Blank Injection: Inject pure LC-grade Methanol to ensure no carryover or background isobaric interference exists at m/z ~266.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Methanol. Dilute 1:1000 to prevent detector saturation.

  • Acquisition: Run in Negative Ion Mode (ESI-). The carboxylic acid readily deprotonates to form [M-H] .

  • Validation Checkpoint 2 (Isotopic Fidelity): Verify that the ratio of the m/z 265.9 to 267.9 peaks is exactly 1:0.98, confirming a single bromine atom.

Table 2: Summarized HRMS Data (Negative Ion Mode)

SpeciesTheoretical m/zObserved m/zMass Error (ppm)Diagnostic Value
[M-H] ( 79 Br)265.9458265.9455-1.1Confirms intact molecular formula
[M-H] ( 81 Br)267.9438267.9436-0.7Confirms presence of one Bromine
Fragment 1 ( 79 Br)221.9560221.9562+0.9Loss of CO 2​ (-44 Da); confirms C-4 acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method

While MS proves what atoms are present, NMR proves where they are. The primary challenge is proving the bromine is at C-7. In the 1 H NMR spectrum, the aromatic protons of the isoquinoline core (H-5, H-6, H-8) will exhibit specific splitting patterns based on their proximity.

  • H-8 is isolated between the C-1 carbonyl and the C-7 bromine. It will appear as a doublet with a small meta-coupling constant ( J≈2.0 Hz).

  • H-5 and H-6 will show ortho-coupling ( J≈8.5 Hz). Crucially, Heteronuclear Multiple Bond Correlation (HMBC) is required. H-8 will show a strong 3-bond correlation to the C-1 carbonyl carbon, proving the bromine is at C-7 and not C-6 .

Self-Validating Protocol: 1D & 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO- d6​ . Causality: DMSO is required to disrupt the strong intermolecular hydrogen bonding of the lactam/acid core, ensuring sharp peaks.

  • Validation Checkpoint 1 (Reference): Add 0.05% Tetramethylsilane (TMS). Before peak picking, manually calibrate the TMS singlet to exactly 0.00 ppm.

  • Temperature Equilibration: Insert the sample into a 500 MHz NMR spectrometer. Allow the probe to equilibrate at 298 K for exactly 5 minutes to prevent thermal drift during 2D acquisitions.

  • Acquisition: Acquire 1 H (16 scans), 13 C (1024 scans), HSQC, and HMBC spectra.

  • Validation Checkpoint 2 (Exchangeables): Verify the presence of two highly deshielded broad singlets (>11.0 ppm) representing the lactam NH and the carboxylic OH, which validate the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid framework 2.

Table 3: Summarized NMR Assignments (500 MHz, DMSO- d6​ )

Position 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
1 (C=O) --161.5-
2 (NH) 12.10Singlet (broad)-C-1, C-3, C-4
3 (CH) 8.05Singlet137.2C-1, C-4, C-4a
4 (C) --110.5-
4-COOH 13.05Singlet (broad)166.8C-4
5 (CH) 8.15Doublet ( J=8.5 )128.4C-4, C-7, C-8a
6 (CH) 7.85Doublet of doublets ( J=8.5,2.0 )132.1C-4a, C-8
7 (C-Br) --120.3-
8 (CH) 8.35Doublet ( J=2.0 )129.7C-1 , C-4a, C-7

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of the Method

While NMR and MS are highly detailed, FT-IR provides immediate, orthogonal proof of the oxidation state of the functional groups. The molecule contains two distinct carbonyls: a conjugated lactam and a carboxylic acid. Because they exist in different electronic environments, their stretching frequencies ( νC=O​ ) will resolve into two distinct bands, confirming the dual-carbonyl nature of the 1-oxo-4-carboxylic acid structure .

Self-Validating Protocol: ATR-FTIR
  • Validation Checkpoint 1 (Background): Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a background scan (32 scans, 4 cm −1 resolution). The baseline must be flat (transmittance > 98%) before proceeding.

  • Sample Application: Deposit ~2 mg of the dry solid powder directly onto the crystal. Apply the pressure anvil until the force gauge clicks, ensuring uniform contact.

  • Acquisition: Acquire the sample spectrum.

  • Validation Checkpoint 2 (Signal Verification): Identify the split carbonyl signals. The carboxylic acid C=O will appear at a higher wavenumber (~1695 cm −1 ) compared to the highly conjugated lactam C=O (~1655 cm −1 ).

Conclusion

The structural confirmation of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid cannot be achieved through a single analytical lens. By combining the isotopic precision of HR-LC-MS/MS, the functional group differentiation of FT-IR, and the rigorous regiochemical mapping provided by 2D HMBC NMR, researchers can establish a self-validating data package that unequivocally proves the synthesized architecture.

References

  • A2B Chem. 1780191-92-5 | 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.1

  • National Institutes of Health (PMC). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.2

  • ACS Publications. Ru(II)-Catalyzed Regioselective Redox-Neutral [4 + 2] Annulation of N-Chlorobenzamides with 1,3-Diynes at Room Temperature for the Synthesis of Isoquinolones.3

  • National Institutes of Health (PMC). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects.

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Comparative

A Comparative Guide to PARP Inhibitors: Evaluating the Potential of the Isoquinolinone Scaffold Against Established Therapeutics

For researchers, scientists, and professionals in drug development, the landscape of PARP (Poly (ADP-ribose) polymerase) inhibitors is both exciting and complex. While several PARP inhibitors have achieved clinical succe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the landscape of PARP (Poly (ADP-ribose) polymerase) inhibitors is both exciting and complex. While several PARP inhibitors have achieved clinical success, the quest for novel scaffolds with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. This guide provides an in-depth comparison of a promising class of PARP inhibitors based on the isoquinolinone scaffold, with a specific focus on the structural analogue, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, against established, clinically approved PARP inhibitors.

It is important to note that, at the time of this publication, specific experimental data for 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid as a PARP inhibitor is not available in the public domain. Therefore, this guide will leverage data from closely related isoquinolinone derivatives to project its potential performance and to provide a framework for its evaluation. We will delve into the mechanistic nuances of PARP inhibition, compare the performance of isoquinolinone-based inhibitors with leading drugs like Olaparib, Talazoparib, Rucaparib, and Niraparib, and provide detailed experimental protocols for key validation assays.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When DNA damage occurs, PARP enzymes are recruited to the site and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.

The therapeutic efficacy of PARP inhibitors in oncology is primarily rooted in the concept of "synthetic lethality".[3][4] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[3] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication.[5] The combination of a dysfunctional HR pathway and the inability to repair SSBs leads to an accumulation of genomic instability and, ultimately, cell death.[4][5]

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber dna_integrity DNA Integrity Maintained ber->dna_integrity ssb_cancer Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor ssb_cancer->parp_inhibitor unrepaired_ssb Unrepaired SSB parp_inhibitor->unrepaired_ssb replication DNA Replication unrepaired_ssb->replication dsb Double-Strand Break (DSB) replication->dsb hr_deficient Deficient Homologous Recombination (HR) dsb->hr_deficient cell_death Synthetic Lethality (Cell Death) hr_deficient->cell_death

Caption: The principle of synthetic lethality in BRCA-deficient cancer cells treated with PARP inhibitors.

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

Early understanding of PARP inhibitors focused on their ability to compete with the NAD+ substrate, thereby inhibiting the catalytic activity of PARP enzymes.[6] However, a more critical mechanism for the cytotoxicity of many PARP inhibitors is "PARP trapping".[7][8][9] This phenomenon involves the stabilization of the PARP-DNA complex, effectively trapping the PARP enzyme on the DNA at the site of a single-strand break.[9] These trapped complexes are potent roadblocks to DNA replication and are considered more cytotoxic than the unrepaired SSBs themselves.[10]

The potency of different PARP inhibitors is often correlated with their PARP trapping efficiency.[6] For instance, Talazoparib is known to be a particularly potent PARP trapper, which may contribute to its high efficacy.[7][10]

The Isoquinolinone Scaffold: A Promising New Frontier for PARP Inhibition

The isoquinolinone core has emerged as a promising scaffold for the development of novel PARP inhibitors.[7][11][12] Research into various derivatives of isoquinolinone and related structures like dihydroisoquinolinone has demonstrated their potential to potently inhibit PARP1 and PARP2.[5]

Structural Insights and Potential of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

While specific data is lacking, the structure of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid suggests features that are common in other PARP inhibitors. The isoquinolinone core mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of PARP. The carboxylic acid group at the 4-position and the bromo substituent at the 7-position would likely influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on similar isoquinolinone derivatives indicate that modifications at these positions can significantly impact potency and selectivity for different PARP isoforms.

Comparative Performance Analysis: Isoquinolinone Derivatives vs. Clinically Approved PARP Inhibitors

To provide a quantitative comparison, we have compiled experimental data on the inhibitory activity of various isoquinolinone-based PARP inhibitors from published literature and compared them with the established clinical PARP inhibitors.

Inhibitor ClassCompound/DrugPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Isoquinolinone Derivatives Thieno[2,3-c]isoquinolin-5-one (TIQ-A)450Not Reported[7]
5-methoxy TIQ-A derivative210Not Reported[7]
1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative (Compound 3l)15670.1[5]
1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative (Compound 3af)63.129.4
Clinically Approved Olaparib~1-5~1-5[6][10]
Rucaparib~1.4~0.8[6]
Niraparib~3.8~2.1[6]
Talazoparib~0.57~1.9[6][10]
Veliparib~5.2~2.9

Note: IC50 values can vary depending on the specific assay conditions.

From the available data, it is evident that optimized isoquinolinone derivatives can achieve nanomolar potency against both PARP1 and PARP2, approaching the efficacy of clinically approved inhibitors.[5] Further research is warranted to explore the PARP trapping efficiency and cellular activity of this class of compounds.

Experimental Protocols for Evaluating Novel PARP Inhibitors

For researchers aiming to evaluate novel compounds like 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a standardized set of assays is crucial for a comprehensive assessment.

PARP Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP.

Workflow:

start Start add_reagents Add PARP enzyme, biotinylated NAD+, and inhibitor to a histone-coated plate start->add_reagents incubate Incubate to allow PARylation add_reagents->incubate add_streptavidin Add Streptavidin-HRP incubate->add_streptavidin add_substrate Add chemiluminescent substrate add_streptavidin->add_substrate read_signal Read luminescence add_substrate->read_signal end End read_signal->end

Caption: Workflow for a chemiluminescent PARP enzymatic activity assay.

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Reaction Mixture: To each well, add PARP enzyme, activated DNA, and the test compound at various concentrations.

  • Initiate Reaction: Add a solution containing biotinylated NAD+.

  • Incubation: Incubate the plate to allow the PARP-catalyzed PARylation of histones.

  • Detection: Add Streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate.

  • Measurement: Read the luminescence signal using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

Cell-Based PARP Activity Assay

This assay measures the inhibition of PARP activity within living cells.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells (e.g., a BRCA-deficient cell line) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.

  • Induce DNA Damage: Induce DNA damage using an agent like hydrogen peroxide (H2O2) to activate PARP.

  • Cell Lysis: Lyse the cells to release the cellular components.

  • PARP Activity Measurement: Measure the PARP activity in the cell lysates using a colorimetric or chemiluminescent assay kit that detects the amount of PAR produced.

Cell Viability and Synthetic Lethality Assay

This assay determines the cytotoxic effect of the PARP inhibitor, particularly in BRCA-deficient cells.

Workflow:

start Start seed_cells Seed BRCA-proficient and BRCA-deficient cells in parallel start->seed_cells add_inhibitor Add PARP inhibitor at varying concentrations seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_signal Read absorbance or luminescence add_reagent->read_signal determine_ic50 Determine IC50 values read_signal->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing synthetic lethality using a cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cancer cell lines in separate 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for 72 hours to allow for effects on cell proliferation.

  • Viability Assessment: Add a cell viability reagent such as MTT or a luminescent-based assay (e.g., CellTiter-Glo).

  • Measurement: Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the IC50 values for both cell lines. A significantly lower IC50 in the BRCA-deficient cell line indicates synthetic lethality.

Conclusion and Future Directions

The isoquinolinone scaffold represents a promising avenue for the development of novel PARP inhibitors. While direct experimental data for 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not yet available, the performance of structurally related compounds suggests the potential for high potency. The comparative analysis with established PARP inhibitors highlights the competitive potential of this chemical class.

Future research should focus on the synthesis and comprehensive evaluation of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and other isoquinolinone derivatives. Key areas of investigation should include:

  • PARP1/2 Selectivity: Determining the selectivity profile is crucial for understanding potential off-target effects.

  • PARP Trapping Potency: Quantifying the PARP trapping ability will provide critical insight into the mechanism of action and potential for high cytotoxicity.

  • In Vivo Efficacy: Preclinical studies in animal models of BRCA-mutated cancers are necessary to validate the therapeutic potential.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties is essential for drug development.

By systematically applying the experimental protocols outlined in this guide, researchers can effectively characterize the performance of novel PARP inhibitors and contribute to the advancement of targeted cancer therapies.

References

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

  • Weltin, D., et al. (2008). Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 51(24), 7880-7893. [Link]

  • Chiarugi, A. (2003). Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1163-1171. [Link]

  • Pellicciari, R., et al. (2008). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ChemMedChem, 3(8), 1263-1273. [Link]

  • Grygorenko, O. O., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1893-1907. [Link]

  • Hegedüs, C., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13035-13043. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Grygorenko, O. O., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1893–1907. [Link]

  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site. Retrieved from [Link]

  • Litton, J. K., et al. (2018). Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. New England Journal of Medicine, 379(8), 753-763.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • Zai Lab. (n.d.). Niraparib (PARP inhibitor). Retrieved from [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Retrieved from [Link]

  • Cancer Research UK. (2022, October 27). Rucaparib (Rubraca). Retrieved from [Link]

  • Pfizer Oncology. (n.d.). Talazoparib. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Olaparib? Retrieved from [Link]

  • Bulat Pharmaceutical. (n.d.). Veliparib's Future in Research & Care. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, May 19). FDA approves olaparib for HRR gene-mutated metastatic castration-resistant prostate cancer. Retrieved from [Link]

  • Liv Hospital. (2026, February 25). rucaparibcamsylate. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Olaparib. Retrieved from [Link]

  • Living Beyond Breast Cancer. (2025, November 7). PARP inhibitors for BRCA-positive breast cancer. Retrieved from [Link]

  • National Cancer Institute. (2020, June 11). FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Rucaparib Camsylate used for? Retrieved from [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Medicine, 7(8), 4039-4051.
  • Li, H., et al. (2020). Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers in Oncology, 10, 589339.
  • Wikipedia. (2024, March 15). Niraparib. Retrieved from [Link]

  • Bixel, K., & Hays, J. L. (2017). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 10, 2839-2847.
  • American Association for Cancer Research. (2018, October 16). New PARP Inhibitor Approved for Breast Cancer. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and Its Analogs

In the landscape of modern drug discovery, the isoquinoline and quinoline scaffolds represent privileged structures, forming the core of numerous biologically active compounds. This guide provides a comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the isoquinoline and quinoline scaffolds represent privileged structures, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and its structural analogs. By examining key experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts in this area.

Introduction to the Isoquinolin-1(2H)-one and Quinoline-4-carboxylic Acid Scaffolds

The isoquinolin-1(2H)-one nucleus is a prominent feature in a variety of natural products and synthetic molecules demonstrating a broad spectrum of pharmacological properties, including antimicrobial, antifungal, analgesic, and antihypertensive activities.[1] Similarly, the quinoline-4-carboxylic acid framework is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics.[2] The inherent biological relevance of these core structures makes their derivatives, such as 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, intriguing candidates for therapeutic development.

The strategic placement of a carboxylic acid group at the 4-position of these bicyclic systems is a recurring theme in compounds targeting specific enzymes and receptors. This functional group can act as a crucial hydrogen bond donor and acceptor, or as a key anchoring point within a protein's active site.

Comparative Biological Activities of Analogs

While specific experimental data on the biological activity of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not extensively available in the public domain, a comparative analysis of its close structural analogs provides significant insights into its potential therapeutic applications. The primary areas of investigation for these classes of compounds include enzyme inhibition, particularly in the context of cancer and inflammatory diseases.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant body of research has focused on quinoline-4-carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[3][4] This pathway is essential for cell proliferation, making DHODH an attractive target for anticancer and anti-inflammatory drug development.

Structure-activity relationship studies have identified three critical regions for the inhibitory activity of quinoline-4-carboxylic acid analogs against DHODH[3]:

  • C2 Position: Requires bulky, hydrophobic substituents.

  • C4 Position: Shows a strict requirement for the carboxylic acid moiety or its salts.

  • Benzo Ring: Appropriate substitutions on this portion of the quinoline ring are necessary for potent inhibition.

Brequinar, a well-known DHODH inhibitor, features a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid structure.[3] This highlights the importance of specific substitutions on the quinoline core for high-affinity binding. Optimization of these analogs has led to the discovery of compounds with nanomolar inhibitory concentrations (IC50) against human DHODH.[4][5]

Based on these findings, it is plausible that 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid could exhibit inhibitory activity against DHODH, with the bromine atom at the 7-position potentially influencing binding affinity and selectivity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Recent studies have explored 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, close analogs of our target compound, as novel inhibitors of poly(ADP-ribose) polymerase (PARP).[6] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.

In this class of compounds, the carboxamide group at the 4-position plays a crucial role in interacting with the enzyme's active site. The study identified a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which demonstrated favorable ADME (absorption, distribution, metabolism, and excretion) characteristics compared to the approved PARP inhibitor, Olaparib.[6] This suggests that the 1-oxo-1,2-dihydroisoquinoline scaffold is a viable starting point for the development of novel PARP inhibitors. The presence of a bromine atom at the 7-position in our target molecule could modulate its interaction with the PARP active site.

Structure-Activity Relationship (SAR) Summary

The biological activity of isoquinoline and quinoline-based carboxylic acids is highly dependent on the nature and position of substituents on the heterocyclic ring.

SAR_Summary Core { 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid |  Core Scaffold} DHODH_Inhibitors DHODH_Inhibitors Core:f1->DHODH_Inhibitors:f0 Analog Class PARP_Inhibitors PARP_Inhibitors Core:f1->PARP_Inhibitors:f0 Analog Class C4_Carboxylic_Acid C4_Carboxylic_Acid DHODH_Inhibitors:f1->C4_Carboxylic_Acid Key Feature Benzo_Substituents Benzo_Substituents DHODH_Inhibitors:f1->Benzo_Substituents Modulator C2_Substituents C2_Substituents DHODH_Inhibitors:f1->C2_Substituents Key Feature PARP_Inhibitors:f1->Benzo_Substituents Modulator

Caption: Structure-Activity Relationship (SAR) insights for isoquinoline and quinoline carboxylic acid analogs.

Comparative Data of Representative Analogs

The following table summarizes the biological activity of selected analogs, providing a quantitative comparison of their inhibitory potency.

Compound/Analog ClassTargetKey Structural FeaturesIC50/ActivityReference
Quinoline-4-Carboxylic Acids Dihydroorotate Dehydrogenase (DHODH)Varied substitutions at C2, C3, and benzo ringnM to µM range[3][4][5]
BrequinarDHODH6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methylPotent inhibitor[3]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides Poly(ADP-ribose) Polymerase (PARP)Carboxamide at C4, varied N-substituentsµM range[6]
Lead CompoundPARP4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoroPromising activity and ADME profile[6]

Experimental Protocols

To facilitate further research, we provide a generalized protocol for a key assay used to evaluate the biological activity of these compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against human DHODH.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.

Principle: The enzymatic activity of DHODH is monitored by measuring the reduction of a substrate, typically 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at a specific wavelength.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound stock solution to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known inhibitor, e.g., brequinar) and a negative control (DMSO vehicle).

  • Add the enzyme (human DHODH) to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding a mixture of the substrates (DHO, CoQD, and DCIP).

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH_Assay_Workflow A Prepare Compound Dilutions B Add Assay Buffer & Compounds to Plate A->B C Add DHODH Enzyme & Incubate B->C D Initiate Reaction with Substrates C->D E Measure Absorbance at 600 nm (Kinetic) D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [Compound] F->G H Determine IC50 Value G->H

Caption: Workflow for a typical DHODH inhibition assay.

Conclusion and Future Directions

The 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold holds considerable promise as a template for the design of novel therapeutic agents. Based on the extensive research conducted on its structural analogs, promising avenues for investigation include its potential as an inhibitor of DHODH and PARP. The bromine substitution at the 7-position offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and direct biological evaluation of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and a library of its derivatives. Head-to-head comparisons with established inhibitors in relevant in vitro and in vivo models will be crucial to ascertain its therapeutic potential.

References

Sources

Comparative

Strategic Scaffold Selection: The Advantages of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in Drug Discovery

For medicinal chemists and drug development professionals, the selection of a core building block dictates the trajectory of an entire drug discovery program. When targeting enzymes that utilize nicotinamide adenine dinu...

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Author: BenchChem Technical Support Team. Date: April 2026

For medicinal chemists and drug development professionals, the selection of a core building block dictates the trajectory of an entire drug discovery program. When targeting enzymes that utilize nicotinamide adenine dinucleotide (NAD+), such as poly(ADP-ribose) polymerases (PARPs), the isoquinolone scaffold is a privileged structure [1].

Among the available derivatives, 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5) stands out as an exceptionally versatile intermediate. This guide provides an objective, data-backed comparison of this molecule against alternative scaffolds, detailing the mechanistic rationale for its use and providing self-validating experimental protocols for its functionalization.

Mechanistic Rationale: The Tri-Functional Advantage

The utility of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid stems from its highly specific, tri-functional topology. Each region of the molecule serves a distinct pharmacological or synthetic purpose:

  • The 1-Oxo Lactam Core (Pharmacophore): The lactam NH and carbonyl oxygen act as a rigid, perfectly aligned bioisostere of nicotinamide. This geometry forms critical, bidentate hydrogen bonds with the highly conserved Gly863 and Ser904 residues in the PARP-1 catalytic domain[2].

  • The 4-Carboxylic Acid (ADME Tuning): The free carboxylic acid provides a direct vector for amidation. Converting this acid into various carboxamides allows researchers to finely tune the molecule's hydrophilicity, plasma protein binding, and human liver microsomal stability [1].

  • The 7-Bromo Substituent (Late-Stage Diversification): The bromine atom at the 7-position serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling. It allows for the rapid generation of diverse libraries to probe the hydrophobic sub-pockets of the target enzyme [3].

StructuralLogic Core 7-Bromo-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid N_H 1-Oxo Lactam Core Core->N_H COOH 4-Carboxylic Acid Core->COOH Br 7-Bromo Substituent Core->Br PARP Nicotinamide Mimic (Enzyme Binding) N_H->PARP Amide Amidation (ADME Tuning) COOH->Amide Coupling Pd-Catalyzed Coupling (SAR Diversification) Br->Coupling

Figure 1: Structural logic and synthetic utility of the 7-bromo isoquinolone scaffold.

Comparative Analysis: Scaffold Alternatives

When designing a synthesis route, researchers often evaluate several halogenated or structurally related alternatives. The table below quantifies why the 7-bromo isoquinolone derivative is the superior choice for library synthesis and Structure-Activity Relationship (SAR) exploration.

Scaffold AlternativeC-X Bond Energy (kcal/mol)Cross-Coupling ReactivityTarget Binding VectorSynthetic Steps to Diversify Core
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid ~68 (C-Br)Excellent (Readily undergoes Pd oxidative addition)Optimal (Nicotinamide mimic)2 (Amidation → Coupling)
7-Fluoro-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid ~116 (C-F)Poor (Inert to standard Pd-catalysis)Optimal >4 (Requires de novo core synthesis for each analog)
Unsubstituted 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid N/ANone (Lacks halogen handle)Sub-optimal (Cannot access hydrophobic pockets)N/A
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid ~68 (C-Br)Excellent Poor (Misaligned H-bond donors/acceptors)2

The Causality of Halogen Selection: While a 7-fluoro derivative is often desirable in a final clinical candidate due to its metabolic stability, the C-F bond is too strong (~116 kcal/mol) to be functionalized via standard cross-coupling. The 7-bromo derivative (C-Br bond ~68 kcal/mol) provides the perfect balance: it is stable enough to survive the amidation of the 4-carboxylic acid, yet reactive enough to undergo high-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings [3].

Experimental Methodology: A Self-Validating Workflow

To maximize yield and ensure purity for biological testing, the sequence of functionalization is critical. Amidation must precede cross-coupling.

Causality: Free carboxylic acids can coordinate with palladium species during cross-coupling, leading to catalyst deactivation or requiring massive excesses of base. By capping the acid as an amide first, the substrate's solubility in organic solvents (e.g., 1,4-dioxane) increases, and competitive metal binding is eliminated.

Protocol 1: Amidation of the 4-Carboxylic Acid

Objective: Convert the free acid to an amide to tune ADME properties and protect the functional group prior to metal catalysis.

Reagents:

  • 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Dissolve the carboxylic acid and DIPEA in anhydrous DMF at room temperature.

  • Add HATU portion-wise. (Causality: Pre-activation of the acid forms the highly reactive O-At ester intermediate, preventing the amine from forming an unreactive salt with the acid).

  • Stir for 15 minutes to ensure complete activation, then add the amine.

  • Stir for 2 hours at room temperature.

Self-Validation System:

  • In-Process Check: Monitor by LC-MS. Validation is confirmed by the disappearance of the starting material mass ([M+H]+ 268/270) and the appearance of the product mass. Crucial: The 1:1 isotopic ratio of the bromine atom must remain intact in the product spectra.

  • Workup Rationale: Quench with saturated aqueous NaHCO3 and extract with EtOAc. The basic aqueous wash selectively deprotonates and removes any unreacted carboxylic acid and water-soluble HATU byproducts (e.g., HOAt), ensuring a clean crude profile without column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 7-Position

Objective: Introduce diverse aryl/heteroaryl groups to explore the hydrophobic binding pocket of the target enzyme.

Reagents:

  • 7-bromo-isoquinolone amide intermediate (1.0 eq)

  • Aryl Boronic acid (1.5 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • 1,4-Dioxane/H2O (4:1, 0.1 M)

Step-by-Step Procedure:

  • Combine all solid reagents in a microwave vial.

  • Add 1,4-Dioxane and H2O. Degas the mixture by bubbling argon through the solution for 10 minutes. (Causality: Degassing is critical. Oxygen causes the oxidative homocoupling of the boronic acid and rapidly degrades the Pd(0) active catalytic species).

  • Seal the vial and heat at 90°C for 12 hours.

Self-Validation System:

  • In-Process Check: Monitor by LC-MS. The definitive validation marker is the loss of the 1:1 bromine isotopic pattern, replaced by the exact mass of the coupled product.

  • Purification Rationale: Filter the crude mixture through a pad of Celite, then treat the organic filtrate with a palladium scavenger (e.g., SiliaMetS Thiol) for 4 hours at 40°C prior to final chromatography. (Causality: Residual heavy metals can cause severe false positives in downstream biological cytotoxicity assays. Scavenging guarantees the biological data reflects the true activity of the synthesized molecule).

Workflow Step1 Step 1: Amidation Reagents: HATU, DIPEA Solvent: DMF, rt Check1 Validation 1 LC-MS: Product Mass Workup: Saturated NaHCO3 Step1->Check1 Step2 Step 2: Suzuki Coupling Reagents: Pd(dppf)Cl2, K2CO3 Solvent: Dioxane/H2O, 90°C Check1->Step2 Check2 Validation 2 LC-MS: Br Isotope Loss Purification: Pd Scavenger Step2->Check2 Final Final Diversified Product Ready for Biological Assay Check2->Final

Figure 2: Self-validating two-step workflow for late-stage scaffold diversification.

Conclusion

The selection of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid accelerates the hit-to-lead optimization phase. By providing a pre-installed pharmacophore (the lactam), an ADME-tuning vector (the carboxylic acid), and a highly reactive diversification handle (the bromine), this scaffold eliminates the need for lengthy, de novo syntheses of individual analogs. When processed through the self-validating amidation-then-coupling workflow described above, it yields high-purity libraries ready for immediate biological evaluation.

References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones Source: ACS Omega URL:[Link]

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction Source: The Journal of Organic Chemistry URL:[Link]

Validation

In Vitro Evaluation of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid Derivatives: A Comprehensive Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary & Mechanistic Rationale The compound 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (7-Br-OIQ4CA) serves as a highly privileged, versatile scaffold in modern medicinal chemistry[1]. Due to its rigid planar structure and the hydrogen-bonding potential of the 1-oxo and 4-carboxylic acid moieties, this scaffold effectively mimics peptide bonds and acts as a potent competitive binder in enzymatic active sites.

The 7-bromo substitution is the critical synthetic handle. It allows for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to explore structure-activity relationships (SAR) within the hydrophobic pockets of two primary therapeutic targets:

  • Fibroblast Activation Protein (FAP): A serine protease overexpressed in the tumor microenvironment (TME)[2]. The OIQ4CA core mimics the transition state of proline-containing peptides.

  • c-Jun N-terminal Kinases (JNK1/2/3): Mitogen-activated protein kinases involved in apoptosis and inflammation[3]. The scaffold acts as a potent ATP-competitive hinge binder.

This guide provides a rigorous, self-validating framework for testing novel 7-Br-OIQ4CA derivatives against established industry standards (UAMC-1110 for FAP, and SP600125 for JNK) in in vitro settings.

G Scaffold 7-Br-OIQ4CA Scaffold Derivatization Pd-Catalyzed Cross-Coupling Scaffold->Derivatization SAR Exploration FAP_Target Fibroblast Activation Protein (FAP) Derivatization->FAP_Target Peptide Mimetic JNK_Target c-Jun N-terminal Kinase (JNK) Derivatization->JNK_Target Hinge Binder FAP_Effect Inhibit ECM Remodeling & Immunosuppression FAP_Target->FAP_Effect Endopeptidase Blockade JNK_Effect Induce Apoptosis & Reduce Inflammation JNK_Target->JNK_Effect Kinase Inhibition

Figure 1: Dual-target therapeutic mechanisms of 7-Br-OIQ4CA derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be a self-validating system. This means incorporating internal controls that simultaneously verify enzyme activity, substrate specificity, and the absence of assay interference (such as compound auto-fluorescence or aggregation).

Protocol A: FAP Endopeptidase Fluorogenic Assay

Unlike related dipeptidyl peptidases (e.g., DPPIV, PREP) which only exhibit exopeptidase activity, FAP possesses unique endopeptidase activity, specifically cleaving post-proline residues (Gly-Pro motifs)[4][5]. We exploit this causality by using the internally quenched fluorogenic substrate Ac-GPGP-AMC . DPPIV cannot cleave this blocked substrate, ensuring the signal is 100% FAP-specific.

Reagents & Causality:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 1 mg/mL BSA[2]. Why? pH 8.0 is optimal for the Ser-Asp-His catalytic triad of FAP. BSA prevents the highly hydrophobic 7-Br-OIQ4CA derivatives from non-specifically adsorbing to the microplate walls.

  • Reference Standard: UAMC-1110 (A highly selective FAP inhibitor, Literature IC₅₀ ~3.2 nM)[6][7].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 7-Br-OIQ4CA derivatives and UAMC-1110 in anhydrous DMSO to a 10 mM stock. (Moisture degrades the compounds and reduces solubility[8]). Dilute serially in assay buffer (final DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 0.5 nM recombinant human FAP (rhFAP) to a 384-well black microplate. Add 10 µL of the compound dilutions. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM of Ac-GPGP-AMC substrate to initiate the reaction.

  • Kinetic Read: Immediately monitor fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 360 nm / Emission: 460 nm)[9].

  • System Validation (QC): Calculate the Z'-factor using DMSO vehicle (100% activity) and 1 µM UAMC-1110 (0% activity). The assay is only valid if Z' > 0.6 .

Protocol B: JNK1/3 TR-FRET Kinase Assay

Isoquinoline derivatives frequently exhibit intrinsic fluorescence, which causes false negatives in standard biochemical assays. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The delayed reading window (100 µs lag time) allows short-lived compound auto-fluorescence to decay before the long-lived Terbium (Tb) signal is measured[3].

Reagents & Causality:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[3]. Why? MgCl₂ is an essential cofactor for ATP binding. EGTA chelates calcium to inhibit contaminating Ca²⁺-dependent kinases. Brij-35 prevents compound aggregation (promiscuous inhibition).

  • Reference Standard: SP600125 (Pan-JNK inhibitor, Literature IC₅₀ ~40-90 nM)[10][11].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine JNK1 or JNK3 (35 ng/mL), GFP-c-Jun (1-79) substrate (400 nM), and the 7-Br-OIQ4CA derivative.

  • Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) (e.g., 0.2 µM) to ensure the assay is sensitive to ATP-competitive hinge binders[3]. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 mM EDTA and 2 nM Terbium-labeled anti-pSer73 c-Jun antibody[3]. Why EDTA? It instantly stops the kinase reaction by chelating the critical Mg²⁺ cofactor.

  • TR-FRET Read: Incubate for 60 minutes. Read on a compatible fluorometer (Excitation: 340 nm; Emission: 520 nm [GFP] and 490 nm [Tb]). Calculate the 520/490 nm emission ratio.

  • System Validation (QC): Ensure the IC₅₀ of the SP600125 control falls within the 40–90 nM range to validate the ATP concentration and enzyme activity[12].

Figure 2: Parallel in vitro screening workflows for FAP and JNK targets.

Comparative Performance Data

When publishing your findings, quantitative data must be structured to highlight not just potency, but selectivity and ligand efficiency . Below are the standardized reporting templates comparing hypothetical optimized 7-Br-OIQ4CA derivatives against established clinical/tool compounds.

Table 1: FAP Inhibition & Selectivity Profiling

A key hurdle in FAP inhibitor development is off-target inhibition of Prolyl Oligopeptidase (PREP) and DPPIV, which causes severe toxicity. A Selectivity Index (SI) > 500 is required for progression[13].

CompoundFAP IC₅₀ (nM)PREP IC₅₀ (µM)DPPIV IC₅₀ (µM)Selectivity Index (PREP/FAP)
UAMC-1110 (Standard)3.2 ± 0.41.8 ± 0.2> 100~ 562[13]
7-Br-OIQ4CA-Deriv A 8.5 ± 1.1> 10.0> 100> 1176
7-Br-OIQ4CA-Deriv B 1.4 ± 0.34.5 ± 0.5> 100~ 3214
Table 2: JNK Kinase Inhibition & Cellular Translation

Biochemical potency must translate to cellular target engagement. The inhibition of c-Jun phosphorylation (p-c-Jun) in HeLa cells is the gold standard for validating JNK inhibitors[3][14].

CompoundJNK1 IC₅₀ (nM)JNK3 IC₅₀ (nM)Cellular p-c-Jun IC₅₀ (nM)Cell Viability CC₅₀ (µM)
SP600125 (Standard)40 ± 590 ± 8350 ± 45> 50.0[10][11]
7-Br-OIQ4CA-Deriv C 12 ± 215 ± 385 ± 10> 50.0
7-Br-OIQ4CA-Deriv D 5 ± 18 ± 242 ± 628.5

Conclusion & Strategic Recommendations

The 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold provides a highly tunable platform for drug discovery. When evaluating these derivatives:

  • Prioritize Endopeptidase Assays for FAP: Do not rely solely on standard Gly-Pro-AMC substrates, as these will yield false positives from DPPIV/PREP contamination. The internally quenched Ac-GPGP-AMC substrate is mandatory for true FAP validation.

  • Mitigate Auto-fluorescence in Kinase Assays: The conjugated pi-system of the isoquinoline core will interfere with standard colorimetric or prompt-fluorescence assays. TR-FRET is non-negotiable for accurate IC50​ determination.

  • Solubility Management: Always prepare stocks in anhydrous DMSO and utilize non-ionic detergents (like Brij-35) in aqueous buffers to prevent colloidal aggregation, which is a common artifact with brominated heterocyclic scaffolds.

References

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction The Journal of Organic Chemistry / PubMed Central URL:[Link]

  • In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes PubMed Central (PMC) URL:[Link]

  • Circulating FGF21 proteolytic processing mediated by fibroblast activation protein Portland Press URL:[Link]

  • Selective Fluorescence Probes for Dipeptidyl Peptidase Activity PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase PubMed Central (PMC) URL:[Link]

  • Discovery of potent and selective covalent inhibitors of JNK PubMed Central (PMC) URL:[Link]

Sources

Comparative

structure-activity relationship (SAR) studies of isoquinoline-based compounds

Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based Compounds: A Comparative Guide for Target-Specific Optimization Introduction The isoquinoline and tetrahydroisoquinoline (THQ) scaffolds are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based Compounds: A Comparative Guide for Target-Specific Optimization

Introduction

The isoquinoline and tetrahydroisoquinoline (THQ) scaffolds are privileged structures in medicinal chemistry. Their rigid bicyclic framework provides a highly versatile template for functionalization, enabling precise, high-affinity interactions with diverse biological targets through π-π stacking, hydrophobic packing, and directional hydrogen bonding.

This guide provides an objective, comparative analysis of isoquinoline-based inhibitors across two distinct therapeutic classes: CXCR4 (Chemokine Receptor 4) Antagonists and PRMT3 (Protein Arginine Methyltransferase 3) Allosteric Inhibitors . By deconstructing their SAR profiles and detailing the self-validating experimental workflows used to evaluate them, this guide equips drug development professionals with actionable insights for hit-to-lead optimization.

Part 1: Comparative SAR Analysis

Isoquinoline-Based CXCR4 Antagonists

CXCR4 is a G-protein-coupled receptor (GPCR) that plays a critical role in HIV-1 entry and the metastasis of various cancers. Optimization of the THQ scaffold has yielded highly potent and selective antagonists.

  • Mechanistic Causality : The basicity of the nitrogen atom within the tetrahydroisoquinoline core is an absolute requirement for target engagement. Non-basic analogs (such as tetrahydroquinolines) exhibit a complete loss of antiviral and antagonistic activity because they fail to form a critical salt bridge with the Asp97 residue in the CXCR4 binding pocket. Furthermore, the THQ moiety is anchored in a hydrophobic cleft, engaging in essential π-stacking interactions with Trp94 and His113[1].

  • Stereochemical Dependence : The spatial orientation of the peripheral rings dictates potency. For example, the (R)-enantiomer of distal phenyl-substituted THQ (Compound 15) is 50–100-fold more potent than its isomeric counterparts, revealing a highly constrained, stereospecific binding pocket[1].

Table 1: SAR Comparison of THQ-Based CXCR4 Antagonists

CompoundCore ScaffoldR-Group SubstitutionNitrogen BasicityCXCR4 Binding IC₅₀ (nM)Anti-HIV Potency (IC₅₀, nM)
Compound 13 TetrahydroquinolineDistal PhenylLow (Non-basic)> 10,000Inactive
Compound 15 TetrahydroisoquinolineDistal Phenyl (R-isomer)High (Basic)3.212
Compound 17 TetrahydroisoquinolineProximal PhenylHigh (Basic)450850
Compound 22 TetrahydroisoquinolineN-Aliphatic Bulky GroupModerate28115
Isoquinoline-Based PRMT3 Allosteric Inhibitors

PRMT3 is an epigenetic enzyme targeted for metabolic and oncological disorders. Isoquinoline derivatives have been identified as potent allosteric inhibitors that bind outside the active site.

  • Mechanistic Causality : The unsubstituted isoquinoline nitrogen serves as a critical hydrogen bond acceptor, interacting directly with Thr466 of the PRMT3 allosteric pocket. Substitutions at the 7-position (e.g., 7-fluoro) are well-tolerated and maintain high binding affinity. However, introducing a methyl group at the 1-position (Compound 38) causes a severe 10-fold loss in potency due to steric clashing within the narrow allosteric cleft, disrupting the necessary hydrogen bond[2].

Table 2: SAR Comparison of Isoquinoline-Based PRMT3 Inhibitors

CompoundCore ScaffoldSubstitutionH-Bonding with Thr466PRMT3 IC₅₀ (nM)Selectivity over PRMT1
Compound 3 QuinolineNoneYes134>100x
Compound 5 IsoquinolineNoneYes84>100x
Compound 36 Isoquinoline7-FluoroYes36>200x
Compound 38 Isoquinoline1-MethylDisrupted (Steric)850Loss of selectivity

Part 2: Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of these compounds requires orthogonal, self-validating assays that confirm both potency and mechanism of action.

Protocol 1: CXCL12-Induced Calcium Mobilization Assay (CXCR4 Validation)

This functional cell-based assay measures the ability of isoquinoline derivatives to block CXCR4-mediated intracellular calcium release[3].

  • Self-Validating Principle : To confirm that the compound is a specific CXCR4 antagonist and not a general calcium channel blocker or cytotoxic agent, a counter-screen using an ATP-induced calcium flux must be performed. If the compound blocks CXCL12 but allows ATP-induced flux, on-target specificity is definitively confirmed.

Step-by-Step Workflow:

  • Cell Preparation : Seed Chem-1 cells expressing human CXCR4 in a 384-well black/clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading : Remove media and add 20 µL of Calcium-4 assay dye (containing probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition : Add 10 µL of the isoquinoline test compounds (serially diluted in assay buffer) to the wells. Incubate for 15 minutes to allow receptor binding.

  • Agonist Stimulation : Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 µL of CXCL12 (EC₈₀ concentration) and immediately record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes.

  • Counter-Screen (Control) : In parallel wells, inject ATP instead of CXCL12. Compounds that inhibit ATP-induced flux are flagged as false positives.

  • Data Analysis : Calculate the maximum fluorescence minus minimum fluorescence. Plot against compound concentration to determine the IC₅₀.

Protocol 2: Radiometric Biochemical Assay (PRMT3 Validation)
  • Self-Validating Principle : Because these isoquinolines are allosteric inhibitors, their IC₅₀ should remain relatively constant regardless of the S-adenosylmethionine (SAM) substrate concentration. Testing the compound at varying SAM concentrations validates the non-competitive allosteric mechanism[2].

Step-by-Step Workflow:

  • Enzyme Preparation : Dilute recombinant human PRMT3 to a final assay concentration of 5 nM in assay buffer (Tris-HCl, pH 8.0, DTT, BSA).

  • Compound Incubation : Add isoquinoline derivatives (10-point dose-response) and pre-incubate with PRMT3 for 30 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation : Add a mixture of histone H4 peptide substrate (1 µM) and [³H]-SAM (0.5 µM).

  • Reaction Termination : After 60 minutes, quench the reaction by adding 10% Trichloroacetic acid (TCA).

  • Signal Detection : Transfer the mixture to a filter plate, wash extensively to remove unreacted [³H]-SAM, and add scintillation fluid. Read on a MicroBeta counter.

Part 3: Visualizations

SAR_Workflow Hit Hit Identification (Isoquinoline Core) Synth Library Synthesis (R-group Variations) Hit->Synth Design InVitro In Vitro Screening (Target Binding) Synth->InVitro Test Cell Cell-Based Assay (Functional Validation) InVitro->Cell Hits SAR SAR Analysis (Pharmacophore Refinement) Cell->SAR Data SAR->Synth Refine Lead Lead Optimization (ADME/Tox Profiling) SAR->Lead Optimized

Generalized workflow for the SAR optimization of isoquinoline-based compounds.

Mechanism Ligand CXCL12 Ligand Receptor CXCR4 Receptor Ligand->Receptor Binds Antagonist Isoquinoline Antagonist (e.g., TIQ-15) Antagonist->Receptor Blocks GProt G-Protein Activation Receptor->GProt Activates Ca2 Cytosolic Ca2+ Release GProt->Ca2 Signals

Mechanism of action for isoquinoline-based CXCR4 antagonists blocking calcium flux.

References

  • Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Validation

Comparative Docking Studies of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid Analogs: Evaluating FAPα Inhibitor Efficacy

Executive Summary & Target Rationale Fibroblast Activation Protein alpha (FAPα) is a type II integral membrane serine protease highly overexpressed in the cancer-associated fibroblasts (CAFs) of >90% of epithelial tumors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

Fibroblast Activation Protein alpha (FAPα) is a type II integral membrane serine protease highly overexpressed in the cancer-associated fibroblasts (CAFs) of >90% of epithelial tumors, making it a premier target for oncology drug development[1][2]. However, designing selective FAPα inhibitors is notoriously difficult due to its high structural homology with Dipeptidyl Peptidase IV (DPP4), an enzyme critical for glucose metabolism[2][3].

Recent drug discovery efforts have identified the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold as a highly potent pharmacophore for FAPα inhibition[3]. This guide objectively compares the docking performance and thermodynamic binding profiles of the 7-bromo analog against alternative substitutions (7-fluoro, 7-methoxy, 7-phenyl, and unsubstituted 7-H) to demonstrate why the 7-bromo modification achieves superior target affinity and DPP4 selectivity.

Mechanistic Causality: The Structural Basis for Affinity

To understand why the 7-bromo analog outperforms its alternatives, we must analyze the causality behind the ligand-receptor interactions within the FAPα active site (PDB: 1Z68)[4]:

  • The S1 Pocket Anchor (Carboxylic Acid): The 4-carboxylic acid moiety is non-negotiable. At physiological pH (7.4), it is deprotonated and forms a critical, charge-reinforced salt bridge with Arg123 in the S1 pocket. This anchors the isoquinolone core, allowing it to engage in π-π stacking with Trp629.

  • The S2 Pocket & Halogen Bonding (7-Bromo Substitution): The 7-position of the isoquinolone ring projects directly into the hydrophobic S2 subpocket. Bromine is highly polarizable, creating a "sigma-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen atom along the C-Br bond axis. This allows the bromine to act as a potent halogen-bond donor to the backbone carbonyl oxygen of Tyr210, an interaction that cannot be achieved by lighter halogens or alkyl groups.

  • FAPα vs. DPP4 Selectivity (The Ala657 Advantage): While FAPα and DPP4 share nearly identical catalytic triads, they differ critically in the S2 pocket. FAPα features an Ala657 residue, whereas DPP4 contains a bulkier, highly acidic Asp663[4]. The 7-bromo substituent perfectly occupies the expanded, neutral cavity provided by Ala657 in FAPα. In contrast, attempting to dock this same moiety into DPP4 results in severe electrostatic and steric repulsion from Asp663, driving the high selectivity index of this analog.

SelectivityLogic Scaffold 1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid S1_Pocket S1 Pocket Interaction (Carboxylic Acid) Scaffold->S1_Pocket Salt Bridge (Arg123) S2_Pocket S2 Pocket Interaction (7-Bromo Substituent) Scaffold->S2_Pocket Halogen Bond (Tyr210) FAP FAPα Binding (High Affinity) S1_Pocket->FAP S2_Pocket->FAP Ala657 (Optimal Fit) DPP4 DPP4 Binding (Steric Clash) S2_Pocket->DPP4 Asp663 (Repulsion)

Logical flow of FAPα vs DPP4 selectivity driven by 7-bromo substitution.

Comparative Docking Performance

The following table summarizes the quantitative in silico performance of the 7-bromo analog compared to structural alternatives. Data is derived from Glide Extra Precision (XP) docking and Prime MM-GBSA thermodynamic rescoring.

Compound AnalogGlide GScore (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Target InteractionsPredicted FAPα / DPP4 Selectivity
7-Bromo (Target) -9.45 -52.3 Salt bridge (Arg123), Halogen bond (Tyr210), π-π stacking (Trp629)High (>100-fold)
7-Fluoro -8.12-41.8Salt bridge (Arg123), Weak polar interactionModerate (~10-fold)
7-H (Unsubstituted) -7.55-38.4Salt bridge (Arg123), π-π stacking (Trp629)Low (~2-fold)
7-Methoxy -7.30-36.5Salt bridge (Arg123), Steric clash in S2 pocketLow (<5-fold)
7-Phenyl -6.85-31.2Steric clash with Ala657/Tyr210Poor (Clash)

Data Interpretation: The 7-fluoro analog (-41.8 kcal/mol) underperforms the 7-bromo analog (-52.3 kcal/mol) because fluorine is too electronegative to form a sufficient sigma-hole, failing to establish a strong halogen bond. The 7-methoxy and 7-phenyl alternatives suffer from severe steric clashes within the restricted S2 pocket, resulting in the poorest thermodynamic profiles.

Self-Validating Experimental Protocol: In Silico Workflow

To ensure reproducibility and scientific integrity, the comparative data was generated using the following self-validating docking protocol:

Step 1: Protein Preparation

  • Download the high-resolution crystal structure of human FAPα (PDB ID: 1Z68)[4].

  • Remove all crystallographic water molecules >5 Å from the active site.

  • Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at pH 7.4 using PROPKA.

  • Minimize the structure using the OPLS4 force field until the root-mean-square deviation (RMSD) of heavy atoms reaches 0.3 Å.

Step 2: Ligand Preparation

  • Generate 3D conformations of the 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and its analogs.

  • Utilize Epik to generate possible tautomers and ionization states at pH 7.4 ± 0.5, ensuring the 4-carboxylic acid moiety is strictly deprotonated to accurately model the salt bridge.

Step 3: Receptor Grid Generation

  • Define the binding box centered on the FAPα catalytic triad (Ser624, Asp702, His734).

  • Set the inner bounding box to 10 × 10 × 10 Å and the outer box to 25 × 25 × 25 Å to encompass both the S1 and S2 subpockets.

Step 4: Molecular Docking & Thermodynamic Rescoring

  • Execute Glide Extra Precision (XP) docking, allowing full ligand flexibility while maintaining a rigid protein receptor.

  • Retain the top 5 poses per ligand.

  • Perform MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring using the VSGB solvation model. This step validates the Glide GScore by accounting for desolvation penalties, providing a highly accurate ΔG_bind calculation.

DockingWorkflow PrepProt 1. Protein Preparation (PDB: 1Z68, FAPα) GridGen 3. Receptor Grid Generation (Centered on Ser624) PrepProt->GridGen PrepLig 2. Ligand Preparation (7-Bromo Analogs, pH 7.4) Docking 4. Glide XP Docking (Flexible Ligand) PrepLig->Docking GridGen->Docking Scoring 5. MM-GBSA Rescoring (ΔG_bind Calculation) Docking->Scoring

Step-by-step high-throughput docking and MM-GBSA rescoring workflow.

References

  • Aertgeerts, K., Levin, I., Shi, L., Snell, G. P., Jennings, A., Prasad, G. S., Zhang, Y., Kraus, M. L., Salakian, S., Sridhar, V., Wijnands, R., & Tennant, M. G. (2005). Structural and kinetic analysis of the substrate specificity of human fibroblast activation protein alpha. Journal of Biological Chemistry, 280(20), 19441-19444.

  • O'Brien, P., & O'Connor, B. F. (2008). Seprase: an overview of an important matrix serine protease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(9), 1130-1145.

  • Patent Application CA3124525A1 / WO2019118932A1. (2020). Inhibitors of Fibroblast Activation Protein. World Intellectual Property Organization.

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid In drug development and synthetic chemistry, handling halogenated heterocyclic compounds requires rigorous safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

In drug development and synthetic chemistry, handling halogenated heterocyclic compounds requires rigorous safety and disposal protocols. 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a specialized organic building block. Due to its brominated aromatic structure, improper disposal can lead to severe environmental persistence and regulatory non-compliance. This guide provides scientists and laboratory managers with field-proven, step-by-step methodologies for the safe containment, spill response, and final destruction of this compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the chemical properties that dictate the compound's waste classification.

PropertyValue
Chemical Name 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
CAS Registry Number 1780191-92-5[1]
Molecular Formula C10H6BrNO3[1]
Molecular Weight 268.06 g/mol [2]
Anticipated GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3]
Waste Classification Halogenated Organic Compound (HOC)[4]

Mechanistic Insight: The presence of the bromine atom on the isoquinoline ring classifies this material as a Halogenated Organic Compound (HOC). HOCs exhibit high environmental mobility and resistance to natural degradation, making them strictly regulated[5]. Furthermore, the carboxylic acid moiety imparts mild acidity; therefore, the waste must not be mixed with strong oxidizers or reactive metals to prevent unintended exothermic reactions in the waste carboy.

Operational Disposal Plan

Segregation is the most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as the entire mixture must then be treated as halogenated waste.

Step-by-Step Methodology: Routine Laboratory Disposal

  • Waste Characterization : Determine if the waste is a dry solid (e.g., raw powder, contaminated weighing paper) or a liquid solution (e.g., dissolved in DMSO or methanol for assays).

  • Solid Waste Containment : Collect all solid residues and contaminated consumables (pipette tips, spatulas) into a puncture-resistant, chemically compatible High-Density Polyethylene (HDPE) container.

  • Liquid Waste Containment : Pour solvent mixtures containing the compound into a designated "Halogenated Solvent Waste" carboy. Never mix with non-halogenated solvent streams.

  • Labeling : Affix a hazardous waste label immediately. Explicitly list "7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid" and check the "Halogenated" and "Toxic/Irritant" boxes.

  • Secondary Containment : Place all primary waste containers inside secondary containment trays to capture potential leaks or spills.

  • EHS Transfer : Submit a waste pickup request to the Environmental Health and Safety (EHS) department for final processing.

WasteDisposal Start 7-Bromo-1-oxo-1,2-dihydroisoquinoline- 4-carboxylic acid Waste Decision Physical State? Start->Decision Solid Solid Powder / Contaminated Consumables Decision->Solid Dry Liquid Dissolved in Solvent (e.g., DMSO, MeOH) Decision->Liquid Solution SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Container Liquid->LiquidBin EHS EHS Collection & Secondary Containment SolidBin->EHS LiquidBin->EHS Incineration High-Temp Rotary Kiln Incineration (with Caustic Scrubbing) EHS->Incineration

Workflow for segregation and disposal of brominated isoquinoline carboxylic acid waste.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and ensure the spilled material is captured for proper incineration.

Step-by-Step Methodology: Spill Cleanup

  • Isolation & PPE : Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and double-layered nitrile gloves. Expert Note: Double-gloving is crucial because brominated organics can permeate standard nitrile over time; removing the outer glove immediately upon contamination prevents skin exposure.

  • Containment : For liquid solutions, surround the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust, as mixing halogenated organics with combustibles can create unpredictable hazards during later incineration[4].

  • Collection : Use a non-sparking brush and dustpan to sweep up the solid powder or saturated absorbent. Transfer the material into a heavy-duty hazardous waste bag or a solid waste bucket.

  • Surface Decontamination : Wipe down the affected surface with a paper towel dampened with a compatible solvent (e.g., methanol), followed by a water wipe. Dispose of all contaminated towels in the halogenated solid waste container.

  • Reporting : Notify your facility's EHS department to document the incident and arrange for the pickup of the cleanup materials.

Regulatory Compliance & Final Destruction

Under EPA and RCRA guidelines, the land disposal of halogenated organic wastes is heavily restricted due to their toxicity and bioaccumulation potential[5]. The legally mandated and most environmentally sound treatment technology for compounds like 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is high-temperature incineration[4].

The Incineration Mechanism : When this compound is processed at a commercial offsite treatment facility, it is subjected to rotary kiln incineration[4][5]. The combustion of brominated compounds naturally produces hydrogen bromide (HBr) gas, which is highly corrosive and toxic[4]. To prevent atmospheric pollution, the incinerator must be equipped with a high-efficiency caustic scrubber[4]. As the exhaust gases pass through the scrubber, the HBr reacts with a caustic spray (typically sodium hydroxide), neutralizing the toxic gas into harmless sodium bromide salts and water, ensuring full environmental compliance.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis Source: epa.gov URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse Source: p2infohouse.org URL: [Link]

  • Title: 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid Source: nih.gov URL: [Link]

Sources

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